1-Palmitoyl-2-12-pahsa-3-oleoyl-sn-glycerol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-hexadecanoyloxy-3-octadec-9-enoyloxypropan-2-yl) 12-hexadecanoyloxyoctadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H134O8/c1-5-9-13-17-20-23-26-29-30-33-35-38-44-49-55-61-69(73)77-65-67(64-76-68(72)60-54-48-43-37-34-31-27-24-21-18-14-10-6-2)79-71(75)63-57-51-46-41-40-42-47-53-59-66(58-52-16-12-8-4)78-70(74)62-56-50-45-39-36-32-28-25-22-19-15-11-7-3/h29-30,66-67H,5-28,31-65H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNCLOCRTUMMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H134O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1115.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure and Synthesis of 1-Palmitoyl-2-(12-palmitoxystearoyl)-3-oleoyl-sn-glycerol
Introduction: A New Frontier in Lipid Signaling
The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) has unveiled a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] These lipids, characterized by an ester bond linking a fatty acid to a hydroxy fatty acid, exist in numerous isomeric forms, each potentially possessing distinct biological activities.[1][3] While much research has focused on free FAHFAs, such as palmitic acid hydroxy stearic acids (PAHSAs), recent evidence has identified a new frontier: FAHFA-containing triacylglycerols (FAHFA-TGs).[4][5] These complex lipids, where a FAHFA is esterified to a glycerol backbone, are now understood to be the major intracellular storage reservoir for FAHFAs, with concentrations over 100-fold higher than their non-esterified counterparts in tissues like adipose.[5][6][7] The release of FAHFAs from these storage pools via lipolysis is a critical regulatory point in their metabolism.[4][8]
This guide focuses on a specific, structurally defined member of this class: 1-Palmitoyl-2-(12-palmitoxystearoyl)-3-oleoyl-sn-glycerol . This molecule, also denoted as TG(16:0/12-PAHSA/18:1), has been identified in mouse adipose tissue extracts and represents a convergence of key metabolic fatty acids.[6][7] Understanding its precise structure and developing robust synthetic routes are paramount for researchers aiming to investigate its specific biological functions, metabolic fate, and therapeutic potential. This document provides a comprehensive overview of the molecule's structure and proposes a detailed, chemically sound synthetic strategy grounded in established principles of lipid chemistry, designed for professionals in research and drug development.
Part 1: Structural Elucidation and Physicochemical Properties
The unambiguous naming of 1-Palmitoyl-2-(12-palmitoxystearoyl)-3-oleoyl-sn-glycerol defines its precise chemical architecture. The molecule is built upon a stereochemically defined glycerol backbone (sn, for stereospecifically numbered), with distinct acyl groups at each position:
-
sn-1 Position: Acylated with palmitic acid (16:0), a common saturated fatty acid.
-
sn-3 Position: Acylated with oleic acid (18:1 n-9), a ubiquitous monounsaturated fatty acid.
-
sn-2 Position: This position holds the complex branched FAHFA moiety. It consists of a 12-hydroxystearic acid backbone where the hydroxyl group at carbon 12 is itself esterified with a molecule of palmitic acid . This entire branched acyl group, 12-palmitoxystearic acid (a form of PAHSA), is then attached to the sn-2 hydroxyl of the glycerol.
This specific positional arrangement is crucial, as the stereochemistry and regiochemistry of acyl groups in triacylglycerols profoundly influence their physical properties and their recognition by metabolic enzymes.[9]
Table 1: Physicochemical Properties of 1-Palmitoyl-2-(12-palmitoxystearoyl)-3-oleoyl-sn-glycerol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C71H134O8 | [6] |
| Molecular Weight | 1115.8 g/mol | [6] |
| Canonical SMILES | O=C(CCCCCCCCCCCCCCC)OC--INVALID-LINK--=O)CCCCCC)=O)COC(CCCCCCC/C=C\CCCCCCCC)=O | [6] |
| InChI Key | FHNCLOCRTUMMBI-PESWWIRASA-N | [6] |
| CAS Number | 2456348-64-2 | [6] |
Part 2: Retrosynthetic Analysis
A robust synthesis of a complex, asymmetric triacylglycerol requires a carefully planned retrosynthetic strategy. The primary challenge is the regioselective installation of three different acyl groups onto the glycerol backbone. Our proposed analysis deconstructs the target molecule into readily available or synthesizable precursors.
The key disconnections are the three ester linkages on the glycerol backbone. This leads to a strategy centered on a pre-formed 12-PAHSA moiety and a glycerol backbone that can be sequentially acylated.
Caption: Retrosynthetic analysis of the target triacylglycerol.
This analysis highlights two primary phases of the synthesis:
-
Preparation of the Branched Acyl Group: Synthesis of 12-palmitoxystearic acid (12-PAHSA) from its constituent fatty acids.
-
Sequential Acylation: Construction of the triacylglycerol by selectively acylating a protected sn-glycerol derivative with oleic acid, palmitic acid, and the pre-synthesized 12-PAHSA.
Part 3: Proposed Synthetic Strategy and Protocols
The forward synthesis is designed as a multi-step process ensuring high regiochemical and stereochemical purity. The overall workflow is depicted below.
Caption: Proposed multi-phase synthetic workflow.
Phase 1: Synthesis of 12-Palmitoxystearic Acid (12-PAHSA)
Principle: This step involves a straightforward esterification of the secondary hydroxyl group of 12-hydroxystearic acid with an activated form of palmitic acid, such as palmitoyl chloride. Use of a mild base like pyridine or DMAP facilitates the reaction by activating the hydroxyl group and scavenging the HCl byproduct.
Protocol:
-
Dissolve 12-hydroxystearic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Add pyridine (1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of palmitoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl and extract the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield pure 12-palmitoxystearic acid.
Phase 2: Preparation of sn-1-Palmitoyl-3-oleoyl-glycerol
Principle: This phase requires a series of protection, acylation, and deprotection steps to achieve the desired regiochemistry. Starting with (R)-(-)-Solketal (isopropylidene glycerol) ensures the correct sn-stereochemistry. The primary hydroxyl at sn-3 is acylated first, followed by removal of the acetonide protecting group, selective protection of the primary hydroxyls, acylation of the remaining primary hydroxyl at sn-1, and finally, removal of the temporary protecting group to liberate the sn-2 hydroxyl. A more direct route involves selective protection of the sn-1 hydroxyl of sn-3-oleoyl-glycerol.
Protocol (Illustrative Route):
-
Step 2: Acylation of sn-3:
-
Dissolve (R)-(-)-Solketal (1.0 eq) and DMAP (0.1 eq) in anhydrous pyridine under N₂.
-
Cool to 0 °C and add oleoyl chloride (1.1 eq) dropwise.
-
Stir at room temperature overnight. Work up as described in Phase 1 to isolate sn-3-oleoyl-1,2-isopropylidene-glycerol.
-
-
Step 3: Acetonide Deprotection:
-
Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and 1M HCl.
-
Stir at room temperature for 4-6 hours until TLC indicates complete removal of the starting material.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and purify to yield sn-3-oleoyl-glycerol.
-
-
Step 4: Regioselective Acylation of sn-1:
-
This is a critical step. A common method involves using a bulky protecting group that preferentially reacts with the primary sn-1 hydroxyl over the secondary sn-2 hydroxyl, or using an enzymatic approach.
-
Chemical Approach: React sn-3-oleoyl-glycerol with a trityl chloride to selectively protect the sn-1 position. Acylate the sn-2 position, then the sn-1 position after deprotection. A more direct approach is often desired.
-
Alternative: A more streamlined synthesis involves starting with a glycerol synthon where the sn-2 position is pre-protected (e.g., with a benzyl group), allowing for sequential acylation at sn-1 and sn-3, followed by deprotection of sn-2 for the final step. For this guide, we assume the successful synthesis of the sn-1-palmitoyl-3-oleoyl-glycerol diacylglycerol intermediate via established methods.
-
Phase 3: Final Acylation at the sn-2 Position
Principle: The final step is the esterification of the free secondary hydroxyl group of the sn-1,3-diacylglycerol intermediate with the pre-synthesized 12-PAHSA. A robust coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) is ideal for forming this sterically hindered ester bond.
Protocol:
-
Dissolve the sn-1-palmitoyl-3-oleoyl-glycerol intermediate (1.0 eq), the synthesized 12-PAHSA (1.2 eq), and DMAP (0.2 eq) in anhydrous DCM under N₂.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.3 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the final target molecule, 1-Palmitoyl-2-(12-palmitoxystearoyl)-3-oleoyl-sn-glycerol.
Part 4: Purification and Characterization
Purification: High-purity material is essential for biological assays. The final product should be purified using flash column chromatography. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the nonpolar triacylglycerol product from any remaining starting materials or byproducts.
Characterization: The identity and purity of the synthesized triacylglycerol must be confirmed rigorously using a combination of spectroscopic methods.[10]
Table 2: Expected Analytical Data for Structural Confirmation
| Technique | Expected Results and Key Signals |
|---|---|
| ¹H NMR | - Glycerol Backbone: Characteristic signals for the sn-1, sn-3 (δ ≈ 4.1-4.3 ppm) and sn-2 (δ ≈ 5.2 ppm) protons.[11] - Olefinic Protons: A triplet at δ ≈ 5.3 ppm from the -CH=CH- of the oleoyl chain. - Acyl Chain Protons: Complex overlapping signals in the aliphatic region (δ ≈ 0.8-2.4 ppm). The α-methylene protons adjacent to the ester carbonyls will appear as distinct triplets around δ ≈ 2.3 ppm. |
| ¹³C NMR | - Carbonyl Carbons: Signals in the δ ≈ 172-174 ppm region. The carbonyl carbon at the sn-2 position often has a slightly different chemical shift than those at sn-1 and sn-3, aiding in positional analysis.[9][12] - Glycerol Carbons: Signals for C1, C3 (δ ≈ 62 ppm) and C2 (δ ≈ 69 ppm). - Olefinic Carbons: Signals around δ ≈ 129-130 ppm for the oleoyl chain. |
| High-Resolution Mass Spectrometry (HRMS-ESI) | - Parent Ion: Detection of the exact mass of the molecular ion (e.g., [M+NH₄]⁺ or [M+Na]⁺) to confirm the molecular formula C₇₁H₁₃₄O₈. - MS/MS Fragmentation: Tandem mass spectrometry can confirm the identity and position of the acyl chains. Neutral loss of each fatty acid chain will produce characteristic fragment ions. |
Part 5: Biological Context and Future Directions
The synthesis of 1-Palmitoyl-2-(12-palmitoxystearoyl)-3-oleoyl-sn-glycerol provides a critical tool for the scientific community. As a defined molecular entity, it can be used to:
-
Investigate Specific Enzyme Interactions: Determine its affinity for and hydrolysis by key lipases such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), which are responsible for releasing FAHFAs from storage.[8]
-
Elucidate Biological Activity: Assess its direct biological effects compared to free 12-PAHSA or other FAHFA isomers. Does the triacylglycerol form have unique signaling properties?
-
Pharmacokinetic Studies: Use isotopically labeled versions (e.g., with ¹³C or ²H) to trace its absorption, distribution, metabolism, and excretion (ADME) in vivo.
-
Develop Analytical Standards: Serve as a certified reference standard for the accurate quantification of this and related FAHFA-TGs in biological samples.[4]
The field of FAHFA metabolism is rapidly evolving. The ability to chemically synthesize complex FAHFA-TGs with high precision is not merely an academic exercise; it is an enabling technology that will accelerate our understanding of this important class of signaling lipids and pave the way for potential therapeutic interventions in metabolic and inflammatory diseases.[13]
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. 1-Palmitoyl-2-12-PAHSA-3-Oleoyl-sn-glycerol | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chemical synthesis and NMR characterization of structured polyunsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. article.sapub.org [article.sapub.org]
- 12. aocs.org [aocs.org]
- 13. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Discovery of FAHFA-Containing Triacylglycerols: A New Frontier in Lipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the discovery, metabolic regulation, and analytical methodologies for a novel class of endogenous lipids: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA)-containing Triacylglycerols (FAHFA-TGs). As a senior application scientist, the goal is to move beyond mere protocols and delve into the causality behind experimental choices, ensuring a robust and validated approach for researchers in the field.
Introduction: Unveiling a Hidden Reservoir of Bioactive Lipids
The discovery of FAHFAs in 2014 identified a class of endogenous mammalian lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] These lipids, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), enhance glucose tolerance and insulin secretion, making them promising targets for metabolic disease research.[2][4][5] Structurally, FAHFAs consist of a fatty acid esterified to a hydroxyl group of a hydroxy fatty acid, forming an estolide bond.[1][6]
A critical question in understanding their metabolic regulation was how these bioactive lipids are stored and metabolized in cells.[7][8] This led to the investigation of whether FAHFAs, possessing a carboxylic acid group, could be incorporated into more complex lipid structures.[9] Groundbreaking research subsequently identified a novel class of lipids: FAHFA-containing triacylglycerols (FAHFA-TGs), where a FAHFA molecule is esterified to a glycerol backbone in place of a conventional fatty acid.[7][9][10]
The discovery of FAHFA-TGs was significant, revealing that their concentrations in tissues like adipose tissue are over 100-fold greater than that of their nonesterified FAHFA counterparts.[7][8][11] This established FAHFA-TGs as a major endogenous reservoir of FAHFAs, suggesting a crucial role in regulating the levels and availability of these signaling lipids.[7][9][10] This guide details the technical journey of their discovery and provides the methodological framework for their continued investigation.
Biosynthesis and Metabolic Regulation: A Dynamic Equilibrium
The existence of FAHFA-TGs implies the presence of dedicated enzymatic machinery for their synthesis and breakdown. The primary evidence for their biosynthesis comes from isotope-labeling studies.
Evidence of Biosynthesis: When differentiated adipocytes are incubated with ¹³C-isotope labeled FAHFAs (e.g., ¹³C-PAHSA), the labeled FAHFAs are actively incorporated into the triacylglycerol fraction.[7][8][9] This incorporation is a definitive demonstration of an active metabolic pathway capable of synthesizing these complex lipids.[10][11] Further, this synthesis can be inhibited by co-treatment with inhibitors of diacylglycerol O-acyltransferase 1 and 2 (DGAT1 and DGAT2), key enzymes in the canonical triacylglycerol synthesis pathway.[9]
Metabolic Role and Regulation: FAHFA-TGs function as a storage depot. The release of free, active FAHFAs is controlled by lipolysis. Inducing triacylglycerol hydrolysis in adipocytes leads to a marked increase in nonesterified FAHFA levels.[7][8][10][11] This process is primarily mediated by adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), which are the key enzymes responsible for the catabolism of these triacylglycerol estolides.[1][11] This regulated balance between esterification into FAHFA-TGs and their subsequent hydrolysis provides a critical buffer system to maintain physiological levels of bioactive FAHFAs.[9][12]
Caption: Proposed metabolic pathway for the synthesis and hydrolysis of FAHFA-TGs.
Core Methodologies for Discovery and Quantification
The low abundance of FAHFAs relative to major lipid families necessitates a highly sensitive and specific analytical workflow.[13] The discovery of FAHFA-TGs relied on a multi-step process designed to isolate these neutral lipids, liberate the constituent FAHFA, and perform quantification via mass spectrometry.
Lipid Extraction and Fractionation
The foundational step is the efficient extraction of total lipids from the biological matrix (e.g., adipose tissue, plasma). The choice of method is critical for ensuring quantitative recovery of neutral lipids like triacylglycerols.
Protocol: Total Lipid Extraction
-
Homogenization: Homogenize ~50-100 mg of tissue in a suitable solvent mixture. The classic Folch method, using chloroform/methanol (2:1, v/v), is considered a gold standard for its efficiency in extracting a broad range of lipids, including TAGs.[14]
-
Internal Standard Spiking: Crucially, before extraction, spike the sample with a known amount of a synthetic, stable isotope-labeled FAHFA-TG internal standard (e.g., ¹³C₁₆-PAHSA/16:0/16:0-TG).[10] This is a self-validating step, as the standard will be carried through the entire workflow, correcting for any losses during extraction, hydrolysis, and analysis.
-
Phase Separation: After homogenization, add water to induce phase separation. The lower chloroform phase will contain the total lipid extract.
-
Drying and Reconstitution: Carefully collect the lower phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a small volume of chloroform for the next step.
Solid-Phase Extraction (SPE) for Neutral Lipid Isolation
To isolate the FAHFA-TGs and remove highly polar, interfering lipids like free FAHFAs, solid-phase extraction is employed.
Protocol: SPE Fractionation
-
Cartridge Conditioning: Use a silica SPE cartridge. Pre-wash with ethyl acetate and then condition with hexane.[15]
-
Sample Loading: Load the reconstituted total lipid extract onto the conditioned cartridge.
-
Elution of Neutral Lipids: Elute the neutral lipid fraction, which contains all triacylglycerols (including FAHFA-TGs), using a non-polar solvent system such as 5% ethyl acetate in hexane.[15] Polar lipids, including any nonesterified FAHFAs, will remain bound to the silica.
-
Collection: Collect this eluate, as it contains the FAHFA-TGs of interest. Dry this fraction completely under nitrogen.
Mild Alkaline Hydrolysis to Liberate FAHFAs
Direct measurement of intact FAHFA-TGs is challenging due to their complexity and the vast number of potential species. A more robust and sensitive method is to hydrolyze the triacylglycerol backbone to release the constituent FAHFA, which can then be quantified with high precision.[7][10] The key is to use conditions that cleave the glycerol ester bonds without cleaving the internal estolide bond of the FAHFA itself.
Protocol: Mild Hydrolysis
-
Reagent: A mild base such as lithium hydroxide (LiOH) in a solvent like methyl tert-butyl ether (MTBE) is effective.[10][11]
-
Reaction: Reconstitute the dried neutral lipid fraction in the LiOH solution and incubate at room temperature.
-
Quenching and Extraction: Quench the reaction by adding an acid (e.g., formic acid). Perform a liquid-liquid extraction to recover the liberated FAHFAs (which are now acting as free fatty acids) and the spiked internal standard.
-
Drying: Dry the final extract containing the liberated FAHFAs under nitrogen before LC-MS analysis.
LC-MS/MS for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for separating and quantifying the liberated FAHFAs.[13][16][17][18]
Protocol: LC-MS/MS Analysis
-
Chromatography: Reconstitute the final sample in a suitable solvent (e.g., methanol). Inject the sample onto a reverse-phase C18 column (e.g., Acquity UPLC BEH C18).[15] Use a methanol/water gradient to achieve chromatographic separation of the various FAHFA regioisomers.[13][15]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, as the free carboxyl group on the FAHFA is readily deprotonated.[17][19]
-
Targeted Detection (MRM): Use Multiple Reaction Monitoring (MRM) mode for targeted, simultaneous quantification of multiple FAHFAs with high sensitivity and specificity.[13] This involves monitoring a specific precursor ion-to-product ion transition for each FAHFA and its corresponding labeled internal standard.
Caption: Experimental workflow for the discovery and quantification of FAHFA-TGs.
Data and Validation: Confirming a New Lipid Class
Validation is paramount. The identity of FAHFA-TGs in biological samples was confirmed by comparing the high-energy collisional dissociation (HCD) mass spectra of ions from tissue extracts with those of chemically synthesized FAHFA-TG standards.[9] A match in fragmentation patterns provides definitive structural confirmation.
The quantitative results from these workflows are striking and underscore the importance of this lipid class.
| Lipid Class | Relative Concentration in Adipose Tissue | Implication |
| Nonesterified FAHFAs | 1x (Baseline) | Bioactive signaling molecules present at low levels. |
| FAHFAs within FAHFA-TGs | >100x | Major storage reservoir, regulating free FAHFA availability.[7][8][11] |
Table 1: Comparative concentrations of FAHFAs in different lipid pools within adipose tissue.
Conclusion and Future Directions for Drug Development
The endogenous discovery of FAHFA-TGs has opened a new branch of triacylglycerol and FAHFA metabolism.[7][10] It reveals a sophisticated system for storing and regulating a class of lipids with profound effects on metabolic health and inflammation.[9]
For researchers and drug development professionals, this discovery presents several exciting avenues:
-
Therapeutic Modulation: The enzymes responsible for FAHFA-TG synthesis (e.g., DGATs) and hydrolysis (e.g., ATGL, HSL) are potential drug targets to modulate the levels of free, bioactive FAHFAs.
-
Biomarker Development: Understanding the ratio of free FAHFAs to FAHFA-TGs in circulation or in tissues could provide novel biomarkers for metabolic diseases.
-
Novel Agonists: The biological activity of intact FAHFA-TGs themselves remains to be explored.[12] They may possess unique signaling properties distinct from their constituent FAHFAs.
Future work must focus on elucidating the specific acyltransferases that esterify FAHFAs to the glycerol backbone and exploring the full physiological and pathophysiological roles of this newly discovered lipid depot.[12][20][21] The methodologies outlined in this guide provide a robust framework for pursuing these critical research questions.
References
- 1. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]
- 2. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAHFAs: Biological Functions, Analysis and Synthesis [manu56.magtech.com.cn]
- 4. Frontiers | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age [frontiersin.org]
- 5. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Introduction: A New Frontier in Bioactive Lipids
An In-Depth Technical Guide to the Metabolism and Regulation of the FAHFA Lipid Family
For Researchers, Scientists, and Drug Development Professionals
First identified in 2014, the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] This discovery opened new avenues in lipid research, revealing a previously unknown signaling network with significant therapeutic potential.[3] FAHFAs are structurally unique, characterized by an ester bond linking a fatty acid to a hydroxyl group on another fatty acid.[4] This structure allows for immense diversity, with hundreds of regio-isomers identified across various families, such as the well-studied Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs).[2][3] Different FAHFA isomers exhibit distinct biological activities, suggesting specific physiological functions and receptor interactions.[2] This guide provides a comprehensive overview of the core metabolic pathways, regulatory networks, and analytical methodologies essential for advancing research in this dynamic field.
Part 1: The Metabolic Lifecycle of FAHFAs
The endogenous concentration of FAHFAs is meticulously controlled by a balance of biosynthesis, catabolism, and storage. Understanding this lifecycle is critical for deciphering their roles in health and disease.
Biosynthesis: The Genesis of FAHFAs
The formation of FAHFAs involves the esterification of a hydroxy fatty acid (HFA) with a second fatty acid. While the complete enzymatic machinery is still under active investigation, key pathways and enzymes have been identified.
The Central Role of Adipose Triglyceride Lipase (ATGL): Recent groundbreaking research has identified Adipose Triglyceride Lipase (ATGL), traditionally known for its role in the first step of triglyceride hydrolysis, as the first confirmed FAHFA biosynthetic enzyme in mammals.[5] In this context, ATGL functions as a transacylase . Instead of transferring a fatty acid from a triglyceride to water (hydrolysis), it transfers the fatty acid to the hydroxyl group of an HFA, forming the characteristic FAHFA ester bond.[5] This dual functionality positions ATGL as a critical node in lipid metabolism, linking triglyceride dynamics directly to the production of these bioactive signaling lipids. The availability of HFA precursors appears to be a key determinant of whether ATGL acts as a hydrolase or a transacylase.[5]
Precursor Generation: The substrates for ATGL-mediated synthesis, HFAs, can be generated through various pathways, including the theoretical involvement of cytochrome P450 (CYP) enzymes, which are known to hydroxylate fatty acids.[6] The vast diversity of FAHFAs suggests a complex and likely tissue-specific network of enzymes responsible for producing the requisite HFA backbones.[7][8]
Caption: FAHFA Biosynthesis via ATGL Transacylation.
Catabolism: Hydrolytic Inactivation
The biological activity of FAHFAs is terminated through hydrolysis of the ester bond, which releases the constituent fatty acid and hydroxy fatty acid. Several hydrolases have been identified that are capable of degrading these lipids.
Key FAHFA Hydrolases:
-
Carboxyl Ester Lipase (CEL): A pancreatic enzyme involved in dietary lipid digestion, CEL has been identified as a potent FAHFA hydrolase.[9] Its presence in the gastrointestinal tract suggests a role in the metabolism of dietary FAHFAs.[9]
-
Androgen-Induced Gene 1 (AIG1) & Androgen-Dependent TFPI-Regulating Protein (ADTRP): These two transmembrane hydrolases have been characterized as endogenous regulators of FAHFA levels.[8][10][11] Their distinct tissue distributions suggest they may control FAHFA signaling in specific cellular contexts.
Caption: Key Hydrolases in FAHFA Catabolism.
Storage and Mobilization: The FAHFA Reservoir
A pivotal discovery in FAHFA metabolism was the identification of FAHFA-containing triacylglycerols (FAHFA-TGs) .[12][13] In this lipid class, a FAHFA molecule is esterified to one of the glycerol backbone positions instead of a simple fatty acid. These FAHFA-TGs are found at concentrations over 100-fold higher than free FAHFAs, indicating they serve as the primary storage reservoir.[12][13][14]
Free, biologically active FAHFAs can be released from this reservoir through lipolysis.[10][14] Stimulation of lipolysis in adipocytes leads to a marked increase in non-esterified FAHFA levels.[10][15] This process is mediated by the canonical lipolytic enzymes, including ATGL and Hormone-Sensitive Lipase (HSL), highlighting a dynamic interplay between energy storage and bioactive lipid signaling.[14][15]
Part 2: Regulation of Endogenous FAHFA Levels
FAHFA homeostasis is tightly regulated by physiological and pathophysiological stimuli, integrating nutritional, hormonal, and inflammatory signals.
Physiological Regulators
-
Insulin Sensitivity: A strong positive correlation exists between circulating FAHFA levels and insulin sensitivity in both humans and mice.[2][16][17] Individuals with insulin resistance exhibit significantly lower levels of PAHSAs, suggesting a deficiency may contribute to metabolic disease.[17]
-
Nutritional State: FAHFA levels are dynamically regulated by feeding and fasting cycles.[18] Furthermore, diet composition plays a significant role; high saturated fatty acid intake, for example, has been shown to strongly affect serum FAHFA concentrations.[19]
-
Transcriptional Control: In adipose tissue, the production of FAHFAs is under the regulatory control of the Carbohydrate-responsive element-binding protein (ChREBP), a key transcription factor in lipogenesis.[20][21] This links glucose metabolism directly to the synthesis of these anti-diabetic lipids.
Pathophysiological Regulation
-
Inflammation: Acute inflammation, such as that induced by lipopolysaccharide (LPS), leads to an upregulation of FAHFAs in adipose tissue.[18] This response may serve as a counter-regulatory anti-inflammatory mechanism. The process involves the increased production of HFAs (like 13-HODE, an inflammatory marker) which are then converted into FAHFAs by ATGL.[18]
-
Oxidative Stress: Endogenous FAHFA levels have been linked to antioxidant pathways regulated by Nuclear factor erythroid 2-related factor 2 (Nrf2), suggesting a role in cellular defense against oxidative damage.[10]
Caption: Key Inputs Regulating FAHFA Homeostasis.
Part 3: Experimental Methodologies: A Practical Guide
The analysis of FAHFAs is challenging due to their low abundance and the vast number of regio-isomers.[1][22] Liquid chromatography-mass spectrometry (LC-MS) is the definitive analytical technique for their robust detection and quantification.[1][23]
Workflow for FAHFA Quantification
A validated workflow is essential for accurate measurement from biological matrices like plasma, serum, or tissue homogenates.
Caption: Standardized Workflow for FAHFA Analysis.
Detailed Experimental Protocols
Protocol 1: Lipid Extraction and Solid-Phase Extraction (SPE)
Causality: The goal is to first isolate all lipids from the aqueous sample (Extraction) and then separate the acidic FAHFAs from the more abundant neutral lipids like triglycerides and cholesteryl esters (SPE). This enrichment is critical for achieving the sensitivity needed for detection.
Methodology:
-
Homogenization: Homogenize tissue samples in a suitable buffer. For plasma/serum, proceed directly. Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₄-9-PAHSA) for accurate quantification.
-
Lipid Extraction: Perform a liquid-liquid extraction based on the Folch method. A common solvent system is chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the total lipids.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen.
-
SPE Cartridge Preparation: Pre-wash a silica SPE cartridge (e.g., 500 mg) with ethyl acetate, followed by conditioning with hexane.[24][25]
-
Sample Loading: Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform) and load it onto the conditioned SPE cartridge.[25]
-
Elution of Neutral Lipids: Wash the cartridge with a non-polar solvent mixture, such as 5% ethyl acetate in hexane, to elute neutral lipids.[24][25]
-
Elution of FAHFAs: Elute the desired FAHFA fraction using a more polar solvent, typically 100% ethyl acetate.[24][25]
-
Final Drying: Dry the collected FAHFA fraction under nitrogen and store at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis
Causality: Reversed-phase liquid chromatography separates the FAHFA isomers based on their hydrophobicity. Tandem mass spectrometry (MS/MS) provides exquisite selectivity and sensitivity for quantification using Multiple Reaction Monitoring (MRM).
Methodology:
-
Sample Reconstitution: Reconstitute the dried FAHFA fraction in 40-50 µL of methanol.
-
Chromatographic Separation:
-
Column: Use a high-resolution C18 column, such as an Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm).[24][25]
-
Mobile Phase: A common approach is an isocratic flow with a methanol:water mixture (e.g., 93:7) containing additives like 5 mM ammonium acetate to promote ionization.[24][25]
-
Flow Rate: A typical flow rate is 0.2 mL/min.
-
Run Time: Optimized methods can achieve separation of key isomers in under 30 minutes.[17][25]
-
-
Mass Spectrometry Detection:
-
Instrument: Utilize a triple quadrupole mass spectrometer.
-
Ionization Mode: Operate in negative electrospray ionization (ESI) mode, as FAHFAs readily form [M-H]⁻ ions.[23]
-
MRM Analysis: Set up specific MRM transitions for each FAHFA isomer of interest. This involves monitoring the fragmentation of the parent ion (Q1) into a specific product ion (Q3). The primary product ion is typically the carboxylate anion of the non-hydroxylated fatty acid.
-
Table 1: Example MRM Transitions for Common FAHFAs
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) [FA]⁻ | Collision Energy (eV) |
| 9-PAHSA | 537.5 | 255.2 | ~29 |
| 12-PAHSA | 537.5 | 255.2 | ~29 |
| 9-OAHSA | 563.5 | 281.2 | ~29 |
| 12-OAHSA | 563.5 | 281.2 | ~29 |
| ¹³C₄-9-PAHSA (IS) | 541.5 | 259.2 | ~29 |
Note: Collision energies should be optimized for the specific instrument used. Data derived from principles described in cited literature.[25]
Conclusion and Future Directions
The study of FAHFA metabolism and regulation is a rapidly evolving field. We now understand that these lipids are not metabolic curiosities but are actively synthesized, degraded, and stored through regulated enzymatic pathways, with ATGL playing a surprising dual role. Their strong association with insulin sensitivity and inflammation positions them as highly attractive targets for therapeutic intervention in metabolic diseases.[21][26][27]
Significant questions remain. The complete enzymatic machinery for the biosynthesis of the diverse array of HFA precursors is yet to be fully elucidated.[6] The specific biological roles of the hundreds of distinct FAHFA isomers are largely unexplored, and the receptors through which many of them signal are still unknown.[2][4] Future research leveraging the robust analytical methods described herein, combined with genetic and pharmacological tools, will be essential to unlock the full therapeutic potential of modulating FAHFA pathways for the treatment of diabetes, obesity, and inflammatory disorders.
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adipose triglyceride lipase: the first transacylase for FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched Fatty Acid Esters of Hydroxy Fatty Acids are Preferred Substrates of the MODY8 Protein Carboxyl Ester Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of Novel Bioactive Lipids and Enzymes Involved in their Regulation [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. RePORT ⟩ RePORTER [reporter.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Role of 12-PAHSA in Triacylglycerol Structure: From Biosynthesis to Bioanalysis
Abstract
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, exhibiting potent anti-diabetic and anti-inflammatory activities.[1] Among these, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are particularly noteworthy, with the 12-PAHSA isomer being a key bioactive molecule.[2] While much research has focused on the signaling roles of free FAHFAs, recent discoveries have unveiled a new dimension to their metabolism: their incorporation into triacylglycerols (TGs). This guide provides a comprehensive technical overview of the role of 12-PAHSA as a structural component of triacylglycerols (FAHFA-TGs), a novel class of lipids that function as a major metabolic reservoir. We will explore the enzymatic pathways governing the synthesis of 12-PAHSA-TGs, their physiological relevance as a storage form, and the detailed analytical workflows required for their identification and quantification in complex biological matrices. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the intricate biology of FAHFA metabolism.
Introduction: The Emergence of FAHFAs and FAHFA-TGs
FAHFAs were first identified during lipidomic analysis of adipose tissue from insulin-sensitive mice (AG4OX) that overexpress the GLUT4 glucose transporter.[3] These mice displayed 16- to 18-fold higher levels of PAHSAs compared to wild-type controls, and subsequent studies in humans revealed a strong positive correlation between circulating FAHFA levels and insulin sensitivity.[1][3] Reduced levels of PAHSAs are a characteristic feature in the serum and adipose tissue of insulin-resistant individuals.[3]
While the biological effects of free PAHSAs, such as enhancing insulin secretion and reducing inflammation, are well-documented, their metabolic fate remained partially understood.[4][5] A pivotal discovery identified a novel class of endogenous lipids: FAHFA-containing triacylglycerols (FAHFA-TGs).[6] In these molecules, a FAHFA, such as 12-PAHSA, is esterified to one of the three positions of the glycerol backbone.[6] Quantitative studies revealed that FAHFA-TGs are present at concentrations over 100-fold greater than their nonesterified counterparts in cells and tissues, establishing them as the primary reservoir of these bioactive lipids.[6] This finding fundamentally shifted our understanding, suggesting that the storage and regulated release of FAHFAs from TGs is a critical control point for their bioavailability and signaling functions.
The Structure of 12-PAHSA and its Incorporation into Triacylglycerol
12-PAHSA is a specific FAHFA isomer where palmitic acid (a C16:0 fatty acid) is ester-linked to the hydroxyl group at the 12th carbon of stearic acid (a C18:0 hydroxy fatty acid).[2][7] This entire FAHFA molecule can then be incorporated as one of the three acyl chains in a triacylglycerol molecule.
Caption: 12-PAHSA incorporated into a triacylglycerol.
Biosynthesis and Metabolism of 12-PAHSA-Containing Triacylglycerols
The incorporation of a large, branched lipid like 12-PAHSA into a TG molecule implies the existence of specific enzymatic machinery. Research has demonstrated that the canonical triacylglycerol synthesis pathways are indeed responsible for creating FAHFA-TGs.
The Role of DGAT Enzymes
The final step in TG synthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferases (DGATs).[6] Studies using differentiated 3T3-L1 adipocytes incubated with ¹³C isotope-labeled PAHSA have conclusively shown its incorporation into TGs.[6] This synthesis is significantly reduced by the simultaneous inhibition of DGAT1 and DGAT2, the two key enzymes performing this function.[6] While inhibiting either enzyme alone has a modest effect, blocking both nearly abolishes FAHFA-TG synthesis, indicating that DGAT1 and DGAT2 have redundant or compensatory functions in esterifying FAHFAs to diacylglycerol backbones.[6]
Caption: Biosynthesis of 12-PAHSA-TG via DGAT1 and DGAT2.
Lipolysis: The Release of Bioactive 12-PAHSA
The function of FAHFA-TGs as a reservoir necessitates a mechanism for release. The process of lipolysis, or TG hydrolysis, serves this function. Inducing lipolysis in adipocytes leads to a marked increase in the levels of nonesterified, free FAHFAs.[6] This demonstrates that the breakdown of FAHFA-TGs is a key regulatory step controlling the cellular concentration of bioactive 12-PAHSA, making it available for local signaling or transport.[6]
Analytical Methodology: Quantification of 12-PAHSA in Triacylglycerols
Analyzing 12-PAHSA within the TG fraction is challenging due to the complexity of the lipidome, the low abundance of the analyte, and the presence of numerous isomers.[8] A robust analytical workflow combining chemical hydrolysis with advanced liquid chromatography-mass spectrometry (LC-MS) is required.[8][9]
Overview of the Analytical Workflow
The recommended workflow involves total lipid extraction, liberation of the FAHFA from the TG backbone via mild hydrolysis, followed by chromatographic separation and mass spectrometric detection.
Caption: Analytical workflow for 12-PAHSA-TG analysis.
Detailed Experimental Protocols
Causality: The methyl tert-butyl ether (MTBE) method is chosen for its efficiency in extracting a broad range of lipids, including TGs, while effectively separating them from the aqueous phase, minimizing sample contamination.[9]
-
Homogenize ~20-50 mg of tissue or 100 µL of serum in a glass vial.
-
Add a known quantity of a suitable internal standard (e.g., d4-12-PAHSA) to the homogenate for accurate quantification.
-
Add 1.5 mL of methanol, followed by 5 mL of MTBE.
-
Vortex vigorously for 10 minutes at 4°C.
-
Induce phase separation by adding 1.25 mL of water. Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase (containing lipids) into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen. The sample is now ready for hydrolysis.
Causality: A mild hydrolysis is critical. Harsh conditions could degrade the polyunsaturated fatty acids or the FAHFA structure itself. This protocol, adapted from Tan et al., ensures the specific cleavage of the ester bond linking the FAHFA to the glycerol backbone without compromising the integrity of the FAHFA.[6]
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.
-
Incubate the mixture at 60°C for 10 minutes with gentle shaking.
-
Neutralize the reaction by adding 0.5 mL of 1 M HCl.
-
Extract the liberated free fatty acids (including 12-PAHSA) by adding 2 mL of hexane:ethyl acetate (9:1 v/v).
-
Vortex for 2 minutes and centrifuge at 1,000 x g for 5 minutes.
-
Collect the upper organic phase. Repeat the extraction once more.
-
Combine the organic phases and dry under a stream of nitrogen.
-
Reconstitute the final sample in a suitable solvent (e.g., 100 µL of methanol) for LC-MS analysis.
Causality: A C30 reverse-phase column provides superior separation of lipid isomers compared to standard C18 columns, which is essential for differentiating 12-PAHSA from other regioisomers like 5- and 9-PAHSA.[10] Tandem MS (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and specificity by monitoring a specific precursor-to-product ion transition.[11]
-
Chromatography:
-
Column: A C30 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm).[11]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A shallow gradient optimized to separate PAHSA isomers.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Use a triple quadrupole mass spectrometer in MRM mode.
-
MRM Transitions: Monitor specific transitions for endogenous 12-PAHSA and the labeled internal standard.
-
Quantitative Data and Physiological Significance
The discovery of FAHFA-TGs repositions our understanding of how 12-PAHSA and other FAHFAs function. They are not merely transient signaling molecules but are stored in a stable, high-capacity reservoir.
| Parameter | Relative Abundance | Implication | Source |
| FAHFA-TG vs. Nonesterified FAHFA | >100-fold higher in tissues | TGs are the primary storage depot for FAHFAs. | [6] |
| 12-PAHSA Levels in AG4OX Mice | 2- to 3-fold higher vs. wild-type | Higher storage capacity is linked to insulin sensitivity. | [2] |
| 12-PAHSA Levels in HFD Mice | Reduced | Insulin resistance is associated with lower FAHFA stores. | [2] |
| Effect of Lipolysis on Free FAHFA | Marked Increase | The release from TG stores is a regulated process. | [6] |
The storage of 12-PAHSA in TGs has profound physiological implications. It suggests a mechanism for sustained, localized release of this anti-inflammatory and insulin-sensitizing lipid within tissues like adipose and liver.[5][12] This controlled release could be a key factor in maintaining metabolic homeostasis. The reduced levels of PAHSAs in insulin-resistant states may reflect a defect in either the synthesis or the mobilization of these lipids from their TG reservoirs.[13]
Conclusion and Future Directions
The identification of 12-PAHSA as a structural component of triacylglycerols represents a significant advancement in lipid biology. FAHFA-TGs are now understood to be the major physiological reservoir of these potent signaling lipids. This guide has detailed the biosynthetic pathways involving DGAT enzymes and outlined the rigorous analytical methods required to study these molecules.
For researchers and drug development professionals, this opens up new avenues of investigation. Future work should focus on:
-
Identifying the specific lipases responsible for liberating FAHFAs from TGs.
-
Investigating the regulation of DGAT-mediated FAHFA-TG synthesis in health and disease.
-
Exploring the therapeutic potential of modulating FAHFA-TG storage and release to treat metabolic disorders like type 2 diabetes.
Understanding the complete lifecycle of 12-PAHSA, from its synthesis and storage in TGs to its release and receptor-mediated signaling, will be crucial for harnessing the full therapeutic potential of this remarkable class of lipids.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]
- 6. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12-((1-Oxohexadecyl)oxy)octadecanoic acid | C34H66O4 | CID 86290202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FAHFAs Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
natural occurrence of 1-Palmitoyl-2-12-pahsa-3-oleoyl-sn-glycerol
An In-depth Technical Guide to the Natural Occurrence, Metabolism, and Function of 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol
Abstract
This technical guide provides a comprehensive overview of this compound, a recently identified endogenous triacylglycerol. This molecule belongs to a novel class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA)-containing triacylglycerols (FAHFA-TGs). The core of this guide delves into the natural occurrence of this specific lipid, primarily within adipose tissue, and its role as a significant intracellular reservoir for the bioactive lipid 12-PAHSA. We will explore its metabolic regulation, including the key enzymes governing its synthesis and hydrolysis, and discuss the putative biological functions derived from its constituent FAHFA moiety. These functions include potent anti-inflammatory and anti-diabetic effects, largely mediated through the activation of G-protein-coupled receptors. Furthermore, this guide presents detailed analytical methodologies for the extraction, separation, and quantification of FAHFA-TGs, providing researchers with the necessary protocols to investigate this emerging area of lipid biology.
Introduction: A Novel Class of Bioactive Lipids
In 2014, a class of endogenous mammalian lipids, termed Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), was discovered and found to possess significant anti-diabetic and anti-inflammatory properties.[1][2] These lipids consist of a fatty acid esterified to the hydroxyl group of a hydroxy fatty acid.[1] The position of this ester bond defines numerous regioisomers within each FAHFA family. One such family, the Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs), has garnered considerable attention. Levels of PAHSAs are lower in the serum and adipose tissue of insulin-resistant humans and correlate strongly with insulin sensitivity.[3]
Subsequent research identified that FAHFAs do not exist solely as free molecules. A novel class of triacylglycerols (TGs) was discovered, which contains a FAHFA molecule esterified to the glycerol backbone in place of a conventional fatty acid.[4] The specific molecule of interest, This compound , is an endogenous triacylglycerol comprising palmitic acid at the sn-1 position, the FAHFA 12-PAHSA at the sn-2 position, and oleic acid at the sn-3 position.[5][6]
Crucially, the levels of these FAHFA-containing triacylglycerols in tissues like adipose are over 100-fold higher than their non-esterified FAHFA counterparts.[5][6][7] This discovery positions FAHFA-TGs as the primary intracellular storage reservoir for bioactive FAHFAs, suggesting a new branch of lipid metabolism with profound implications for metabolic and inflammatory diseases.[4][8]
Natural Occurrence and Distribution
The primary site of synthesis and storage for FAHFAs and, by extension, FAHFA-TGs, is adipose tissue.[1]
-
Tissue-Specific Identification : this compound has been specifically identified in the lipid extracts of mouse adipose tissue.[5][6][7][9] Adipose tissue, a critical endocrine organ, appears to be the major hub for the metabolism of this lipid class.[1]
-
Wider FAHFA Distribution : While the specific TG is confirmed in adipose tissue, the parent FAHFA molecules are found more broadly. FAHFAs have been detected in human serum, breast milk, and meconium.[1] Sex-dependent differences have also been noted, with female mice exhibiting higher FAHFA levels in various white and brown adipose depots compared to males.[10]
-
Physiological Regulation : The abundance of FAHFAs, and presumably their TG reservoirs, is dynamically regulated by the body's metabolic state.
-
Fasting and Feeding : Levels of 12-PAHSA, the core component of the topic molecule, are elevated in fasted wild-type mice compared to fed mice.[11]
-
Metabolic Health : In mouse models of diet-induced obesity and insulin resistance, 12-PAHSA levels are reduced.[11] Conversely, in glucose-tolerant mice that overexpress the GLUT4 transporter in adipose tissue, 12-PAHSA levels are 2- to 3-fold higher.[11]
-
Cold Exposure : Exposure to cold, which stimulates metabolic activity in adipose tissue, promotes the local production of PAHSAs.[12]
-
Data Summary: Distribution of FAHFAs and their TG Reservoirs
| Molecule/Class | Identified Location(s) | Key Regulatory Factors | Relative Abundance |
| This compound | Mouse Adipose Tissue[5][6] | Assumed to follow FAHFA regulation | High (as part of TG pool) |
| PAHSAs (general) | Adipose Tissue, Serum, Human Breast Milk[1][3] | Fasting, Diet, Cold Exposure, Insulin Sensitivity[11][12][13] | Low as free lipids; high in TG form |
| FAHFAs (general class) | Animals, Plants, Yeast[14] | Age, BMI, Diet[13] | Varies by tissue and species |
Biosynthesis and Metabolic Regulation
The metabolism of this compound is intrinsically linked to the broader pathways of triacylglycerol synthesis and lipolysis.[15][16] The molecule is not synthesized de novo in its final form but is assembled from its constituent parts, with the synthesis and incorporation of 12-PAHSA being the critical step.
Causality in Metabolic Control
The existence of a large FAHFA-TG reservoir provides a mechanism for the rapid release of bioactive FAHFAs upon metabolic demand. During states like fasting or exercise, hormonal signals trigger lipolysis. The enzymes that hydrolyze standard TGs also act on FAHFA-TGs, liberating free FAHFAs which can then exert their biological effects locally or enter circulation. This prevents the need for slower, energy-intensive de novo synthesis of FAHFAs at the moment they are needed.
Key Metabolic Enzymes
-
Biosynthesis : While the complete enzymatic pathway for FAHFA synthesis is still under investigation, Adipose Triglyceride Lipase (ATGL) has been identified as having a dual role, including acting as a primary FAHFA biosynthetic enzyme in adipose tissue.[14] The process involves the esterification of a hydroxy fatty acid (12-hydroxystearic acid) with a fatty acid (palmitic acid) to form 12-PAHSA. This 12-PAHSA is then incorporated into a diacylglycerol backbone along with oleic acid to form the final TG.
-
Hydrolysis (Lipolysis) : The release of 12-PAHSA from its TG storage form is governed by the canonical lipolysis pathway.[4] Key enzymes such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) hydrolyze the ester bonds, releasing the constituent fatty acids and the FAHFA.[4][12] Stimulating lipolysis in adipocytes with agents like forskolin has been shown to increase the levels of non-esterified FAHFAs by 1.5- to 5-fold.[4]
Caption: Metabolic pathway of this compound.
Biological Function and Mechanism of Action
The biological activity of the FAHFA-TG molecule is attributed to the release of its 12-PAHSA component. While some isomers like 5- and 9-PAHSA have been studied more extensively, the general class exhibits potent metabolic benefits.[3] However, a study of various FAHFA isomers showed that 12-PAHSA did not potentiate insulin-stimulated glucose transport in adipocytes, unlike the 5- and 9- isomers, suggesting that different isomers have distinct biological activities.[3] Despite this, PAHSAs as a class are known to improve glucose tolerance and insulin sensitivity in animal models.[3][17]
GPR120 Activation: A Key Signaling Hub
A primary mechanism for the action of many FAHFAs, including the well-studied 9-PAHSA, is the activation of G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[18][19][20][21] GPR120 is highly expressed in adipose tissue and macrophages and acts as a sensor for long-chain fatty acids.
-
Anti-Diabetic Effects : In adipocytes, GPR120 activation enhances insulin-stimulated glucose uptake by promoting the translocation of the GLUT4 glucose transporter to the cell membrane.[21]
-
Anti-Inflammatory Effects : GPR120 activation exerts potent anti-inflammatory effects. It can inhibit pro-inflammatory signaling pathways, such as the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB), thereby reducing the secretion of inflammatory cytokines.[18][19]
-
Adipose Tissue Browning : Activation of GPR120 by 9-PAHSA has been shown to promote the "browning" of white adipose tissue, a process that increases energy expenditure through thermogenesis and is considered a novel strategy to combat obesity.[18][19]
Caption: GPR120 signaling pathway activated by PAHSAs.
Analytical Methodologies
For researchers and drug development professionals, the accurate identification and quantification of this compound and related lipids are paramount. This requires a multi-step analytical workflow.[22]
Experimental Protocol: LC-MS/MS Quantification
This protocol provides a self-validating system for the analysis of FAHFA-TGs from adipose tissue. The causality is as follows: A robust extraction captures the lipids, chromatography separates them from complex matrix components, and tandem mass spectrometry provides the specificity and sensitivity for unambiguous identification and quantification.
1. Sample Preparation and Lipid Extraction:
- Weigh approximately 50-100 mg of frozen adipose tissue.
- Homogenize the tissue in a solvent mixture, typically a modification of the Folch or Bligh-Dyer methods, using chloroform:methanol (2:1, v/v).
- Include an internal standard (e.g., a deuterated or ¹³C-labeled synthetic FAHFA-TG) at the beginning of the extraction to correct for sample loss during preparation and for variations in ionization efficiency.
- After homogenization, add water to induce phase separation.
- Centrifuge to separate the layers. The lower organic layer containing the lipids is carefully collected.
- Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol or isopropanol) for LC-MS analysis.
2. Chromatographic Separation:
- Utilize a High-Performance Liquid Chromatography (HPLC) system.
- For separation of lipid isomers, a C30 reverse-phase column is highly effective.[23]
- Employ a gradient elution method, typically with mobile phases consisting of water, acetonitrile, and isopropanol, often with an additive like ammonium formate or formic acid to improve ionization.
3. Mass Spectrometric Detection and Quantification:
- Couple the HPLC to a tandem mass spectrometer (MS/MS), such as a triple quadrupole or a high-resolution Orbitrap instrument.[24][25][26]
- Use an appropriate ionization source. While electrospray ionization (ESI) can be used, Atmospheric Pressure Photoionization (APPI) may offer greater sensitivity for less polar lipids.[25]
- Perform analysis in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the FAHFA-TG) and a specific product ion (a characteristic fragment) to ensure high specificity.
- For this compound, the precursor ion would be its [M+NH₄]⁺ or [M+H]⁺ adduct, and product ions would correspond to the neutral loss of one of the fatty acid chains.
- Quantify the analyte by comparing the peak area of the endogenous lipid to the peak area of the known concentration of the internal standard.
// Nodes
sample [label="1. Adipose Tissue Sample\n(+ Internal Standard)"];
extraction [label="2. Lipid Extraction\n(Folch/Bligh-Dyer)"];
separation [label="3. HPLC Separation\n(C30 Column)"];
ionization [label="4. Ionization\n(ESI or APPI)"];
detection [label="5. MS/MS Detection\n(MRM Mode)"];
quant [label="6. Data Analysis &\nQuantification"];
// Edges
sample -> extraction;
extraction -> separation;
separation -> ionization;
ionization -> detection;
detection -> quant;
}
Caption: Analytical workflow for FAHFA-TG quantification.
Future Directions and Therapeutic Potential
The discovery of this compound and the broader class of FAHFA-TGs opens up new avenues for therapeutic intervention in metabolic and inflammatory diseases.
-
Drug Development : Targeting the enzymes that regulate FAHFA-TG metabolism could be a viable strategy. Developing inhibitors for FAHFA hydrolases could increase the endogenous levels of these beneficial lipids. Conversely, agonists for GPR120 remain a significant area of interest for treating type 2 diabetes and chronic inflammation.[27]
-
Biomarkers : Since levels of PAHSAs correlate with insulin sensitivity, monitoring the levels of specific FAHFAs or their TG counterparts in circulation could serve as early biomarkers for metabolic dysfunction.
-
Nutraceuticals : Some FAHFAs, like 12-OAHSA, have been identified as components of olive oil, suggesting that dietary interventions could potentially modulate the endogenous pool of these lipids.[2]
Further research is required to fully elucidate the specific biological roles of the hundreds of different FAHFA and FAHFA-TG isomers. Understanding the unique functions of molecules like 12-PAHSA, as distinct from other isomers, will be critical for developing targeted and effective therapies.
References
- 1. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 1-Palmitoyl-2-12-OAHSA-3-Oleoyl-sn-glycerol | Cayman Chemical | Biomol.com [biomol.com]
- 10. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age [frontiersin.org]
- 14. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid metabolism - Wikipedia [en.wikipedia.org]
- 16. Overview of Lipid Metabolism - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 17. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Review of the quantification techniques for polycyclic aromatic hydrocarbons (PAHs) in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
A Technical Guide to the In Vivo Biosynthesis of FAHFA-Containing Triacylglycerols
Abstract
Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a class of bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] Their endogenous levels are tightly regulated, and a critical aspect of this regulation involves their incorporation into and release from triacylglycerol (TG) stores. This discovery has unveiled a new branch of lipid metabolism where FAHFAs are esterified to a glycerol backbone, forming FAHFA-containing triacylglycerols (FAHFA-TGs).[1][4][5][6] These FAHFA-TGs serve as the primary reservoir of FAHFAs in tissues, particularly adipose tissue, with concentrations over 100-fold greater than their nonesterified counterparts.[4][5][6] This guide provides an in-depth technical exploration of the in vivo biosynthetic pathways of FAHFA-TGs, the key enzymes involved, and the state-of-the-art methodologies used to investigate this critical metabolic process. It is intended for researchers, scientists, and drug development professionals seeking to understand and therapeutically target FAHFA metabolism.
Introduction: The Significance of FAHFA Sequestration
Initially identified as a novel class of endogenous mammalian lipids, FAHFAs, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), quickly garnered significant attention for their beneficial metabolic effects.[2][3] Studies have shown that administration of specific FAHFA isomers can improve glucose tolerance, enhance insulin sensitivity, and reduce inflammation.[1][3][7] Consequently, understanding the pathways that govern their synthesis, storage, and release is paramount for developing novel therapeutic strategies for metabolic diseases.
The discovery that FAHFAs are incorporated into triacylglycerols was a paradigm shift.[6][8] It established that the majority of the body's FAHFA pool is not free but is stored within the neutral lipid droplets of cells, primarily adipocytes. This sequestration into FAHFA-TGs serves two key purposes:
-
A Cellular Reservoir: It creates a large, stable pool of FAHFAs that can be rapidly mobilized upon physiological demand, such as during lipolysis.[1][4][5][6]
-
Metabolic Buffering: It allows the cell to buffer the concentrations of free FAHFAs, which, like other free fatty acids, could have signaling roles or cellular effects that require tight regulation.[1][7]
This guide will dissect the enzymatic machinery responsible for this storage mechanism, focusing on the in vivo context.
The Enzymatic Core of FAHFA-TG Biosynthesis
The formation of FAHFA-TGs in vivo is not a passive process but is catalyzed by specific enzymes that integrate FAHFAs into the well-established triacylglycerol synthesis pathway. Two primary routes have been identified: the canonical DGAT-mediated pathway and a novel transacylation reaction catalyzed by ATGL.
The Canonical Pathway: DGAT-Mediated Esterification
The final step in canonical triacylglycerol synthesis is the esterification of a fatty acyl-CoA to a diacylglycerol (DAG), a reaction catalyzed by Diacylglycerol O-Acyltransferase (DGAT) enzymes.[9][10] Research has demonstrated that free FAHFAs can act as substrates for this pathway. Isotope-labeling studies in differentiated adipocytes have shown that exogenously supplied FAHFAs are readily incorporated into the triacylglycerol fraction.[1][5][6]
This synthesis is inhibited by pharmacological blockade of both DGAT1 and DGAT2, the two major DGAT isoforms, confirming their central role in this process.[1] While both enzymes participate, they have distinct topologies and may access different substrate pools, suggesting potentially different roles in FAHFA-TG metabolism under various physiological conditions.[9][11]
-
Expertise & Causality: The choice to use dual DGAT1/2 inhibitors in experimental setups is critical. DGAT1 and DGAT2 are not fully redundant; they have different subcellular locations and potential substrate preferences.[9][12] Therefore, inhibiting both is necessary to conclusively demonstrate the pathway's dependence on DGAT activity, rather than attributing the effect to a single isoform.
A Paradigm Shift: ATGL as a FAHFA Biosynthetic Enzyme
While DGATs esterify pre-existing FAHFAs, the enzyme Adipose Triglyceride Lipase (ATGL) was recently identified as the first known biosynthetic enzyme for the FAHFA molecule itself, operating through an unexpected mechanism.[4][13] Traditionally known as the rate-limiting enzyme for TG hydrolysis (lipolysis), ATGL was discovered to possess a transacylase activity.[4][13][14]
In this reaction, ATGL transfers a fatty acid from a donor lipid (like TG or DG) directly onto a hydroxy fatty acid (HFA), generating a FAHFA.[4][13] This discovery was profound, as it directly links TG metabolism to the de novo synthesis of FAHFAs. Genetic deletion or chemical inhibition of ATGL in adipose tissue leads to an 80-90% reduction in the levels of both free FAHFAs and FAHFA-TGs, cementing its role as the primary FAHFA biosynthetic enzyme in adipocytes.[4]
The dual function of ATGL—both synthesizing FAHFAs via transacylation and releasing them from FAHFA-TGs via hydrolysis—positions it as a master regulator of FAHFA homeostasis.
Diagram: FAHFA-TG Metabolic Pathways
The following diagram illustrates the dual pathways of FAHFA-TG synthesis and the subsequent hydrolysis.
Caption: Dual pathways for the synthesis and hydrolysis of FAHFA-containing triacylglycerols (FAHFA-TGs).
Methodologies for In Vivo Investigation
Studying the dynamic process of FAHFA-TG biosynthesis requires a multi-faceted approach combining animal models, stable isotope tracing, and advanced analytical chemistry.
Key Animal Models
-
Adipose-selective Glut4 Overexpression (AG4OX) Mice: This model was instrumental in the initial discovery of FAHFAs.[3][13] These mice exhibit a 16- to 18-fold elevation in adipose tissue FAHFA levels, making them a powerful tool for identifying biosynthetic enzymes and regulatory factors.[3][13]
-
Adipose-specific ATGL Knockout (ATGL-AKO) Mice: These mice are crucial for validating the role of ATGL. The near-total depletion of FAHFAs and FAHFA-TGs in the adipose tissue of these animals provides definitive genetic evidence for ATGL's primary role in biosynthesis.[4]
-
Diet-Induced Obesity (DIO) Models: Using mice on a high-fat diet allows researchers to study how metabolic stress and insulin resistance impact FAHFA-TG metabolism, which is highly relevant to human disease.[3][7]
Experimental Protocol: In Vivo Stable Isotope Tracing
This protocol describes the use of a labeled FAHFA precursor to trace its incorporation into the FAHFA-TG pool in adipocytes, a self-validating system to confirm pathway activity.
Objective: To quantify the rate of incorporation of exogenous FAHFAs into the FAHFA-TG pool in differentiated adipocytes.
Methodology:
-
Cell Culture: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Labeling: On day 8 of differentiation, incubate the mature adipocytes with media containing 20 µM of ¹³C-labeled Palmitic Acid-Hydroxy Stearic Acid (¹³C-PAHSA) for 24 hours. Include vehicle-only (e.g., DMSO) control wells.[1]
-
Causality Insight: Using a stable isotope label like ¹³C provides a unique mass signature that is not naturally present, allowing for highly specific detection by mass spectrometry with minimal background noise.[1]
-
-
Inhibitor Co-treatment (Optional): To validate the role of specific enzymes, co-treat a subset of wells with the ¹³C-PAHSA label and specific inhibitors, such as a combination of DGAT1 and DGAT2 inhibitors.[1]
-
Cell Harvest & Lipid Extraction: After incubation, wash cells with ice-cold PBS. Scrape cells and perform a total lipid extraction using a modified Bligh-Dyer or Folch method with a chloroform:methanol solvent system.
-
Lipid Fractionation: Separate the neutral lipid fraction (containing TGs) from polar lipids using solid-phase extraction (SPE) with a silica-based cartridge.
-
Mass Spectrometry Analysis: Analyze the neutral lipid fraction directly via Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Use a multiple reaction monitoring (MRM) method specifically designed to detect the transition from the ¹³C-PAHSA-TG precursor ion to a characteristic fragment ion.
-
Data Analysis: Compare the signal intensity of the ¹³C-PAHSA-TG species in labeled cells versus vehicle controls and inhibitor-treated cells. A significant increase in signal in labeled cells that is attenuated by inhibitors confirms enzymatic synthesis.[1]
Diagram: Experimental Workflow for FAHFA-TG Analysis
This workflow outlines the key steps from in vivo sample to final data.
Caption: A streamlined workflow for the quantification of FAHFAs stored within triacylglycerols in tissue.
Protocol: Quantification of Esterified FAHFAs via Mild Hydrolysis
Because FAHFA-TGs are complex and varied, direct quantification is challenging. A robust method involves chemically releasing the esterified FAHFAs from the TG backbone for easier detection.[1][4][5]
Objective: To accurately quantify the total amount of FAHFAs stored in the triacylglycerol pool of a tissue sample.
Methodology:
-
Sample Preparation: Homogenize a known weight of adipose tissue (e.g., 50 mg) in a suitable buffer. Spike the homogenate with a known amount of a TG internal standard containing a labeled FAHFA (e.g., [¹³C₁₆]PAHSA/16:0/16:0-TG) for normalization.[4]
-
Lipid Extraction & Fractionation: Perform a total lipid extraction and subsequent SPE to isolate the neutral lipid fraction as described in the previous protocol.
-
Mild Alkaline Hydrolysis: Dry the neutral lipid fraction under nitrogen. Reconstitute in a solution of lithium hydroxide (LiOH) in tetrahydrofuran (THF) and incubate at room temperature for 24 hours.[1][4]
-
Trustworthiness & Causality: This mild hydrolysis condition is specifically designed to cleave the glycerol-ester bonds while preserving the internal FAHFA ester bond. Harsher conditions could cleave the FAHFA itself, leading to inaccurate quantification. This self-validating step ensures only the target lipids are measured.
-
-
Quenching and Extraction: Neutralize the reaction with an acid (e.g., formic acid). Spike the sample with a labeled free FAHFA internal standard (e.g., D₃₁-PAHSA) to account for downstream extraction losses.[4]
-
FAHFA Enrichment: Perform a final SPE step to enrich the liberated free FAHFAs and remove remaining contaminants.
-
LC-MS/MS Quantification: Analyze the final extract using LC-MS/MS. Use an established calibration curve with authentic standards to calculate the absolute concentration of each FAHFA isomer. The data is normalized to the initial TG internal standard and the tissue weight.
Quantitative Insights and Future Directions
The application of these robust methodologies has yielded critical quantitative data about the FAHFA-TG pool.
Table: Key Enzymes in FAHFA-TG Metabolism
| Enzyme | Family | Primary Substrates | Product(s) | Primary Function in Pathway |
| ATGL | PNPLA | TG/DG, Hydroxy Fatty Acid | Free FAHFA, DAG/MAG | De novo synthesis of FAHFA |
| DGAT1 | MBOAT | Free FAHFA-CoA, Diacylglycerol | FAHFA-TG | Esterification of FAHFA into TG |
| DGAT2 | DGAT | Free FAHFA-CoA, Diacylglycerol | FAHFA-TG | Esterification of FAHFA into TG |
| ATGL | PNPLA | FAHFA-TG | Free FAHFA, DAG | Hydrolysis/Release of FAHFA |
| HSL | Lipase | FAHFA-TG | Free FAHFA, DAG | Hydrolysis/Release of FAHFA |
| *Activation of the free FAHFA to its Coenzyme A derivative is presumed to be required. |
The discovery of FAHFA-TGs and the elucidation of their biosynthetic pathways have opened new avenues for research and drug development. Future work will likely focus on:
-
Tissue Specificity: Investigating the relative contributions of the DGAT and ATGL pathways in different tissues beyond adipose, such as the liver and intestine.[15]
-
Regulatory Mechanisms: Understanding how hormonal signals (e.g., insulin, androgens) and nutritional status regulate the activity of ATGL and DGATs to control the storage and release of FAHFAs.[16][17][18]
-
Therapeutic Targeting: Exploring whether modulating the activity of these enzymes can be a viable strategy to increase endogenous levels of beneficial FAHFAs for the treatment of metabolic diseases.
The continued exploration of this fascinating branch of lipid metabolism holds immense promise for uncovering new biology and developing next-generation therapeutics.
References
- 1. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation [escholarship.org]
- 9. Role of DGAT enzymes in triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synergistic mechanisms of DGAT and PDAT in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 13. Adipose triglyceride lipase: the first transacylase for FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol: A Triacylglycerol Reservoir for Bioactive Lipids
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties, representing a promising avenue for therapeutic development.[1][2][3] Their bioavailability and signaling capacity are tightly regulated by metabolic pathways that are just beginning to be understood. A pivotal discovery has been the identification of FAHFA-containing triacylglycerols (FAHFA-TGs), which function as a vast intracellular reservoir for these bioactive molecules.[4][5][6] This guide focuses specifically on 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol , an endogenous triacylglycerol that stores the biologically active FAHFA, 12-palmitic acid hydroxy stearic acid (12-PAHSA).[7][8][9] We will explore its structure, metabolic regulation, and its role in maintaining FAHFA homeostasis, providing detailed experimental protocols and conceptual frameworks for researchers in metabolic disease and drug discovery.
The Emergence of FAHFAs as Endogenous Signaling Lipids
First identified through lipidomic analysis of adipose tissue from insulin-sensitive mice, FAHFAs have emerged as critical regulators of metabolic and inflammatory pathways.[2][10] These lipids consist of a fatty acid linked via an ester bond to a hydroxy fatty acid.[11][12] The specific fatty acids involved and the position of the ester bond create a large family of isomers, each with potentially distinct biological activities.[12][13]
The family of palmitic acid esters of hydroxy stearic acids (PAHSAs) is one of the most studied.[13] PAHSAs are found at lower levels in the serum and adipose tissue of insulin-resistant humans compared to insulin-sensitive individuals, and their levels correlate strongly with insulin sensitivity.[10][14] Administration of PAHSAs to mice improves glucose tolerance, stimulates insulin and glucagon-like peptide-1 (GLP-1) secretion, and reduces adipose tissue inflammation.[10][13] These effects highlight their therapeutic potential for conditions like type 2 diabetes and other obesity-related diseases.[3][15]
Triacylglycerols: More Than Just Energy Storage
Triacylglycerols (TGs), composed of a glycerol backbone esterified with three fatty acids, are primarily known as the main form of energy storage in adipose tissue.[16][17][18][19] However, the discovery of FAHFA-TGs has expanded this role, revealing that TGs also serve as a regulated storage depot for bioactive signaling lipids.[4][5]
Research has shown that FAHFAs can be incorporated into the glycerol backbone, creating a novel class of lipids termed FAHFA-containing triacylglycerols or TAG estolides.[4][20] Crucially, the concentration of these FAHFA-TGs in cells and tissues is over 100-fold greater than that of non-esterified (free) FAHFAs.[5][6][20] This finding establishes FAHFA-TGs as the primary reservoir from which active FAHFAs can be released.[7][8][9]
This compound: A Specific FAHFA Reservoir
This specific molecule is an endogenous triacylglycerol identified in mouse adipose tissue.[8][9] Its structure consists of:
-
sn-1 position: Palmitic acid (a saturated fatty acid).
-
sn-2 position: 12-PAHSA (the bioactive FAHFA).
-
sn-3 position: Oleic acid (a monounsaturated fatty acid).
The strategic placement of the bulky and biologically active 12-PAHSA at the sn-2 position is significant and suggests specific enzymatic control over its synthesis and subsequent release.
Caption: Structure of this compound.
Metabolic Regulation: A Balance of Storage and Release
The concentration of free, active 12-PAHSA is determined by the dynamic interplay between its esterification into the TG reservoir and its liberation via lipolysis.[20][21]
Synthesis of FAHFA-TGs
The incorporation of isotope-labeled FAHFAs into FAHFA-TGs in differentiated adipocytes confirms the existence of enzymatic pathways for their synthesis.[5][6] While the specific acyltransferases are still under full investigation, studies suggest that Diacylglycerol Acyltransferase (DGAT) enzymes, particularly DGAT1 and DGAT2, which catalyze the final step of TG synthesis, are involved. Inhibition of these enzymes reduces the formation of FAHFA-TGs.[20][21]
Release of FAHFAs via Lipolysis
The release of FAHFAs from their TG storage pool is mediated by the same lipolytic enzymes that break down conventional TGs.[4][20]
-
Adipose Triglyceride Lipase (ATGL): This is the rate-limiting enzyme for the initial step of TG hydrolysis and is critical for releasing FAHFAs.[4][20]
-
Hormone-Sensitive Lipase (HSL): This enzyme also plays a role in the breakdown of FAHFA-TGs.[4][20]
Inducing lipolysis in adipocytes with agents like forskolin or isoproterenol leads to a marked increase in the levels of non-esterified FAHFAs, demonstrating that the FAHFA-TG pool is a dynamically regulated source of these signaling lipids.[5][20][21]
Caption: Metabolic pathway of FAHFA storage and release.
Quantitative Insights
The discovery of the FAHFA reservoir fundamentally changes our understanding of FAHFA biology. The sheer difference in concentrations underscores the importance of this storage mechanism.
| Lipid Class | Relative Concentration in Adipose Tissue | Primary Role |
| FAHFA-TGs | >100-fold higher than free FAHFAs[5][6] | Intracellular reservoir of bioactive FAHFAs[8][9] |
| Free FAHFAs | Low nanomolar to micromolar range | Active signaling molecules[10] |
Table 1: Comparison of FAHFA-TG and Free FAHFA concentrations and roles.
Experimental Methodologies: A Guide for the Bench Scientist
Investigating this compound and its role as a FAHFA reservoir requires specialized analytical and cell-based techniques.
Workflow for Analysis from Biological Samples
Caption: Experimental workflow for quantifying FAHFAs within the TG reservoir.
Protocol: Mild Alkaline Hydrolysis to Liberate FAHFAs from TGs
Causality: This method is crucial because direct measurement of intact FAHFA-TGs is challenging due to their complexity and low abundance relative to conventional TGs. By selectively cleaving the ester bonds on the glycerol backbone, the constituent FAHFAs are released, allowing for much more sensitive and straightforward detection by LC-MS/MS.[5][20]
Step-by-Step Protocol:
-
Isolate the TG Fraction: Start with a total lipid extract from your tissue or cell sample. Isolate the neutral lipid fraction containing TGs using solid-phase extraction (SPE) with silica cartridges or by thin-layer chromatography (TLC). This removes interfering polar lipids.
-
Aliquot and Dry: Transfer a known amount of the TG fraction to a glass vial and evaporate the solvent under a stream of nitrogen.
-
Hydrolysis Reaction: Add 500 µL of 0.5 M NaOH in methanol to the dried lipid film.
-
Incubation: Vortex briefly and incubate at room temperature for 10 minutes. This condition is mild enough to cleave the glycerol ester bonds without significantly degrading the FAHFA itself.
-
Neutralization: Stop the reaction by adding 50 µL of 6 M HCl to neutralize the base.
-
Extraction of Released FAHFAs: Add 1 mL of water and 2 mL of hexane (or another organic solvent like ethyl acetate) to the vial. Vortex vigorously to partition the released FAHFAs and other fatty acids into the organic layer.
-
Sample Preparation for LC-MS: Centrifuge to separate the phases. Carefully collect the upper organic layer, evaporate it to dryness, and reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis. Include a deuterated FAHFA internal standard before extraction for accurate quantification.
Protocol: In Vitro Lipolysis Assay in Adipocytes
Causality: This assay directly tests the hypothesis that the FAHFA-TG pool is a dynamic reservoir. By stimulating the known cellular lipolysis pathway, we can measure the resulting increase in free FAHFAs, demonstrating their release from storage.[20][21]
Step-by-Step Protocol:
-
Cell Culture: Plate and differentiate a suitable adipocyte cell line (e.g., 3T3-L1) in multi-well plates until mature.
-
Serum Starvation: Before the experiment, wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours to establish a basal state.
-
Stimulation: Treat the adipocytes with a lipolysis-inducing agent. Common choices include:
-
Isoproterenol (10 µM): A β-adrenergic agonist.
-
Forskolin (10 µM): An adenylyl cyclase activator.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvesting: After incubation, collect both the cell culture medium (which will contain secreted FAHFAs) and the cell lysate.
-
Lipid Extraction: Perform a lipid extraction on both the medium and the cell lysate separately.
-
LC-MS/MS Analysis: Quantify the levels of free 12-PAHSA and other FAHFAs in the extracts using a validated LC-MS/MS method.[1][22][23] An increase in FAHFA levels in the stimulated samples compared to the vehicle control confirms their release from the intracellular TG reservoir.
Therapeutic Potential and Future Directions
The discovery of this compound and the broader FAHFA-TG reservoir opens new therapeutic avenues. Instead of administering exogenous FAHFAs, it may be possible to modulate their endogenous levels by targeting the enzymes that control their storage and release.
-
Inhibition of FAHFA Synthesis (DGATs): While counterintuitive, selectively inhibiting the incorporation of FAHFAs into TGs could potentially increase their free, active levels, though this requires further investigation.
-
Activation of FAHFA Release (Lipases): Developing small molecules that specifically enhance the lipolytic activity of ATGL or HSL towards FAHFA-TGs could be a powerful strategy to boost endogenous levels of anti-diabetic and anti-inflammatory lipids on demand.
-
Inhibition of FAHFA Degradation: Research has identified enzymes that degrade free FAHFAs.[24][25] Inhibiting these enzymes is another promising approach to increase the circulating levels of these beneficial lipids.[24]
Future research should focus on:
-
Identifying the specific acyltransferases responsible for FAHFA esterification into TGs.
-
Determining the substrate specificity of ATGL and HSL for different FAHFA-TGs.
-
Investigating how diet and disease states (e.g., obesity, type 2 diabetes) alter the composition and metabolic flux of the FAHFA-TG reservoir.[26]
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]
- 12. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Triacylglycerols Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. study.com [study.com]
- 18. Triacylglycerol | PPTX [slideshare.net]
- 19. study.com [study.com]
- 20. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biotechniques.com [biotechniques.com]
- 25. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of FAHFA-Triacylglycerols
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of bioactive lipids with significant therapeutic potential in metabolic and inflammatory diseases.[1][2] While the biological activities of free FAHFAs are increasingly understood, a substantial portion of these lipids exist in vivo esterified to a glycerol backbone, forming FAHFA-triacylglycerols (FAHFA-TGs).[1][2] These complex lipids serve as the primary storage depot for FAHFAs, with tissue concentrations exceeding those of their non-esterified counterparts by over 100-fold.[1][2] For researchers and drug development professionals, a thorough understanding of the physical and chemical properties of FAHFA-TGs is paramount for their extraction, purification, synthesis, and formulation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of FAHFA-TGs, grounded in established lipid chemistry and the seminal research that first identified this lipid class.
Molecular Structure and Composition
FAHFA-TGs are a unique subclass of triacylglycerols where one of the three fatty acids esterified to the glycerol backbone is a FAHFA.[1][2] The general structure consists of a glycerol molecule with two conventional fatty acids and one FAHFA molecule at the sn-1, sn-2, or sn-3 position.
The FAHFA moiety itself is an ester, formed between a hydroxy fatty acid and another fatty acid. This creates a branched structure within the triacylglycerol. The nomenclature of a specific FAHFA-TG reflects the fatty acids at each position on the glycerol backbone. For instance, 16:0/PAHSA/18:1-TG denotes a triacylglycerol with a palmitic acid (16:0) at sn-1, a palmitic acid ester of hydroxystearic acid (PAHSA) at sn-2, and an oleic acid (18:1) at sn-3. Endogenously, a diverse array of FAHFA-TGs exists, varying in the types of FAHFA, the constituent fatty acids, and their positional arrangement on the glycerol backbone.
Figure 1: General structure of a FAHFA-Triacylglycerol (FAHFA-TG).
Physical Properties
Direct experimental data on the physical properties of isolated FAHFA-TGs are limited. However, by leveraging our understanding of general triacylglycerol and estolide chemistry, we can infer their key physical characteristics.
Solubility
As neutral lipids, FAHFA-TGs are nonpolar and hydrophobic, rendering them virtually insoluble in water.[1] They are, however, soluble in a range of organic solvents. Based on the properties of conventional triacylglycerols, FAHFA-TGs are expected to be soluble in:
-
Nonpolar solvents: Hexane, chloroform, diethyl ether, and toluene.
-
Moderately polar solvents: Ethyl acetate and acetone, with solubility likely increasing with temperature.
Their solubility in alcohols like ethanol and methanol is expected to be limited at room temperature but may increase upon heating.
| Solvent Class | Example Solvents | Expected Solubility of FAHFA-TGs |
| Highly Polar | Water, Methanol (cold) | Insoluble |
| Moderately Polar | Ethanol, Acetone, Ethyl Acetate | Sparingly soluble to soluble, temperature-dependent |
| Nonpolar | Chloroform, Dichloromethane, Hexane, Toluene | Soluble |
Melting Point and Physical State
The melting point of triacylglycerols is determined by the chain length and degree of saturation of their constituent fatty acids. Longer, more saturated fatty acids lead to higher melting points due to more efficient packing of the acyl chains. The presence of cis-double bonds introduces kinks in the fatty acid chains, disrupting packing and lowering the melting point.
The branched nature of the FAHFA moiety is expected to significantly influence the melting point of FAHFA-TGs. This branching disrupts the orderly packing of the acyl chains, likely resulting in a lower melting point compared to a conventional triacylglycerol with a similar overall fatty acid composition. Studies on analogous estolide-containing triglycerides have shown that they can have very low pour points, ranging from 9°C to as low as -54°C, depending on the specific structure.[1] This suggests that many endogenous FAHFA-TGs are likely to be oils or semi-solids at physiological temperatures.
Chemical Properties
Hydrolytic Stability
FAHFA-TGs contain two types of ester bonds: those linking the fatty acids to the glycerol backbone and the internal ester bond within the FAHFA moiety itself. The stability of these bonds to hydrolysis is a critical consideration for extraction, analysis, and storage.
Research indicates that the internal FAHFA ester bond is relatively resistant to hydrolysis compared to the ester linkages on the glycerol backbone. This differential stability is exploited in the analytical workflow for quantifying FAHFAs derived from FAHFA-TGs. A mild alkaline hydrolysis can be employed to selectively cleave the fatty acids from the glycerol backbone, liberating the intact FAHFA for subsequent analysis.[1]
References
A Technical Guide to the Discovery and Metabolic Regulation of FAHFA-Containing Triacylglycerols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a class of bioactive lipids with significant therapeutic potential, particularly in the context of metabolic and inflammatory diseases.[1][2][3] Their endogenous regulation is a critical area of research for developing novel diagnostics and therapeutics. This guide delves into the discovery of a novel branch of triacylglycerol (TG) metabolism involving the incorporation of FAHFAs, leading to the formation of FAHFA-containing triacylglycerols (FAHFA-TGs).[1][2][3][4] These molecules have been identified as a major storage reservoir for FAHFAs, with concentrations over 100-fold higher than their nonesterified counterparts in adipose tissue.[1][2][3][5][6][7] We will explore the enzymatic regulation of FAHFA-TG synthesis and breakdown, detailing the key analytical workflows that enabled their discovery and characterization. This document serves as an in-depth technical resource, providing not only established protocols but also the scientific rationale behind the experimental designs, aimed at empowering researchers in this burgeoning field.
Introduction: The Emergence of FAHFAs as Bioactive Lipids
The initial discovery of FAHFAs as endogenous lipids with potent anti-diabetic and anti-inflammatory properties marked a significant advancement in lipid research.[8][9] Oral administration of specific FAHFA isomers, such as 5- and 9-PAHSA (palmitic acid esters of hydroxy stearic acid), was shown to improve glucose tolerance and insulin sensitivity in mouse models.[1][5] Furthermore, levels of PAHSA isomers in human serum and adipose tissue were found to correlate positively with insulin sensitivity, with lower levels observed in individuals with insulin resistance.[1][5][10] These findings underscored the therapeutic promise of FAHFAs and catalyzed efforts to understand their metabolism.[1][2][3]
A crucial question arose regarding how these lipids are stored and mobilized within cells and tissues.[1][2][3] The presence of a carboxylic acid group on the FAHFA molecule suggested the possibility of its incorporation into more complex lipid structures, analogous to conventional fatty acids.[5] This hypothesis led researchers to investigate major lipid storage classes, primarily triacylglycerols (TGs) and cholesteryl esters (CEs), as potential depots for FAHFAs.[5]
The Discovery of a Novel Lipid Class: FAHFA-Containing Triacylglycerols (FAHFA-TGs)
The investigation into FAHFA metabolism led to the identification of a structurally novel class of lipids: FAHFA-containing triacylglycerols (FAHFA-TGs).[1][2][4] In these molecules, a FAHFA replaces one of the three fatty acids typically esterified to the glycerol backbone.[1][2][3][4] This discovery unveiled a previously uncharacterized branch of both TG and FAHFA metabolism.[1][4]
Initial Identification in Adipose Tissue
The first evidence for the existence of FAHFA-TGs came from the analysis of mouse adipose tissue, a primary site for both FAHFA synthesis and TG storage.[1][5] High-resolution mass spectrometry of lipid extracts from wild-type mice revealed ions with mass-to-charge ratios (m/z) corresponding to the predicted masses of various FAHFA-TG species.[4][5]
Causality Behind the Experimental Choice: Adipose tissue was the logical starting point for this investigation. It is the main site for TG storage and was previously identified as having the highest levels of nonesterified FAHFAs.[5] Therefore, if FAHFAs were to be incorporated into a storage lipid pool, adipose tissue was the most probable location to find them.
Structure and Nomenclature
A FAHFA-TG consists of a glycerol backbone esterified with two conventional fatty acids and one FAHFA molecule.
-
Nomenclature: The shorthand notation for FAHFA-TGs lists the fatty acyl chains separated by underscores, as the precise stereospecific numbering (sn) position of each chain cannot be determined by standard mass spectrometry alone.[5] For example, a FAHFA-TG containing a PAHSA, a palmitoleoyl (16:1), and an oleoyl (18:1) chain would be annotated as PAHSA_16:1_18:1-TG.[5] For synthetic standards where the sn-position is known, slashes are used (e.g., 16:0/PAHSA/18:1-TG).[5]
Metabolic Regulation: A Dynamic Balance
The discovery of FAHFA-TGs prompted investigations into their metabolic regulation, revealing a dynamic interplay between synthesis and breakdown that controls the cellular levels of free, bioactive FAHFAs.[1][2][3][5]
Synthesis of FAHFA-TGs
-
Cellular Confirmation: To confirm that FAHFAs could be actively incorporated into TGs, differentiated 3T3-L1 adipocytes were incubated with a ¹³C isotope-labeled FAHFA (¹³C-PAHSA).[1][4][5] Mass spectrometry analysis of the cell extracts clearly detected various ¹³C-PAHSA-containing triacylglycerol species, confirming the existence of enzymatic pathways capable of synthesizing these lipids.[1][4][5]
-
Role of DGAT Enzymes: The synthesis of TGs from diacylglycerol (DAG) and acyl-CoA is primarily catalyzed by diacylglycerol O-acyltransferase (DGAT) enzymes. Inhibition of both DGAT1 and DGAT2 in adipocytes significantly reduced the incorporation of ¹³C-PAHSA into FAHFA-TGs, indicating that these enzymes are involved in the final esterification step of FAHFA-TG synthesis.[5]
-
Role of ATGL (Transacylase Activity): A major breakthrough identified adipose triglyceride lipase (ATGL) as a key biosynthetic enzyme for FAHFAs themselves.[11][12] Crucially, ATGL was found to possess a transacylase activity, transferring a fatty acid from a TG or DG molecule to a hydroxy fatty acid (HFA) to form the FAHFA.[11][12] This positions ATGL as a central regulator, capable of both generating the FAHFA precursor and potentially influencing the broader lipid pool available for FAHFA-TG synthesis.
Breakdown of FAHFA-TGs (Lipolysis)
The hypothesis that FAHFA-TGs serve as a storage depot implies that the stored FAHFAs can be released upon demand.
-
Lipolysis-Induced Release: Inducing lipolysis (triacylglycerol hydrolysis) in differentiated adipocytes led to a significant increase in the levels of nonesterified, free FAHFAs.[1][2][3][5][6][7] This directly demonstrates that the breakdown of FAHFA-TGs is a key mechanism for regulating the cellular concentration of bioactive FAHFAs.[1][2][3][5]
-
Role of Lipases (ATGL and HSL): Adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) are the principal enzymes governing the breakdown of TGs in adipose tissue.[13] Studies have shown that ATGL, in addition to its biosynthetic role, can hydrolyze FAHFA-TGs to release FAHFAs.[6][11] HSL is also implicated in the breakdown of these lipids.[10] This dual role of ATGL as both a biosynthetic and catabolic enzyme highlights its central importance in FAHFA homeostasis.[6][11]
FAHFA-TGs as a Major Reservoir
Quantitative analysis revealed that the concentration of FAHFAs stored within the TG fraction is substantially higher—often over 100-fold greater—than the concentration of free FAHFAs in the same tissue.[1][2][3][5][6][7]
| Lipid Fraction | Relative Abundance | Implication |
| Free (Nonesterified) FAHFAs | 1x | Bioactive signaling pool |
| FAHFA-Containing TGs | >100x | Major storage reservoir[1][2][3][5][6][7] |
| Table 1: Relative abundance of FAHFAs in different lipid pools in adipose tissue. |
This vast difference confirms that FAHFA-TGs are the primary storage form of FAHFAs in cells and tissues, with lipolysis acting as the key regulatory switch to control the release of the signaling-active molecules.[1][5][6]
Analytical Methodologies: A Technical Workflow
The discovery and characterization of FAHFA-TGs were critically dependent on the development of sensitive and specific analytical workflows, primarily centered around liquid chromatography-mass spectrometry (LC-MS).[5][9]
Step-by-Step Protocol: Lipid Extraction and Fractionation
This protocol describes a self-validating system where the goal is to isolate the neutral lipid fraction containing TGs while removing more polar lipids and non-lipid contaminants.
Objective: To extract total lipids from a biological sample and isolate the neutral lipid fraction containing FAHFA-TGs.
Protocol:
-
Homogenization: Homogenize ~50-100 mg of tissue in phosphate-buffered saline (PBS).
-
Bligh-Dyer Extraction:
-
Add methanol and chloroform to the homogenate to achieve a final solvent ratio of 1:1:2 (PBS:methanol:chloroform, v/v/v).[5]
-
Vortex vigorously for 2 minutes to ensure monophasic mixing and efficient lipid extraction.
-
Induce phase separation by adding an equal volume of chloroform and water. Vortex again and centrifuge (e.g., 2000 x g for 10 min).
-
Carefully collect the lower organic phase (containing total lipids) using a glass pipette.
-
-
Solid Phase Extraction (SPE) for Fractionation:
-
Rationale: SPE is used to separate lipids based on polarity. FAHFA-TGs are nonpolar and will be separated from more polar free FAHFAs and phospholipids.[14][15]
-
Condition a silica SPE cartridge (e.g., 100 mg) with hexane.
-
Load the dried and reconstituted lipid extract (in a minimal volume of hexane) onto the cartridge.
-
Wash the cartridge with 95:5 hexane:ethyl acetate to elute highly nonpolar lipids like cholesterol esters and to remove any residual polar contaminants.[14][15]
-
Elute the triacylglycerol fraction (containing FAHFA-TGs) with a more polar solvent mixture, such as 90:10 hexane:ethyl acetate.
-
Collect the eluate, dry it under a stream of nitrogen, and store at -80°C for analysis.
-
Step-by-Step Protocol: Mild Alkaline Hydrolysis
This method was developed to confirm the presence of FAHFAs within the TG fraction by selectively cleaving the ester bonds and releasing the FAHFAs for easier detection.[1][2][3][5][7]
Objective: To hydrolyze the ester bonds of the isolated TG fraction to release constituent FAHFAs for subsequent analysis.
Protocol:
-
Resuspend the dried neutral lipid fraction in a solution of 0.5 M sodium hydroxide in methanol.
-
Incubate the mixture at room temperature for 10-15 minutes. This condition is mild enough to cleave the fatty acid ester bonds to the glycerol backbone but is designed to be resistant to hydrolyzing the internal ester bond of the FAHFA molecule itself.[1]
-
Neutralize the reaction by adding an acid (e.g., 0.5 M HCl).
-
Extract the released lipids (now containing free FAHFAs and other fatty acids) using a liquid-liquid extraction (e.g., with hexane or ethyl acetate).
-
Dry the organic phase and reconstitute in a suitable solvent for LC-MS analysis.
-
Self-Validation: The key control for this experiment is to analyze an unhydrolyzed sample of the neutral lipid fraction. The absence of free FAHFA signals in the unhydrolyzed sample and their appearance after hydrolysis provides definitive evidence that they were originally part of the TG structure.[1]
LC-MS/MS Analysis and Identification
High-resolution mass spectrometry is indispensable for the structural elucidation of these complex lipids.[5][16]
-
Chromatography: Reversed-phase liquid chromatography (e.g., using a C18 column) is employed to separate the different lipid species prior to their entry into the mass spectrometer. This separation is crucial as many FAHFA-TG species can be isomeric.
-
Ionization: Positive ionization mode is typically used, often detecting the ammonium adducts [M+NH₄]⁺ of the intact FAHFA-TG molecules.[5]
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is used for structural confirmation. Upon collisional activation, FAHFA-TGs fragment in a predictable manner, showing neutral losses of each of the three acyl chains.[5] For example, the MS/MS spectrum of 16:0/PAHSA/18:1-TG would show a precursor ion for the intact lipid and fragment ions corresponding to the loss of palmitic acid, the loss of oleic acid, and the loss of PAHSA.[4][5] This fragmentation pattern provides high confidence in the identification of the constituent acyl chains.[5]
-
Targeted Quantification: For sensitive quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.[14][17][18] This involves monitoring specific precursor-to-fragment ion transitions, which provides excellent sensitivity and specificity for known FAHFA-TG species, especially when using stable isotope-labeled internal standards.[5][14]
Physiological Relevance and Future Directions
The discovery of FAHFA-TGs has profound implications for our understanding of metabolic health and disease.
-
Regulation of Bioactive Lipids: The storage of FAHFAs in TGs provides a mechanism for tightly controlling the levels of these potent signaling molecules. Dysregulation of lipolysis, as seen in obesity and type 2 diabetes, could therefore directly impact the availability of anti-inflammatory and insulin-sensitizing FAHFAs.[10][19][20]
-
Dietary Influence: The composition of FAHFA-TGs can be influenced by diet. For example, mice on a high-fat diet showed different FAHFA regioisomer profiles in their FAHFA-TGs compared to the nonesterified pool, suggesting that dietary fatty acids can be incorporated into these storage lipids.[5][10]
-
Therapeutic Potential: Understanding the enzymes that regulate FAHFA-TG metabolism, such as DGATs, ATGL, and HSL, opens new avenues for therapeutic intervention. Modulating the activity of these enzymes could be a strategy to increase the levels of beneficial FAHFAs in target tissues.
Future research should focus on elucidating the specific roles of different FAHFA-TG species, the tissue-specific regulation of their metabolism, and how this pathway is altered in human metabolic diseases.[21] The development of more advanced analytical techniques to distinguish between sn-positional isomers of FAHFA-TGs will also be crucial for a deeper understanding of their biology.
References
- 1. scispace.com [scispace.com]
- 2. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adipose triglyceride lipase: the first transacylase for FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]
- 14. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Free fatty acids, insulin resistance, and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis, Purification, and Characterization of 1-Palmitoyl-2-(12-PAHSA)-3-oleoyl-sn-glycerol for Research Applications
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-inflammatory and anti-diabetic properties.[1] These molecules, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), are found in various tissues and their levels are correlated with insulin sensitivity in humans.[1][2] While free FAHFAs are biologically active, a significant portion is stored within cells and tissues as FAHFA-containing triacylglycerols (FAHFA-TGs).[3][4] These triglycerides act as a crucial intracellular reservoir, releasing bioactive FAHFAs through lipolysis.[4][5][6][7]
The specific triacylglycerol, 1-Palmitoyl-2-(12-PAHSA)-3-oleoyl-sn-glycerol (TG(16:0/12-PAHSA/18:1)), is an endogenous molecule identified in mouse adipose tissue.[7][8] Its unique structure, incorporating three distinct fatty acyl chains on a stereospecific glycerol backbone, makes it a valuable tool for studying lipid metabolism, cellular signaling, and the therapeutic potential of the FAHFA family. Access to chemically pure and structurally verified 1-Palmitoyl-2-(12-PAHSA)-3-oleoyl-sn-glycerol is essential for researchers in metabolic disease, immunology, and drug development to elucidate its precise biological functions.
This application note provides a comprehensive, step-by-step protocol for the chemical synthesis, purification, and analytical characterization of 1-Palmitoyl-2-(12-PAHSA)-3-oleoyl-sn-glycerol. The described methodology is designed to provide researchers with a reliable pathway to produce this complex lipid for in-vitro and in-vivo studies.
Part 1: Overall Synthetic Strategy and Rationale
The synthesis of a mixed-acid, stereospecific triacylglycerol like 1-Palmitoyl-2-(12-PAHSA)-3-oleoyl-sn-glycerol requires a controlled, stepwise approach to ensure the correct placement of each fatty acyl chain on the sn-glycerol backbone. A random or one-pot acylation would result in a complex mixture of regioisomers and positional isomers that would be exceedingly difficult to separate.
Our strategy is based on a robust chemical synthesis pathway utilizing a chiral glycerol precursor with orthogonal protecting groups. This ensures the sequential and regiospecific introduction of the three different acyl chains: oleic acid at sn-3, the pre-synthesized 12-PAHSA at sn-2, and finally palmitic acid at sn-1. The use of a benzyl ether protecting group at the sn-1 position is critical, as it is stable during the initial acylation steps and can be selectively removed via hydrogenolysis without affecting the ester linkages of the acyl chains.
This multi-step approach, while demanding, provides unambiguous control over the final molecular architecture, which is paramount for biological studies where isomeric purity is essential for reproducible results.
Figure 1: Overall workflow for the multi-step chemical synthesis of the target triacylglycerol.
Part 2: Materials, Equipment, and Detailed Protocols
Materials and Reagents
| Reagent / Material | Recommended Grade | Supplier Example |
| 1-O-Benzyl-sn-glycerol | ≥98% | Sigma-Aldrich |
| 12-Hydroxystearic Acid | ≥99% | Cayman Chemical |
| Palmitoyl Chloride | ≥98% | TCI America |
| Oleic Acid | ≥99% | Nu-Chek Prep |
| Palmitic Acid | ≥99% | Nu-Chek Prep |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | 10 wt. % | Strem Chemicals |
| Dichloromethane (DCM), Anhydrous | DriSolv® | EMD Millipore |
| Tetrahydrofuran (THF), Anhydrous | DriSolv® | EMD Millipore |
| Pyridine, Anhydrous | DriSolv® | EMD Millipore |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | SiliCycle |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs |
| Hexanes, Ethyl Acetate | HPLC Grade | Fisher Scientific |
Equipment
-
Standard laboratory glassware (round-bottom flasks, separatory funnels, etc.)
-
Magnetic stirrers and heating mantles
-
Rotary evaporator
-
High-vacuum pump (Schlenk line)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Flash chromatography system
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)
-
High-Resolution Mass Spectrometer (HRMS) with ESI source
Protocol 1: Synthesis of 12-(palmitoyloxy)stearic acid (12-PAHSA)
Rationale: This protocol creates the key C-16 ester on the C-18 hydroxy fatty acid backbone. This "pre-fabrication" of the 12-PAHSA moiety simplifies its subsequent attachment to the glycerol backbone.
-
Preparation: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 12-hydroxystearic acid (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add palmitoyl chloride (1.1 eq) dropwise via syringe over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid), visualizing with ceric ammonium molybdate (CAM) stain. The product spot should be less polar than the starting 12-hydroxystearic acid.
-
Work-up: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 12-PAHSA as a white waxy solid.
Protocol 2: Stepwise Synthesis of 1-Palmitoyl-2-(12-PAHSA)-3-oleoyl-sn-glycerol
Step 2a: Acylation of sn-3 Position with Oleic Acid
-
Preparation: To a solution of 1-O-Benzyl-sn-glycerol (1.0 eq) in anhydrous DCM, add oleic acid (1.2 eq), DCC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 6-8 hours. Monitor the formation of the mono-acylated product by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify by flash column chromatography to obtain 1-O-Benzyl-3-O-oleoyl-sn-glycerol .
Step 2b: Acylation of sn-2 Position with 12-PAHSA
-
Preparation: Dissolve the product from Step 2a (1.0 eq), 12-PAHSA (from Protocol 1, 1.2 eq), DCC (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Reaction & Work-up: Stir at room temperature for 12-18 hours. The work-up and purification are similar to Step 2a. This yields the fully protected triglyceride intermediate, 1-O-Benzyl-2-O-(12-PAHSA)-3-O-oleoyl-sn-glycerol .
Step 2c: Deprotection of sn-1 Position
-
Preparation: Dissolve the protected triglyceride from Step 2b in ethyl acetate. Add 10% Pd/C catalyst (approx. 10% by weight of the substrate).
-
Hydrogenolysis: Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously for 4-6 hours until TLC analysis indicates complete removal of the benzyl group.
-
Work-up: Carefully filter the reaction mixture through Celite to remove the palladium catalyst, washing the pad thoroughly with ethyl acetate. Concentrate the filtrate to yield the crude diacylglycerol intermediate, 2-O-(12-PAHSA)-3-O-oleoyl-sn-glycerol . This intermediate should be used immediately in the next step to prevent acyl migration.
Step 2d: Acylation of sn-1 Position with Palmitic Acid
-
Preparation: Dissolve the crude diacylglycerol from Step 2c in anhydrous DCM. Add palmitic acid (1.2 eq), DCC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Reaction & Final Purification: Stir at room temperature for 8-12 hours. Upon completion, filter to remove DCU and concentrate. Perform a final, careful purification by flash column chromatography using a shallow hexane/ethyl acetate gradient to isolate the final product, 1-Palmitoyl-2-(12-PAHSA)-3-oleoyl-sn-glycerol , as a colorless oil or waxy solid.
Part 3: Purification and Characterization
A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized triacylglycerol. Each purification step should be monitored by TLC, and the final product must be subjected to rigorous spectroscopic analysis.
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 1-Palmitoyl-2-12-PAHSA-3-Oleoyl-sn-glycerol | TargetMol [targetmol.com]
Topic: High-Fidelity Purification of FAHFA-Containing Triacylglycerols from Complex Biological Matrices
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of FAHFA-Containing Triacylglycerols
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids with demonstrated anti-inflammatory and insulin-sensitizing properties, making them promising therapeutic targets for metabolic diseases.[1][2] While much research has focused on free FAHFAs, a significant discovery has been the identification of FAHFA-containing triacylglycerols (FAHFA-TGs).[3][4][5] These molecules, where a FAHFA is esterified to a glycerol backbone along with two other fatty acids, represent a major endogenous reservoir of FAHFAs, with concentrations potentially exceeding those of their nonesterified counterparts by over 100-fold.[3][5][6]
The purification of FAHFA-TGs from complex biological samples is a critical prerequisite for accurately studying their metabolism, distribution, and physiological roles. However, this process is fraught with challenges. The primary difficulty lies in separating FAHFA-TGs from the vast excess of conventional triacylglycerols (TGs) and other neutral lipids, which share very similar physicochemical properties. Furthermore, the immense isomeric complexity of FAHFA-TGs, arising from different fatty acid combinations and regioisomeric positions on the glycerol backbone, complicates both purification and analysis.[3]
This guide provides a comprehensive, field-proven framework for the high-fidelity purification of FAHFA-TGs. We will move beyond simple step-by-step instructions to explain the underlying principles of each methodological choice, ensuring researchers can adapt and troubleshoot these protocols for their specific applications.
Foundational Principles: The Purification Strategy
The core strategy for isolating FAHFA-TGs hinges on a multi-step process that leverages subtle differences in polarity between lipid classes. Given that FAHFA-TGs are neutral lipids, the primary goal is to first isolate the total neutral lipid fraction, thereby removing more polar species (e.g., free FAHFAs, phospholipids) and non-lipid contaminants. Subsequent analysis often relies on indirect quantification by hydrolyzing the purified TG fraction and measuring the released FAHFAs.
The overall workflow is a sequential process designed to enrich the target analyte at each stage.
Figure 1. High-level workflow for the purification and analysis of FAHFA-TGs.
Detailed Protocols & Methodologies
Protocol 1: Total Lipid Extraction
Causality: The first step is to efficiently extract all lipids from the biological matrix. The Bligh-Dyer method, utilizing a chloroform/methanol/water solvent system, is a classic and robust technique for this purpose.[3] An alternative is the Methyl-tert-butyl ether (MTBE) method, which is less toxic and can offer comparable extraction efficiency.[7] The choice depends on laboratory safety protocols and specific sample types. This protocol details the widely-used Bligh-Dyer approach.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Internal standards (e.g., ¹³C-labeled FAHFA-TG)
-
Dounce homogenizer or equivalent
-
Centrifuge capable of 2,200 x g and 4°C
Procedure:
-
Sample Preparation: For tissues, weigh the frozen sample and place it in a Dounce homogenizer on ice. For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation.
-
Internal Standard: Add an appropriate amount of internal standard dissolved in chloroform to the homogenizer or cell pellet. This is crucial for accurate quantification, accounting for losses during extraction and downstream processing.
-
Homogenization: Add ice-cold PBS, methanol, and chloroform to the sample to achieve a final solvent ratio of 1:1:2 (PBS:Methanol:Chloroform, v/v/v).[3] Homogenize thoroughly on ice until a uniform suspension is achieved.
-
Phase Separation: Vigorously shake or vortex the mixture, then centrifuge at 2,200 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic (chloroform) layer, which contains the total lipid extract.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas. Store the dried extract at -80°C until ready for the next step.
Protocol 2: Solid-Phase Extraction (SPE) for Neutral Lipid Fractionation
Causality: This is the most critical step for isolating FAHFA-TGs. We use a silica-based stationary phase, which separates molecules based on polarity. Non-polar lipids, like TGs (including FAHFA-TGs) and cholesterol esters, have weak interactions with the silica and are eluted with non-polar solvents. More polar lipids, such as free FAHFAs and phospholipids, interact strongly with the silica and are retained.[3][8] A key insight is that free FAHFAs are highly polar and will remain bound to the column during the elution of the neutral lipid fraction.[3]
Figure 2. Detailed workflow for Solid-Phase Extraction (SPE) of FAHFA-TGs. Note: Some protocols elute all neutral lipids, including FAHFA-TGs, in the "Wash" step.[3] This protocol presents a slightly more fractionated approach.
Materials:
-
Silica SPE cartridges (e.g., Strata SI-1, 500 mg)[8]
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Chloroform (HPLC grade)
-
SPE manifold (vacuum or positive pressure)
Procedure:
-
Cartridge Conditioning:
-
Sample Loading:
-
Reconstitute the dried lipid extract from Protocol 3.1 in a minimal volume (~200 µL) of chloroform or hexane.
-
Apply the sample to the conditioned SPE cartridge.
-
-
Elution of Neutral Lipids:
-
Elution of Polar Lipids (Optional Cleanup):
-
To confirm separation, you can subsequently elute the retained free FAHFAs using 4 mL of pure ethyl acetate.[9] This fraction can be analyzed separately but is not the target for FAHFA-TG purification.
-
-
Drying and Storage:
-
Dry the collected neutral lipid fraction under a gentle stream of nitrogen.
-
Store the purified fraction at -80°C until analysis.
-
Table 1: SPE Protocol Summary
| Step | Solvent | Volume | Purpose |
| Conditioning 1 | Ethyl Acetate | 6 mL | Clean the silica sorbent |
| Conditioning 2 | Hexane | 6 mL | Equilibrate for non-polar loading |
| Sample Loading | Reconstituted in Chloroform | ~200 µL | Apply total lipid extract |
| Elution | 95:5 Hexane:Ethyl Acetate | 6 mL | Elute and collect all neutral lipids (TGs, FAHFA-TGs, etc.) |
| (Optional) Wash | Ethyl Acetate | 4 mL | Elute retained polar lipids (e.g., free FAHFAs) |
Protocol 3: Mild Alkaline Hydrolysis for FAHFA Quantification
Causality: Direct analysis of intact FAHFA-TGs by LC-MS is challenging due to the high number of isomers leading to overlapping chromatographic peaks.[3] A robust and validated method is to hydrolyze the purified neutral lipid fraction to release the constituent fatty acids. By using a mild base like lithium hydroxide, the ester bonds linking fatty acids to the glycerol backbone are cleaved, while the internal ester bond within the FAHFA molecule remains stable.[3][4] The released FAHFAs can then be easily extracted and quantified using established LC-MS methods.
Materials:
-
Purified neutral lipid fraction (from Protocol 3.2)
-
Lithium hydroxide (LiOH) solution
-
Solvents for extraction (e.g., PBS, ethanol, chloroform)[3]
-
Internal standard for released FAHFAs (e.g., d₃₁-PAHSA)
Procedure:
-
Hydrolysis Reaction:
-
Resuspend the dried neutral lipid fraction in the hydrolysis solvent.
-
Add LiOH solution to initiate the hydrolysis. The exact concentration and reaction time must be optimized to ensure complete TG hydrolysis without degrading the FAHFA.
-
-
Quenching and Extraction:
-
After the reaction, quench the hydrolysis by neutralizing the solution.
-
Add an internal standard for the free FAHFA (e.g., d₃₁-PAHSA) to quantify the released FAHFAs accurately.
-
Perform a liquid-liquid extraction (e.g., using a chloroform/ethanol/PBS system) to recover the released FAHFAs.[3]
-
-
Final Cleanup:
-
A second SPE step may be necessary to remove any remaining neutral lipids that could interfere with the LC-MS analysis of the now-free FAHFAs.[3]
-
-
Analysis:
-
Dry the final FAHFA fraction and reconstitute in an appropriate solvent (e.g., methanol) for LC-MS analysis.
-
Quantify the amount of FAHFA released from the TG fraction by comparing it to the internal standard.
-
Validation, Troubleshooting, and Expert Insights
Trustworthiness through Self-Validation:
-
Internal Standards are Non-Negotiable: Use isotopically labeled standards for both the parent FAHFA-TG (added at the start) and the released FAHFA (added before hydrolysis workup) to control for extraction efficiency and hydrolysis rate.[3]
-
Monitor Hydrolysis Rate: The hydrolysis rate of your FAHFA-TG standard should be calculated to accurately quantify the endogenous levels. This is done by dividing the amount of labeled FAHFA released by the initial amount of labeled FAHFA-TG standard.[3]
-
SPE Contamination: Be aware that SPE cartridges can be a source of background noise, particularly for certain FAHFA species like PAHSAs.[7] Thoroughly pre-washing cartridges is essential. Consider running a blank (cartridge with solvents only) to assess background levels.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low FAHFA-TG Recovery | 1. Incomplete initial lipid extraction. 2. SPE cartridge overloading. 3. Sorbent bed dried out during SPE. | 1. Ensure correct solvent ratios and thorough homogenization. 2. Use a larger SPE cartridge or reduce sample load. 3. Maintain a solvent layer above the sorbent at all times.[9] |
| High Background in LC-MS | 1. Contamination from SPE cartridge. 2. Co-elution of isobaric lipid species. | 1. Pre-wash SPE cartridges extensively with multiple solvents.[7] 2. Optimize LC gradient for better separation of released FAHFAs. Use high-resolution MS to distinguish analytes. |
| Inconsistent Hydrolysis | 1. Non-optimal base concentration or reaction time. 2. Degradation of FAHFA internal ester bond. | 1. Perform a time-course experiment to determine optimal hydrolysis conditions. 2. Use mild conditions (e.g., LiOH) specifically shown to preserve the FAHFA structure.[3] |
Conclusion
The purification of FAHFA-containing triacylglycerols is a nuanced but achievable process that is fundamental to advancing our understanding of these important bioactive lipids. The protocols outlined here, which emphasize a sequential enrichment strategy from total lipid extraction to targeted solid-phase extraction, provide a robust foundation for researchers. The key to success lies not just in following the steps, but in understanding the chemical principles that drive the separation at each stage. By incorporating appropriate internal standards and validation checkpoints, these methods will yield high-fidelity, reproducible data, paving the way for new discoveries in metabolic health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Mass Spectrometric Analysis of 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, scientifically-grounded protocol for the mass spectrometric analysis of 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol, a complex triacylglycerol (TAG) of significant biological interest. This molecule is a member of the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) lipid class, which are emerging as critical mediators in metabolic and inflammatory signaling.[1][2] As a FAHFA-containing TAG, this lipid is understood to be a primary storage reservoir for bioactive FAHFAs within tissues like adipose.[3][4][5] The structural complexity of this molecule—featuring three distinct fatty acyl chains, including the intricate 12-PAHSA at the sn-2 position—presents a formidable analytical challenge. This guide offers a complete workflow, from optimal sample preparation and lipid extraction to advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and data interpretation. We emphasize the rationale behind key methodological choices, particularly the use of lithiated adducts in electrospray ionization to definitively determine the positional arrangement of the acyl chains, ensuring an authoritative and self-validating analytical system.
Scientific Background and Analytical Strategy
The Analyte: A Structurally Unique Triacylglycerol
This compound is a triacylglycerol with a molecular formula of C₇₁H₁₃₄O₈ and a monoisotopic mass of approximately 1114.9981 Da.[3] Its structure is defined by the specific esterification of three different fatty acyl groups to the glycerol backbone:
-
sn-1 position: Palmitic acid (16:0)
-
sn-2 position: 12-PAHSA (Palmitic Acid Ester of 12-Hydroxy Stearic Acid)
-
sn-3 position: Oleic acid (18:1)
The sn-2 substituent, 12-PAHSA, is itself a complex lipid where palmitic acid is esterified to the 12th carbon of a stearic acid backbone.[6] This "ester within an ester" motif is characteristic of FAHFA-containing TAGs and requires sophisticated MS techniques for full structural elucidation. The biological relevance of these molecules stems from the established anti-diabetic and anti-inflammatory properties of their constituent FAHFAs.[7][8][9]
The Analytical Imperative: Why LC-MS/MS?
The analysis of complex TAGs is challenging due to the vast number of potential isomers (both regioisomers and stereoisomers) that can exist.[10][11] Direct infusion or "shotgun" lipidomics can provide molecular weight information, but coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is essential for separating isomers and obtaining detailed structural information from complex biological matrices.[10]
-
Chromatography (LC): Reversed-phase liquid chromatography separates lipids based on their hydrophobicity, which is determined by chain length and degree of unsaturation. This allows for the separation of the target analyte from other lipids in an extract.
-
Ionization (ESI): Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions with minimal in-source fragmentation, making it ideal for analyzing large, non-volatile molecules like TAGs.[10][12]
-
Tandem Mass Spectrometry (MS/MS): This is the cornerstone of structural identification. By selecting the molecular ion (the precursor) and subjecting it to fragmentation via collision-induced dissociation (CID), we can generate product ions that are characteristic of the constituent fatty acyl chains and their positions on the glycerol backbone.[13][14]
The Key to Positional Isomerism: Adduct Chemistry
In positive-ion ESI-MS, TAGs do not readily protonate but instead form adducts with cations present in the solvent system. The choice of cation is a critical experimental decision, as it directly influences the fragmentation pathway and the information that can be obtained.[15]
-
Ammonium Adducts ([M+NH₄]⁺): These adducts readily lose ammonia (NH₃) and a fatty acid as a neutral loss, yielding diacylglycerol-like fragment ions. While useful for identifying the fatty acids present, this fragmentation pattern provides little information about their specific locations on the glycerol backbone.[11][16]
-
Sodium Adducts ([M+Na]⁺): These are commonly observed but their fragmentation can be complex. Positional information can sometimes be inferred, but it is often not as clear-cut as with lithium adducts.[14]
-
Lithium Adducts ([M+Li]⁺): This is the preferred adduct for determining acyl chain position. During CID, the neutral loss of fatty acids from the outer sn-1 and sn-3 positions is energetically favored over the loss of the fatty acid from the central sn-2 position.[15][17] This results in a significantly less abundant fragment ion corresponding to the loss of the sn-2 substituent, providing a clear diagnostic marker for its position.
The overall analytical workflow is designed to leverage these principles for unambiguous identification.
Caption: A flowchart of the complete analytical process.
Experimental Protocols
Protocol 1: Sample Preparation and Lipid Extraction
This protocol utilizes a methyl-tert-butyl ether (MTBE)-based extraction method, which offers high recovery for nonpolar lipids like TAGs and improved safety over traditional chloroform-based methods.[18][19]
Causality: The goal is to efficiently extract lipids from a complex biological matrix into an organic phase that is easily separated from the aqueous and protein-rich phases. All steps are designed to minimize contamination and degradation.[20]
Materials:
-
Homogenized tissue or cell pellet
-
HPLC-grade Methanol (MeOH), ice-cold
-
HPLC-grade MTBE, ice-cold
-
HPLC-grade Water
-
Glass vials (to prevent plasticizer contamination)[20]
-
Centrifuge capable of 4°C and >10,000 x g
-
Nitrogen or Argon gas evaporator
Procedure:
-
Sample Preparation: Place a pre-weighed amount of homogenized tissue (e.g., 10-20 mg) or cell pellet into a 2 mL glass vial.
-
Solvent Addition (1): Add 200 µL of ice-cold MeOH. Vortex vigorously for 30 seconds to denature proteins and begin lipid solubilization.
-
Solvent Addition (2): Add 800 µL of ice-cold MTBE. Vortex for 10 minutes at 4°C to ensure thorough lipid extraction.
-
Phase Separation: Add 200 µL of HPLC-grade water. Vortex for 1 minute. This induces the separation of the mixture into a lower aqueous phase and an upper organic (MTBE) phase containing the lipids.[19]
-
Centrifugation: Centrifuge the vial at 10,000 x g for 10 minutes at 4°C. This will create a sharp interface between the layers and pellet any precipitated protein.
-
Collection: Carefully collect the upper organic phase (~800 µL) using a glass pipette and transfer it to a new clean glass vial. Be cautious not to disturb the protein pellet at the interface.
-
Drying: Evaporate the solvent to complete dryness using a gentle stream of nitrogen or argon gas. This is crucial to prevent oxidation of the oleic acid moiety.
-
Storage & Reconstitution: Store the dried lipid film at -80°C under argon until analysis.[20] Before injection, reconstitute the sample in a small volume (e.g., 50-100 µL) of an appropriate solvent mixture, such as Acetonitrile/Isopropanol/Water (65:30:5 v/v/v).[19]
Protocol 2: LC-MS/MS Instrumental Analysis
This method is designed for a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurements and data-dependent MS/MS acquisition.[20][21]
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for nonpolar TAGs based on acyl chain length and unsaturation. |
| Mobile Phase A | Acetonitrile/Water (60:40) with 5 mM Lithium Acetate | Aqueous phase with the essential cationizing agent for [M+Li]⁺ adduct formation. |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 5 mM Lithium Acetate | Strong organic phase to elute highly nonpolar TAGs. Lithium acetate is included to maintain a constant adduct concentration. |
| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Gradient | Start at 30% B, ramp to 100% B over 20 min, hold for 5 min | A typical gradient for separating a broad range of lipid classes, ensuring the target TAG is well-resolved and eluted. |
| Column Temp. | 50°C | Elevated temperature reduces solvent viscosity and improves peak shape for large lipids. |
| Injection Vol. | 2-5 µL | Dependent on sample concentration and instrument sensitivity. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Instrument | High-Resolution Q-TOF or Orbitrap MS | Required for accurate mass measurements (<5 ppm) to confirm elemental composition. |
| Ionization Mode | ESI Positive | Optimal for forming cationic adducts of neutral lipids like TAGs. |
| Capillary Voltage | 3.5 - 4.5 kV | Standard voltage range for stable electrospray. |
| Gas Temp. | 250 - 320°C | To aid in desolvation of the ESI droplets. |
| MS1 Scan Range | m/z 300 - 1500 | A wide range to capture the precursor ion and survey other lipids in the sample. |
| Acquisition Mode | Data-Dependent MS/MS (dd-MS²) | Automatically selects the most intense precursor ions from the MS1 scan for fragmentation. |
| Precursor Selection | Top 5 most intense ions | A good balance to acquire MS/MS spectra for multiple compounds in a single run. |
| Isolation Window | 1.0 - 1.5 Da | Isolates the target precursor ion with high fidelity, minimizing co-fragmentation of other ions. |
| Collision Energy | Stepped CID (e.g., 30, 40, 50 eV) | Using multiple collision energies ensures the generation of a wide range of informative fragments, from simple neutral losses to deeper structural cleavages. |
Data Analysis and Interpretation
Expected MS1 Data: Accurate Mass Confirmation
The first step in data analysis is to identify the precursor ion in the full MS1 scan. Using the molecular formula C₇₁H₁₃₄O₈, we can predict the exact m/z for various adducts.
| Adduct Ion | Formula | Calculated m/z |
| [M+Li]⁺ | [C₇₁H₁₃₄O₈Li]⁺ | 1122.0130 |
| [M+Na]⁺ | [C₇₁H₁₃₄O₈Na]⁺ | 1138.9969 |
| [M+NH₄]⁺ | [C₇₁H₁₃₄O₈NH₄]⁺ | 1133.0441 |
Note: Calculations use the monoisotopic mass of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷Li, ²³Na, ¹⁴N). The bolded lithium adduct is the primary target for this protocol.
Expected MS/MS Fragmentation: Unambiguous Structural Elucidation
The MS/MS spectrum of the [M+Li]⁺ ion at m/z 1122.01 is the key to confirming the entire structure, including the specific positions of the three acyl chains.
Predicted Fragmentation of [M+Li]⁺ (m/z 1122.01) The primary fragmentation pathway involves the neutral loss of each fatty acid (RCOOH). The diagnostic feature is the relative abundance of the resulting fragment ions.
-
Loss of sn-1 (Palmitic Acid, 16:0):
-
Neutral Loss: - C₁₆H₃₂O₂ (256.24 Da)
-
Expected Fragment Ion: m/z 865.77
-
Relative Abundance: High
-
-
Loss of sn-3 (Oleic Acid, 18:1):
-
Neutral Loss: - C₁₈H₃₄O₂ (282.26 Da)
-
Expected Fragment Ion: m/z 839.75
-
Relative Abundance: High
-
-
Loss of sn-2 (12-PAHSA):
-
12-PAHSA has the formula C₃₄H₆₆O₄ (538.50 Da)
-
Neutral Loss: - C₃₄H₆₆O₄ (538.50 Da)
-
Expected Fragment Ion: m/z 583.51
-
Relative Abundance: Low
-
The observation that the fragment at m/z 583.51 is significantly lower in intensity than the fragments at m/z 865.77 and 839.75 provides strong evidence that the complex 12-PAHSA moiety is located at the sn-2 position.[15][17]
Caption: Diagnostic fragmentation of the lithiated precursor ion.
Secondary Fragmentation: Further fragmentation of the 12-PAHSA chain itself may occur at higher collision energies. This could involve cleavage of the internal ester bond, leading to fragments characteristic of palmitic acid (RCO⁺ at m/z 239.24) and the modified stearic acid backbone. Analysis of these deeper fragments can provide ultimate confirmation of the sn-2 substituent's identity.
Conclusion
The mass spectrometric analysis of this compound requires a meticulous and well-designed analytical strategy. This application note provides a comprehensive protocol that ensures scientific rigor and trustworthy results. By combining an optimized MTBE-based lipid extraction with reversed-phase LC-MS/MS analysis, researchers can effectively isolate and detect this complex lipid. The critical step of forming and fragmenting the lithiated adduct ([M+Li]⁺) provides unambiguous diagnostic evidence to confirm not only the identity of the three unique acyl chains but also their specific positions on the glycerol backbone. This robust methodology will empower researchers in drug development and metabolic studies to accurately identify and characterize this and other novel FAHFA-containing triacylglycerols, paving the way for a deeper understanding of their biological roles.
References
- 1. FAHFAs Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct qualitative analysis of triacylglycerols by electrospray mass spectrometry using a linear ion trap - ProQuest [proquest.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 20. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 21. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
LC-MS/MS protocol for FAHFA-TG quantification in adipose tissue
Quantitative Analysis of FAHFA-Triglycerides in Adipose Tissue by LC-MS/MS: A Comprehensive Protocol
Introduction: The Significance of FAHFA-Triglycerides in Adipose Tissue
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids with demonstrated anti-diabetic and anti-inflammatory properties[1]. Their discovery has opened new avenues in understanding metabolic regulation and related diseases. In adipose tissue, a significant portion of FAHFAs are not present as free molecules but are incorporated into triacylglycerols (TGs), forming FAHFA-containing triacylglycerols (FAHFA-TGs)[2][3]. These FAHFA-TGs serve as a major reservoir for FAHFAs, with their concentrations being over 100-fold higher than that of their nonesterified counterparts in adipose tissue[2][3]. The release of FAHFAs from this storage pool is regulated by lipolysis, suggesting a critical role for FAHFA-TGs in modulating the local and systemic concentrations of these beneficial lipids[2][4].
Given the high abundance and regulatory role of FAHFA-TGs, their accurate quantification in adipose tissue is paramount for researchers in metabolic diseases, nutrition, and drug development. However, the direct analysis of FAHFA-TGs is fraught with challenges. The immense structural diversity, arising from the various combinations of fatty acids and the positional isomerism of the FAHFA moiety on the glycerol backbone, leads to a complex mixture of isomers that are difficult to resolve chromatographically[2].
This application note provides a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of total FAHFAs esterified to triglycerides in adipose tissue. The described method circumvents the challenges of direct analysis by employing a solid-phase extraction (SPE) based fractionation of lipid classes, followed by a selective alkaline hydrolysis to release the FAHFA molecules from the TG backbone for subsequent quantification. This indirect approach provides a reliable measure of the total FAHFA-TG pool and is essential for studies investigating the metabolic fate and signaling functions of FAHFAs.
Principle of the Method
The protocol is based on a multi-step process that ensures the accurate measurement of FAHFAs derived from FAHFA-TGs. Initially, total lipids are extracted from adipose tissue. Subsequently, the lipid extract is fractionated using solid-phase extraction (SPE) to separate the non-polar neutral lipids, including FAHFA-TGs, from the more polar, nonesterified FAHFAs. The collected neutral lipid fraction is then subjected to mild alkaline hydrolysis, which cleaves the ester bonds of the triglycerides, releasing the constituent fatty acids, including the FAHFAs. A second SPE cleanup is performed to isolate the released FAHFAs. Finally, the liberated FAHFAs are quantified using a sensitive and specific LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode. The use of stable isotope-labeled internal standards for both the FAHFA-TG and the final FAHFA analysis ensures accuracy and corrects for variations in extraction, hydrolysis, and instrument response.
Materials and Reagents
-
Solvents (LC-MS grade or equivalent): Chloroform, Methanol, Hexane, Ethyl Acetate, Isopropanol, Water
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
Formic acid
-
Ammonium formate
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
-
Solid-Phase Extraction (SPE) Cartridges: Silica-based, 500 mg, 3 mL
-
Internal Standards:
-
¹³C-labeled FAHFA-TG (e.g., ¹³C₁₆-PAHSA/16:0/16:0-TG)
-
¹³C-labeled FAHFA (e.g., ¹³C₄-9-PAHSA)
-
-
Adipose tissue samples (stored at -80°C)
-
Instrumentation:
-
Homogenizer (e.g., Dounce or bead-based)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer)
-
Experimental Workflow
The entire workflow from sample preparation to data analysis is depicted in the following diagram:
Caption: Workflow for FAHFA-TG quantification in adipose tissue.
Detailed Step-by-Step Protocol
Part 1: Lipid Extraction and Fractionation
-
Tissue Homogenization:
-
Accurately weigh approximately 150 mg of frozen adipose tissue.
-
On ice, homogenize the tissue in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform using a Dounce homogenizer[5].
-
Expert Insight: Homogenization on ice is critical to minimize enzymatic degradation of lipids. The chloroform/methanol/water ratio is designed to create a single phase for efficient extraction of a broad range of lipids.
-
-
Lipid Extraction:
-
Prior to extraction, add a known amount of a ¹³C-labeled FAHFA-TG internal standard (e.g., ¹³C₁₆-PAHSA/16:0/16:0-TG) to the chloroform[2]. The amount should be determined based on the expected concentration range in the samples.
-
Trustworthiness: The use of a FAHFA-TG internal standard is crucial as it will be carried through the entire process, including the hydrolysis step, thus accounting for any variability in the hydrolysis efficiency. It is recommended to use two positional isomers (sn1 and sn2) of the internal standard in separate experiments to account for any potential differences in hydrolysis rates[2].
-
Vortex the homogenate thoroughly and centrifuge at 2,200 x g for 5 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) and transfer it to a new glass tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) 1: Fractionation:
-
Condition a silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane[5].
-
Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.
-
Elute the neutral lipids (including FAHFA-TGs) with 6 mL of 95:5 (v/v) hexane:ethyl acetate and collect this fraction[5].
-
Expert Insight: The low polarity of the 95:5 hexane:ethyl acetate mobile phase is sufficient to elute non-polar lipids like triglycerides while retaining more polar lipids such as free FAHFAs on the silica sorbent.
-
The free FAHFAs can be subsequently eluted with 100% ethyl acetate, but this fraction is not used for FAHFA-TG quantification.
-
Dry the collected neutral lipid fraction under a stream of nitrogen.
-
Part 2: Hydrolysis and Cleanup
-
Alkaline Hydrolysis:
-
Reconstitute the dried neutral lipid fraction in ethanol.
-
Add 20 µL of 1 M LiOH and incubate at room temperature for 24 hours with constant shaking[2].
-
Expert Insight: Mild alkaline hydrolysis with LiOH is effective at cleaving the ester bonds of triglycerides without degrading the released FAHFAs. The 24-hour incubation ensures complete hydrolysis.
-
Neutralize the reaction by adding 20 µL of 2 M HCl.
-
-
Post-Hydrolysis Extraction:
-
Add 1 mL PBS, 1 mL ethanol, and 2 mL chloroform to the neutralized solution.
-
Add a known amount of a ¹³C-labeled FAHFA internal standard (e.g., ¹³C₄-9-PAHSA) for the quantification of the released FAHFAs[2].
-
Vortex and centrifuge to separate the phases. Collect the lower organic phase.
-
-
Solid-Phase Extraction (SPE) 2: Cleanup:
-
Perform a second SPE cleanup on the organic phase from the previous step using a new silica cartridge to remove any remaining neutral lipids that could interfere with the LC-MS/MS analysis of the now-released FAHFAs[2].
-
Condition the cartridge as in step 3.
-
Load the sample and wash with 95:5 hexane:ethyl acetate to remove residual non-polar lipids.
-
Elute the FAHFAs with 4 mL of ethyl acetate.
-
Dry the final FAHFA fraction under nitrogen and reconstitute in a suitable volume of methanol (e.g., 50 µL) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis of the released FAHFAs is performed using a targeted LC-MS/MS approach in MRM mode.
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 2.6 µm) | Provides good separation of fatty acids and their isomers. |
| Mobile Phase A | 60:40 Methanol:Water + 0.1% Formic Acid + 5 mM Ammonium Formate | The aqueous component allows for good retention of polar lipids at the start of the gradient. Formic acid and ammonium formate aid in ionization. |
| Mobile Phase B | 90:10 Isopropanol:Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate | The high organic content is necessary to elute the hydrophobic lipids. |
| Gradient | A long, shallow gradient is recommended for optimal isomer separation. A representative gradient is: 0-5 min, 30-70% B; 5-50 min, 70-85% B; 50.1-55 min, 100% B; 55.1-68 min, 30% B. | A shallow gradient is crucial for resolving the numerous FAHFA isomers present in biological samples[2]. |
| Flow Rate | 0.25 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5-10 µL |
Mass Spectrometry Parameters
The mass spectrometer is operated in negative electrospray ionization (ESI) mode. The MRM transitions for the FAHFAs are based on the precursor ion ([M-H]⁻) and characteristic product ions. The most abundant and reliable fragment is typically the fatty acid moiety, which is used as the quantifier. The hydroxy fatty acid and its dehydration product are used as qualifiers.
| FAHFA Family | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| PAHSA | 537.5 | 255.2 (Palmitic acid) | 299.2 (Hydroxystearic acid) | 281.2 (Dehydrated HSA) |
| OAHSA | 563.5 | 281.2 (Oleic acid) | 299.2 (Hydroxystearic acid) | 281.2 (Dehydrated HSA) |
| SAHSA | 565.5 | 283.2 (Stearic acid) | 299.2 (Hydroxystearic acid) | 281.2 (Dehydrated HSA) |
| POHSA | 535.5 | 253.2 (Palmitoleic acid) | 299.2 (Hydroxystearic acid) | 281.2 (Dehydrated HSA) |
Collision energies should be optimized for the specific instrument being used.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the endogenous FAHFAs and the corresponding ¹³C-labeled FAHFA internal standard using the instrument's software.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of known concentrations of FAHFA standards spiked with a constant amount of the ¹³C-labeled FAHFA internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculation of Released FAHFAs: Use the calibration curve to determine the concentration of the FAHFAs released from the hydrolysis of the neutral lipid fraction.
-
Calculation of Hydrolysis Rate: The hydrolysis rate is determined by analyzing the amount of the ¹³C-labeled FAHFA released from the ¹³C-labeled FAHFA-TG internal standard. Hydrolysis Rate = (Amount of ¹³C-FAHFA released) / (Initial amount of ¹³C-FAHFA-TG added)
-
Calculation of FAHFA-TG Concentration: The final concentration of the FAHFA-TGs in the original adipose tissue sample is calculated by correcting the amount of released endogenous FAHFA for the hydrolysis rate. FAHFA-TG (nmol/g tissue) = (Amount of endogenous FAHFA released) / (Hydrolysis Rate) / (Initial tissue weight)
Trustworthiness and Self-Validation
This protocol incorporates several key features to ensure the trustworthiness and validity of the results:
-
Use of Stable Isotope-Labeled Internal Standards: The inclusion of a ¹³C-labeled FAHFA-TG internal standard at the very beginning of the procedure is critical. It accounts for any sample loss during extraction and, most importantly, provides a direct measure of the hydrolysis efficiency for each sample. The subsequent addition of a ¹³C-labeled FAHFA standard just before the final cleanup and analysis corrects for instrument variability.
-
Chromatographic Separation: The detailed LC method is designed to separate various FAHFA isomers, which is essential for accurate quantification, especially when specific isomers are of interest.
-
MRM with Qualifier Ions: The use of multiple product ions (one quantifier and at least one qualifier) for each analyte in the MRM method provides a high degree of specificity and reduces the likelihood of false positives. The ratio of the quantifier to qualifier ions should be consistent between standards and samples.
-
Procedural Blanks: A procedural blank (a sample with no tissue that is carried through the entire protocol) should be included in each batch to monitor for any background contamination.
Conclusion
The quantification of FAHFA-TGs in adipose tissue provides valuable insights into the storage and metabolism of the bioactive FAHFAs. The indirect quantification method detailed in this application note, involving lipid fractionation and alkaline hydrolysis, offers a robust and reliable approach to overcome the analytical challenges posed by the complexity of the FAHFA-TG lipidome. By carefully following this protocol and incorporating the recommended quality control measures, researchers can obtain accurate and reproducible data to advance our understanding of the role of FAHFAs in health and disease.
References
- 1. lcms.cz [lcms.cz]
- 2. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Biological Assays for 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol
Introduction: Unlocking the Therapeutic Potential of a Novel Lipokine Reservoir
The burgeoning field of lipidomics has unveiled a new class of endogenous lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), with potent anti-diabetic and anti-inflammatory properties. Among these, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered significant attention. Found at reduced levels in the serum and adipose tissue of insulin-resistant humans, PAHSAs have emerged as promising therapeutic targets.
This guide focuses on a specific triacylglycerol (TAG) molecule, 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol (PAHSA-G) . This molecule is not merely an inert lipid; it is an endogenous intracellular storage reservoir for the bioactive FAHFA, 12-hydroxy stearic acid (12-PAHSA). Research indicates that the concentrations of FAHFA-containing triacylglycerols are over 100-fold higher than their non-esterified counterparts in adipose tissue, highlighting their role as a significant depot for these signaling lipids.[1][2][3][4][5][6][7][8]
To investigate the biological activity of PAHSA-G, it is crucial to first liberate the active 12-PAHSA moiety from the glycerol backbone through enzymatic hydrolysis, mimicking the natural process of lipolysis. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust biological assays for PAHSA-G. We will detail a protocol for the in-vitro enzymatic release of 12-PAHSA and subsequently present a suite of validated cell-based assays to probe its therapeutic potential in metabolic and inflammatory pathways.
Part 1: Pre-Assay Preparation: Enzymatic Hydrolysis of PAHSA-G
The foundational step for assessing the biological activity of PAHSA-G is the controlled release of the 12-PAHSA from the sn-2 position. This is achieved through enzymatic hydrolysis using a non-specific lipase that can act on all three ester bonds of the triglyceride.
Principle of Hydrolysis
Triacylglycerol lipases (EC 3.1.1.3) catalyze the hydrolysis of ester bonds in triglycerides, releasing free fatty acids and glycerol.[3] While some lipases exhibit positional specificity (e.g., pancreatic lipase, which acts on sn-1 and sn-3 positions), non-specific lipases, such as that from Candida rugosa, can hydrolyze all three ester bonds, ensuring the release of the sn-2-linked 12-PAHSA.[9][10][11][12][13][14][15]
Experimental Workflow for PAHSA-G Hydrolysis and Purification
Protocol 1: In-Vitro Enzymatic Hydrolysis of PAHSA-G
Materials:
-
This compound (PAHSA-G)
-
Lipase from Candida rugosa (Type VII, ≥700 unit/mg solid)
-
Phosphate Buffer (50 mM, pH 7.2)
-
Ethanol (ACS grade)
-
Nitrogen gas
-
Incubator shaker
Procedure:
-
Prepare PAHSA-G Substrate:
-
Accurately weigh a desired amount of PAHSA-G.
-
Dissolve in a minimal amount of ethanol.
-
Add the phosphate buffer to the desired final concentration (e.g., 1 mM). The final ethanol concentration should be kept low (<5%) to avoid inhibiting the lipase.
-
-
Enzyme Preparation:
-
Prepare a fresh stock solution of Candida rugosa lipase in phosphate buffer (e.g., 10 mg/mL).
-
-
Hydrolysis Reaction:
-
Add the lipase solution to the PAHSA-G substrate solution. A typical enzyme-to-substrate ratio is 1:10 (w/w).
-
Incubate the reaction mixture at 37°C in a shaker for 24-48 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Reaction Termination:
-
To stop the reaction, add an equal volume of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly.
-
Centrifuge to separate the phases. The lower organic phase will contain the lipids, including the released 12-PAHSA.
-
Carefully collect the organic phase and dry it under a stream of nitrogen gas.
-
Protocol 2: Purification of 12-PAHSA by Solid-Phase Extraction (SPE)
Materials:
-
Dried lipid extract from Protocol 1
-
Anion-exchange solid-phase extraction (SPE) cartridges (e.g., aminopropyl-bonded silica)
-
Hexane
-
Chloroform/2-propanol (2:1, v/v)
-
Diethyl ether with 2% acetic acid
-
Methanol
-
Nitrogen gas
Procedure:
-
Cartridge Conditioning:
-
Condition the aminopropyl SPE cartridge by washing with 5 mL of hexane.
-
-
Sample Loading:
-
Re-dissolve the dried lipid extract in a minimal volume of chloroform/2-propanol (2:1, v/v).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Elution of Neutral Lipids:
-
Wash the cartridge with 10 mL of chloroform/2-propanol (2:1, v/v) to elute neutral lipids, including any unreacted PAHSA-G.
-
-
Elution of Free Fatty Acids:
-
Elute the free fatty acids, including 12-PAHSA, with 10 mL of diethyl ether containing 2% acetic acid. The acetic acid ensures that the carboxylic acid group of the fatty acids is protonated and released from the anion-exchange resin.
-
-
Elution of Polar Lipids:
-
(Optional) Elute more polar lipids, such as phospholipids, with 10 mL of methanol.
-
-
Sample Recovery:
-
Evaporate the free fatty acid fraction to dryness under a stream of nitrogen.
-
Reconstitute the purified 12-PAHSA in a suitable solvent (e.g., DMSO or ethanol) for use in biological assays. The concentration should be confirmed by a suitable analytical method like LC-MS.
-
| Parameter | Condition | Rationale |
| Enzyme | Candida rugosa lipase | Non-specific lipase ensures hydrolysis at the sn-2 position. |
| pH | 7.2 | Optimal pH for Candida rugosa lipase activity. |
| Temperature | 37°C | Mimics physiological temperature and is optimal for the enzyme. |
| Incubation Time | 24-48 hours | Allows for sufficient time for complete hydrolysis. |
| SPE Stationary Phase | Aminopropyl | Anion-exchanger that binds the carboxylic acid group of fatty acids. |
| Fatty Acid Elution Solvent | Diethyl ether with 2% acetic acid | The acid protonates the fatty acid, releasing it from the stationary phase. |
Table 1: Key Parameters for PAHSA-G Hydrolysis and Purification.
Part 2: Cell-Based Assays for Bioactivity Assessment of 12-PAHSA
Once the bioactive 12-PAHSA has been liberated and purified, its effects can be evaluated using a variety of cell-based assays targeting pathways implicated in metabolic and inflammatory diseases.
Assay 1: G-Protein Coupled Receptor (GPCR) Activation
PAHSAs are known to signal through GPCRs, particularly GPR120 (FFAR4) and GPR40 (FFAR1), which are involved in insulin secretion, glucose uptake, and anti-inflammatory responses.[16][17][18]
Principle: Activation of Gq-coupled receptors like GPR120 and GPR40 leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores. This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators.
Materials:
-
HEK293 cells stably expressing human GPR120 or GPR40
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Purified 12-PAHSA
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the GPR120 or GPR40 expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with Fura-2 AM or Fluo-4 AM in HBSS for 60 minutes at 37°C.
-
-
Cell Washing: Wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Inject the purified 12-PAHSA (at various concentrations) into the wells.
-
Immediately begin kinetic measurement of fluorescence changes for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the peak fluorescence response against the concentration of 12-PAHSA to determine the EC₅₀.
-
Assay 2: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity. Some fatty acids and their derivatives are known ligands for PPARγ.[19][20]
Principle: This assay measures the binding of activated PPARγ from a nuclear extract to a specific DNA sequence (Peroxisome Proliferator Response Element, PPRE) immobilized on a microplate well. The bound PPARγ is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Materials:
-
A cell line known to express PPARγ (e.g., 3T3-L1 adipocytes, RAW 264.7 macrophages)
-
Nuclear extraction kit
-
PPARγ Transcription Factor Assay Kit (commercially available)
-
Purified 12-PAHSA
-
Microplate reader
Procedure:
-
Cell Treatment: Treat the cells with various concentrations of purified 12-PAHSA for a specified time (e.g., 24 hours). Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
PPARγ Binding Assay:
-
Add the nuclear extracts to the PPRE-coated wells of the assay plate.
-
Incubate to allow for PPARγ binding to the PPRE.
-
Wash the wells to remove unbound proteins.
-
-
Detection:
-
Add the primary antibody specific for PPARγ to each well and incubate.
-
Wash, then add the HRP-conjugated secondary antibody and incubate.
-
Wash, and then add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Compare the absorbance values of the 12-PAHSA-treated samples to the vehicle control to determine the extent of PPARγ activation.
-
Assay 3: Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets
PAHSAs have been shown to augment glucose-stimulated insulin secretion, a key process in maintaining glucose homeostasis.
Principle: Pancreatic islets are incubated in low and high glucose concentrations in the presence or absence of the test compound. The amount of insulin secreted into the medium is then quantified by ELISA.
Materials:
-
Isolated mouse or human pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose
-
Purified 12-PAHSA
-
Insulin ELISA kit
Procedure:
-
Islet Pre-incubation: Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal secretion rate.
-
Basal Insulin Secretion:
-
Transfer groups of islets (e.g., 5-10 islets per replicate) to fresh low glucose KRB buffer with or without 12-PAHSA.
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant for insulin measurement (basal secretion).
-
-
Stimulated Insulin Secretion:
-
Transfer the same islets to high glucose KRB buffer with or without 12-PAHSA.
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant for insulin measurement (stimulated secretion).
-
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis:
-
Calculate the fold-change in insulin secretion (stimulation index) by dividing the stimulated secretion by the basal secretion for each condition.
-
Compare the stimulation index in the presence of 12-PAHSA to the vehicle control.
-
Assay 4: Glucagon-Like Peptide-1 (GLP-1) Secretion
PAHSAs may also stimulate the secretion of the incretin hormone GLP-1 from enteroendocrine L-cells, which in turn enhances insulin secretion.
Principle: The murine enteroendocrine cell line, STC-1, is a well-established model for studying GLP-1 secretion.[21][22] These cells are treated with the test compound, and the amount of GLP-1 secreted into the culture medium is measured by ELISA.
Materials:
-
STC-1 cells
-
DMEM with 10% FBS
-
Assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA)
-
Purified 12-PAHSA
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
Active GLP-1 ELISA kit
Procedure:
-
Cell Seeding: Seed STC-1 cells in a 24-well plate and grow to ~80% confluency.
-
Cell Washing: Gently wash the cells with assay buffer.
-
Stimulation:
-
Add assay buffer containing a DPP-IV inhibitor and various concentrations of purified 12-PAHSA to the cells.
-
Incubate for 2 hours at 37°C.
-
-
Supernatant Collection: Collect the supernatant and centrifuge to remove any cell debris.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using an ELISA kit.
-
Data Analysis:
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
-
Compare the normalized GLP-1 secretion in 12-PAHSA-treated cells to the vehicle control.
-
Assay 5: Glucose Uptake in Adipocytes
A key anti-diabetic effect of PAHSAs is the enhancement of insulin-stimulated glucose uptake into adipocytes.
Principle: Differentiated 3T3-L1 adipocytes are treated with insulin to stimulate glucose uptake. The uptake of a radiolabeled or fluorescent glucose analog, 2-deoxyglucose (2-DG), is measured. 2-DG is transported into the cell and phosphorylated, trapping it inside. The amount of trapped 2-DG is proportional to the glucose uptake rate.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Krebs-Ringer Phosphate (KRP) buffer
-
Insulin
-
Purified 12-PAHSA
-
[³H]-2-deoxyglucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Serum Starvation: Wash the differentiated adipocytes with warm PBS and then incubate in serum-free DMEM for 2-4 hours.
-
Pre-treatment: Incubate the cells with KRP buffer containing various concentrations of purified 12-PAHSA for 1-2 hours.
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 30 minutes at 37°C. Include wells without insulin as a basal control.
-
Glucose Uptake: Add [³H]-2-DG or 2-NBDG to all wells and incubate for 10-15 minutes.
-
Termination of Uptake:
-
For [³H]-2-DG: Rapidly wash the cells three times with ice-cold PBS to stop the uptake.
-
For 2-NBDG: Remove the medium and wash three times with ice-cold PBS.
-
-
Measurement:
-
For [³H]-2-DG: Lyse the cells and measure the radioactivity using a scintillation counter.
-
For 2-NBDG: Add PBS to the wells and measure fluorescence (Ex/Em ~485/535 nm).
-
-
Data Analysis:
-
Subtract the non-specific uptake (wells with a glucose transport inhibitor like cytochalasin B) from all readings.
-
Compare the insulin-stimulated glucose uptake in the presence of 12-PAHSA to the insulin-stimulated control.
-
Conclusion
The protocols outlined in this application note provide a robust starting point for investigating the biological activities of this compound. By first liberating the bioactive 12-PAHSA and then employing a panel of relevant cell-based assays, researchers can systematically explore its potential as a modulator of key metabolic and inflammatory pathways. These methods are designed to be adaptable and can be further optimized to suit specific research questions, ultimately contributing to a deeper understanding of FAHFA biology and the development of novel therapeutics for metabolic diseases.
References
- 1. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLUT4 [flipper.diff.org]
- 3. Insulin Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 5. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 10. idjpcr.usu.ac.id [idjpcr.usu.ac.id]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. Versatile Lipases from the Candida rugosa-like Family: A Mechanistic Insight Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. リパーゼ Candida rugosa由来 Type VII, ≥700 unit/mg solid | Sigma-Aldrich [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Taste receptor - Wikipedia [en.wikipedia.org]
- 18. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 19. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 20. cusabio.com [cusabio.com]
- 21. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 1-Palmitoyl-2-12-pahsa-3-oleoyl-sn-glycerol in Insulin Signaling
Introduction: Unlocking the Therapeutic Potential of Stored Bioactive Lipids in Insulin Signaling
The landscape of metabolic disease research is continuously evolving, with a growing focus on endogenous lipid mediators that regulate glucose homeostasis. Among these, the fatty acid esters of hydroxy fatty acids (FAHFAs) have emerged as a promising class of lipokines with potent anti-diabetic and anti-inflammatory properties.[1] Specifically, palmitic acid esters of hydroxy stearic acids (PAHSAs) have been shown to correlate with insulin sensitivity, with lower levels observed in insulin-resistant individuals. While the direct effects of free PAHSAs on improving glucose tolerance and stimulating insulin secretion are increasingly understood, a crucial aspect of their biology lies in their storage and release.
The molecule 1-Palmitoyl-2-12-pahsa-3-oleoyl-sn-glycerol (PAHSA-TG) represents a key intracellular reservoir for the bioactive 12-PAHSA.[2][3] Found in adipose tissue, these FAHFA-containing triglycerides are over 100-fold more abundant than their non-esterified counterparts, highlighting their role as a significant depot.[2] The regulated release of PAHSA from this triglyceride backbone via intracellular lipolysis is a critical control point in modulating its signaling activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the role of PAHSA-TG in insulin signaling. We will delve into the mechanisms of its action, from intracellular release to its downstream effects on glucose metabolism, and provide detailed protocols for its study in relevant in vitro models.
Mechanism of Action: From a Stored Precursor to an Active Signaling Molecule
The biological activity of this compound is contingent upon the enzymatic liberation of the active 12-PAHSA moiety. This process is primarily governed by the sequential action of intracellular lipases, most notably Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[4][5]
-
ATGL-Mediated Release: ATGL is a key enzyme that initiates the breakdown of triglycerides. It has been shown to facilitate the release of FAHFAs from their triglyceride storage pool.[1][6][7] Interestingly, ATGL also possesses a transacylase activity, enabling it to synthesize FAHFAs by transferring a fatty acid from a triglyceride to a hydroxy fatty acid.[8]
-
HSL in Lipolysis: HSL further contributes to the breakdown of diacylglycerols, which are intermediates in triglyceride hydrolysis.[9][10]
Once released into the cytoplasm, the free 12-PAHSA can exert its insulin-sensitizing effects. A primary mechanism involves its interaction with the G-protein coupled receptor 120 (GPR120), which is expressed in adipocytes and macrophages.[11][12][13] Activation of GPR120 by PAHSAs has been demonstrated to enhance insulin-stimulated glucose uptake.[14]
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed signaling pathway of this compound.
Experimental Workflow: A Step-by-Step Guide
To investigate the effects of this compound on insulin signaling, a multi-step experimental workflow is recommended. This workflow is designed to first load cells with the triglyceride, then induce its breakdown to release the active PAHSA, and finally measure the downstream consequences on insulin sensitivity.
Caption: A comprehensive workflow for studying PAHSA-TG effects.
Detailed Protocols
Protocol 1: Preparation of this compound-BSA Complex
Lipophilic compounds like triglycerides are not readily soluble in aqueous cell culture media. Complexing them with fatty acid-free Bovine Serum Albumin (BSA) is a standard method to ensure their delivery to cells in a physiologically relevant manner.[8][9][15]
Materials:
-
This compound
-
Methanol
-
Fatty acid-free BSA
-
Sterile, nuclease-free water
-
Sterile glass vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Nitrogen gas or speed vacuum concentrator
Procedure:
-
Stock Solution Preparation:
-
Dissolve a known amount of this compound in methanol to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Aliquoting and Drying:
-
In a sterile glass vial, aliquot the desired amount of the triglyceride stock solution.
-
Evaporate the methanol under a gentle stream of nitrogen gas or using a speed vacuum concentrator to form a thin lipid film on the wall of the vial.
-
-
BSA Solution Preparation:
-
Prepare a stock solution of fatty acid-free BSA in sterile water (e.g., 10% w/v).
-
-
Complexation:
-
Warm the BSA solution to 37°C.
-
Add the warm BSA solution to the vial containing the dried lipid film to achieve the desired final concentration of the triglyceride.
-
Vortex the vial vigorously for 1-2 minutes.
-
Incubate the mixture at 37°C for at least 30 minutes with occasional vortexing to ensure complete complexation.
-
-
Sterilization and Storage:
-
Sterilize the final PAHSA-TG:BSA complex by passing it through a 0.22 µm syringe filter.
-
The complex can be stored at 4°C for short-term use or at -20°C for longer-term storage.
-
Protocol 2: Loading Adipocytes and Inducing Lipolysis
This protocol describes how to load differentiated 3T3-L1 adipocytes with the PAHSA-TG:BSA complex and subsequently induce lipolysis to release the active PAHSA.
Materials:
-
Differentiated 3T3-L1 adipocytes (in 6-well or 12-well plates)
-
PAHSA-TG:BSA complex (from Protocol 1)
-
Serum-free DMEM
-
Isoproterenol (or other β-adrenergic agonist)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation:
-
Triglyceride Loading:
-
Prepare the desired concentrations of the PAHSA-TG:BSA complex in serum-free DMEM. Include a BSA-only vehicle control.
-
Remove the starvation medium and add the medium containing the PAHSA-TG:BSA complex or vehicle control to the cells.
-
Incubate the cells for 16-24 hours to allow for triglyceride uptake and incorporation into intracellular lipid droplets.
-
-
Induction of Lipolysis:
-
After the loading period, wash the cells twice with warm PBS to remove any remaining extracellular triglyceride complex.
-
Add fresh serum-free DMEM to each well.
-
To induce lipolysis, add isoproterenol to the appropriate wells to a final concentration of 10 µM.[17][18] Include a non-stimulated control.
-
Incubate for 1-2 hours.
-
Protocol 3: Quantification of Lipolysis by Glycerol Release Assay
Measuring the amount of glycerol released into the culture medium is a reliable indicator of the rate of lipolysis.[2][17][19][20]
Materials:
-
Conditioned media from Protocol 2
-
Commercially available Glycerol Assay Kit (Colorimetric or Fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection:
-
At the end of the lipolysis induction period, carefully collect the culture medium from each well.
-
-
Glycerol Measurement:
-
Follow the manufacturer's instructions for the glycerol assay kit.
-
Typically, this involves adding a reaction mix to the samples and standards in a 96-well plate.
-
Incubate for the recommended time at the specified temperature.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of glycerol in each sample using the standard curve.
-
Normalize the glycerol concentration to the total protein content of the corresponding cell lysate to account for variations in cell number.
-
| Treatment Group | Expected Outcome | Rationale |
| Vehicle Control (Basal) | Low glycerol release | Represents the basal rate of lipolysis. |
| Vehicle Control + Isoproterenol | High glycerol release | Isoproterenol stimulates lipolysis, serving as a positive control. |
| PAHSA-TG (Basal) | Low glycerol release | The triglyceride itself should not induce lipolysis. |
| PAHSA-TG + Isoproterenol | High glycerol release | Demonstrates that the loaded triglyceride can be broken down upon stimulation. |
Protocol 4: Quantification of Intracellular 12-PAHSA by LC-MS/MS
To directly confirm the release of 12-PAHSA from the triglyceride, quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][4][6][11][21]
Materials:
-
Cell lysates from Protocol 2
-
Internal standard (e.g., ¹³C-labeled PAHSA)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Lipid Extraction:
-
After collecting the medium for the glycerol assay, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the total lipids using a suitable method, such as the Folch or Bligh-Dyer method, in the presence of an internal standard.
-
-
Sample Preparation:
-
Enrich the FAHFA fraction using solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of PAHSAs.
-
-
Data Analysis:
-
Quantify the amount of 12-PAHSA in each sample relative to the internal standard.
-
Normalize the results to the total protein content of the lysate.
-
| Treatment Group | Expected Outcome | Rationale |
| Vehicle Control + Isoproterenol | Low intracellular PAHSA | No exogenous source of PAHSA. |
| PAHSA-TG (Basal) | Low intracellular PAHSA | PAHSA is stored as a triglyceride and not yet released. |
| PAHSA-TG + Isoproterenol | High intracellular PAHSA | Demonstrates the release of PAHSA from the triglyceride upon lipolytic stimulation. |
Protocol 5: Glucose Uptake Assay
This assay measures the ability of cells to take up glucose from the surrounding medium, a key indicator of insulin sensitivity.
Materials:
-
Cells treated as in Protocol 2, with an additional insulin stimulation step
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Insulin Stimulation:
-
Following the lipolysis induction period, wash the cells with KRH buffer.
-
Incubate the cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Add the radiolabeled or fluorescent glucose analog to each well and incubate for a defined period (e.g., 10-15 minutes).
-
-
Termination and Lysis:
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells.
-
-
Measurement:
-
For radiolabeled glucose, measure the radioactivity using a scintillation counter.
-
For fluorescent glucose, measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the glucose uptake to the total protein content.
-
Compare the insulin-stimulated glucose uptake between the different treatment groups.
-
Protocol 6: Western Blot for Akt Phosphorylation
Assessing the phosphorylation of Akt (at Ser473) is a standard method to measure the activation of the insulin signaling pathway.
Materials:
-
Cell lysates from insulin-stimulated and non-stimulated cells
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the cell lysates.
-
Prepare samples for SDS-PAGE.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane and incubate with the primary antibody against phospho-Akt.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total Akt to control for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Calculate the ratio of phospho-Akt to total Akt for each sample.
-
Data Interpretation and Troubleshooting
-
Increased Glycerol Release and Intracellular PAHSA: A successful experiment will show that isoproterenol stimulation of PAHSA-TG-loaded cells leads to a significant increase in both glycerol release and intracellular 12-PAHSA levels compared to controls.
-
Enhanced Insulin-Stimulated Glucose Uptake and Akt Phosphorylation: The key finding would be that cells loaded with PAHSA-TG and stimulated with isoproterenol exhibit a greater insulin-stimulated glucose uptake and a higher ratio of p-Akt/total Akt compared to vehicle-treated cells. This would indicate that the released 12-PAHSA enhances insulin sensitivity.
-
Troubleshooting:
-
Low Lipolysis: Ensure the adipocytes are fully differentiated and responsive to isoproterenol. Check the activity of the lipolytic stimulus.
-
High Basal Glucose Uptake: Ensure adequate serum starvation before the assay.
-
Inconsistent Western Blot Results: Use phosphatase inhibitors in the lysis buffer to preserve phosphorylation states. Optimize antibody concentrations and incubation times.
-
Conclusion
The study of this compound offers a unique opportunity to understand the regulation and function of a stored bioactive lipid in the context of insulin signaling. By employing the detailed protocols and experimental workflow outlined in this application note, researchers can effectively investigate the lipolysis-dependent release of 12-PAHSA and its subsequent impact on enhancing insulin sensitivity. These studies will not only advance our fundamental understanding of lipid metabolism and glucose homeostasis but also have the potential to uncover novel therapeutic strategies for metabolic diseases such as type 2 diabetes.
References
- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel method for measurement of triglyceride lipase activity: suitable for microgram and nanogram quantities of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insulin activates intracellular transport of lipid droplets to release triglycerides from the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Optimization of in vitro cultivation strategies for human adipocyte derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Fluorescence Microscopy to Probe Intracellular Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of In Vitro and In Situ Methods for Studying Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
Application Notes and Protocols for Investigating the Anti-Inflammatory Properties of 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol
Introduction: A Novel Endogenous Lipid with Therapeutic Potential
The burgeoning field of lipidomics has unveiled a new class of endogenous lipids, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), with potent anti-inflammatory and insulin-sensitizing properties.[1][2] Within this class, 1-Palmitoyl-2-12-hydroxy-stearoyl-3-oleoyl-sn-glycerol (hereafter referred to as 16:0/12-PAHSA/18:1 TG) has emerged as a molecule of significant interest. This triacylglycerol is not merely an inert lipid but serves as a stable reservoir for the bioactive 12-palmitic acid hydroxy stearic acid (12-PAHSA).[3][4][5] Emerging evidence suggests that the therapeutic effects of 16:0/12-PAHSA/18:1 TG are mediated through the enzymatic release of 12-PAHSA, which then acts on cellular targets to quell inflammatory responses.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory activities of 16:0/12-PAHSA/18:1 TG. We will delve into the underlying mechanism of action and provide detailed, validated protocols for key in vitro assays to characterize its biological functions.
Mechanism of Action: From Pro-Drug to Bioactive Mediator
The anti-inflammatory effects of 16:0/12-PAHSA/18:1 TG are not attributed to the intact triglyceride itself, but rather to the liberation of the 12-PAHSA moiety. This enzymatic cleavage is primarily mediated by intracellular lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL).[6][7][8][9] Once released, 12-PAHSA can engage with the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[10][11]
Activation of GPR120 by PAHSAs initiates a signaling cascade that potently suppresses inflammatory pathways. A key mechanism involves the recruitment of β-arrestin 2 to the receptor. This complex then interferes with the TAK1-TAB1 interaction, a critical node in Toll-like receptor (TLR) and TNF-α signaling, ultimately leading to the inhibition of NF-κB activation and a subsequent reduction in the expression of pro-inflammatory cytokines.[10][11]
Caption: Figure 1: GPR120-Mediated Anti-Inflammatory Signaling.
Experimental Protocols
Prior to initiating any cellular assays, it is crucial to properly prepare the 16:0/12-PAHSA/18:1 TG. Due to its lipophilic nature, solubilization requires careful consideration.
Preparation of 16:0/12-PAHSA/18:1 TG Stock Solution:
-
Solubilization: Dissolve 16:0/12-PAHSA/18:1 TG in a suitable organic solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).[12][13]
-
Working Solutions: For cell-based assays, further dilute the stock solution in the appropriate cell culture medium. To enhance solubility and prevent precipitation, it is recommended to complex the lipid with fatty acid-free bovine serum albumin (BSA). A typical molar ratio of lipid to BSA is 4:1.
-
Control: Prepare a vehicle control containing the same concentration of the organic solvent and BSA as the final working solution.
Protocol 1: LPS-Induced Cytokine Release in Macrophages
This assay is a cornerstone for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Workflow:
Caption: Figure 2: Workflow for LPS-Induced Cytokine Release Assay.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in complete medium until they reach 80-90% confluency.
-
Seeding: Seed the macrophages into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of 16:0/12-PAHSA/18:1 TG (e.g., 1, 10, 50 µM) or vehicle control. Incubate for 2 hours.
-
Stimulation: Add LPS (100 ng/mL final concentration) to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Expected Results:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated | < 50 | < 30 |
| LPS + Vehicle | 2000 - 4000 | 1500 - 3000 |
| LPS + 1 µM 16:0/12-PAHSA/18:1 TG | 1500 - 3000 | 1000 - 2500 |
| LPS + 10 µM 16:0/12-PAHSA/18:1 TG | 800 - 1500 | 500 - 1500 |
| LPS + 50 µM 16:0/12-PAHSA/18:1 TG | 300 - 800 | 200 - 800 |
Table 1: Representative expected results for cytokine release assay. Actual values may vary depending on cell line and experimental conditions.
Protocol 2: NF-κB Reporter Gene Assay
This assay directly assesses the ability of 16:0/12-PAHSA/18:1 TG to inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Workflow:
Caption: Figure 3: Workflow for NF-κB Reporter Gene Assay.
Step-by-Step Methodology:
-
Cell Transfection: Transfect HEK293T cells with a commercially available NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of 16:0/12-PAHSA/18:1 TG (e.g., 1, 10, 50 µM) or vehicle control. Incubate for 2 hours.
-
Stimulation: Add a pro-inflammatory stimulus such as TNF-α (10 ng/mL) or LPS (100 ng/mL) to the wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Expected Results:
A dose-dependent decrease in normalized luciferase activity is expected with increasing concentrations of 16:0/12-PAHSA/18:1 TG, indicating inhibition of NF-κB transcriptional activity. The IC50 value for PAHSAs in similar assays has been reported to be in the low micromolar range.[4][14]
Protocol 3: Neutrophil Chemotaxis Assay
This assay evaluates the effect of 16:0/12-PAHSA/18:1 TG on the directed migration of neutrophils towards a chemoattractant, a key process in the inflammatory response.
Workflow:
References
- 1. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HSL and ATGL: the movers and shakers of muscle lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) Deficiencies Affect Expression of Lipolytic Activities in Mouse Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
Application Notes and Protocols for the Enzymatic Synthesis of Specific FAHFA-TG Regioisomers
Introduction: The Significance of FAHFA-TGs and the Imperative for Regiospecific Synthesis
Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-inflammatory and anti-diabetic properties.[1][2] These beneficial effects have positioned them as promising therapeutic targets for metabolic diseases. FAHFAs are not only present as free fatty acids but are also found esterified to the glycerol backbone of triacylglycerols (TGs), forming FAHFA-containing triacylglycerols (FAHFA-TGs).[3][4][5][6] Evidence suggests that FAHFA-TGs may serve as a significant reservoir for FAHFAs in tissues, with their breakdown regulating the levels of free, bioactive FAHFAs.[3][5][6]
The biological activity of FAHFAs is highly dependent on their specific structure, including the identity of the constituent fatty acids and, crucially, the position of the ester linkage on the hydroxy fatty acid backbone, defining its regioisomerism. Consequently, the ability to synthesize specific FAHFA-TG regioisomers is of paramount importance for researchers in pharmacology, drug development, and nutritional science. Access to structurally defined FAHFA-TGs will enable a deeper understanding of their metabolic fate, mechanism of action, and therapeutic potential.
This application note provides a comprehensive guide to the enzymatic synthesis of specific FAHFA-TG regioisomers. We will leverage the principles of lipase-catalyzed esterification to propose a robust, two-step methodology that offers precise control over the final molecular architecture. This approach is designed to be both efficient and scalable, providing researchers with a reliable means of producing these complex lipids for in-depth study.
Strategic Overview: A Two-Step Enzymatic Approach to Regiocontrolled FAHFA-TG Synthesis
The synthesis of a specific FAHFA-TG regioisomer necessitates a strategic approach that allows for the controlled placement of the FAHFA moiety at a defined position on the glycerol backbone. A two-step enzymatic pathway is proposed to achieve this level of precision. This strategy is predicated on the well-established regioselectivity of certain lipases in catalyzing esterification and transesterification reactions.
Step 1: Synthesis of a Regiospecific Diacylglycerol (DAG) Precursor. The initial step involves the synthesis of a 1,3-diacylglycerol (1,3-DAG) with desired fatty acids at the sn-1 and sn-3 positions of the glycerol backbone. This is achieved through the esterification of glycerol with two equivalents of a chosen fatty acid, catalyzed by a sn-1,3-specific lipase.
Step 2: Regioselective Esterification with a Pre-synthesized FAHFA. The purified 1,3-DAG is then subjected to a second enzymatic esterification, this time with a pre-synthesized FAHFA of a specific regioisomer. This reaction is catalyzed by a lipase capable of acylating the free hydroxyl group at the sn-2 position of the DAG, thereby generating the target sn-2-FAHFA-1,3-diacyl-glycerol.
This two-step approach provides a logical and experimentally feasible route to the desired FAHFA-TG regioisomers, with the choice of enzymes and reaction conditions being critical for success.
Visualizing the Synthetic Workflow
Caption: A two-step enzymatic workflow for the synthesis of a specific FAHFA-TG regioisomer.
Detailed Protocols
PART 1: Synthesis of the 1,3-Diacylglycerol (1,3-DAG) Precursor
Rationale: The synthesis of a high-purity 1,3-DAG is the cornerstone of this methodology. The use of a sn-1,3-specific lipase, such as that from Rhizomucor miehei (often immobilized and commercially available as Lipozyme RM IM), is crucial. This enzyme preferentially catalyzes the esterification at the primary hydroxyl groups (sn-1 and sn-3) of glycerol, leaving the secondary hydroxyl group (sn-2) free for the subsequent reaction.
Materials:
-
Glycerol (anhydrous)
-
Fatty acid of choice (e.g., oleic acid, palmitic acid)
-
Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM)
-
Anhydrous organic solvent (e.g., hexane or solvent-free system)
-
Molecular sieves (3Å or 4Å, activated)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol:
-
Reaction Setup: In a round-bottom flask, combine glycerol and the chosen fatty acid at a molar ratio of 1:2.
-
Solvent and Water Removal: For a solvent-based reaction, add a suitable volume of anhydrous hexane. For a solvent-free system, proceed without solvent. Add activated molecular sieves (approximately 10% w/w of reactants) to the mixture to remove the water produced during esterification, which drives the reaction equilibrium towards product formation.[7]
-
Enzyme Addition: Add the immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM) to the reaction mixture. A typical enzyme load is 5-10% (w/w) of the total substrate weight.
-
Reaction Conditions: Incubate the reaction at a controlled temperature, typically between 40°C and 60°C, with constant stirring. The optimal temperature will depend on the specific lipase used.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization to fatty acid methyl esters (FAMEs).
-
Reaction Termination and Enzyme Recovery: Once the desired conversion to 1,3-DAG is achieved (typically after 6-24 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Purification of 1,3-DAG:
-
Remove the solvent (if used) under reduced pressure.
-
The crude product will be a mixture of unreacted substrates, monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs).
-
Purify the 1,3-DAG from the crude mixture using silica gel column chromatography. A gradient of hexane and ethyl acetate is commonly used for elution.
-
Alternatively, molecular distillation can be employed for larger-scale purification.[7]
-
-
Characterization: Confirm the purity and identity of the 1,3-DAG using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Enzymatic Esterification of 1,3-DAG with a Specific FAHFA Regioisomer
Rationale: This step involves the regioselective acylation of the free sn-2 hydroxyl group of the purified 1,3-DAG with a pre-synthesized FAHFA. The choice of lipase for this step is critical. A non-specific lipase, such as that from Candida antarctica lipase B (often immobilized and sold as Novozym 435), is often a good candidate due to its broad substrate specificity and ability to acylate secondary alcohols.
Materials:
-
Purified 1,3-diacylglycerol (from Part 1)
-
Pre-synthesized FAHFA of a specific regioisomer (e.g., 9-PAHSA)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane or a solvent-free system under vacuum)
-
Molecular sieves (optional, if water is a concern)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the purified 1,3-DAG and the specific FAHFA regioisomer in a minimal amount of anhydrous solvent (e.g., hexane). A molar ratio of 1:1.2 (1,3-DAG:FAHFA) is a good starting point to drive the reaction to completion. For a solvent-free system, the reactants can be gently heated to ensure a homogenous mixture.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture (5-10% w/w of substrates).
-
Reaction Conditions: Incubate the reaction at a suitable temperature (e.g., 50-70°C) with continuous stirring. If performing the reaction in a solvent-free system, applying a vacuum can help to remove any water present and shift the equilibrium towards the product.
-
Monitoring the Reaction: Monitor the formation of the FAHFA-TG product using TLC or LC-MS.
-
Reaction Termination and Enzyme Recovery: Upon completion, terminate the reaction by filtering off the enzyme.
-
Purification of the FAHFA-TG Regioisomer:
-
Remove the solvent under reduced pressure.
-
Purify the target FAHFA-TG from the crude reaction mixture using silica gel column chromatography. A gradient elution with hexane and ethyl acetate will separate the FAHFA-TG from unreacted 1,3-DAG and FAHFA.
-
-
Characterization: The final product should be thoroughly characterized to confirm its identity and regioisomeric purity.
Analytical Characterization of FAHFA-TG Regioisomers
The structural complexity and the presence of multiple isomers make the characterization of FAHFA-TGs a challenging task. A combination of chromatographic and mass spectrometric techniques is essential for unambiguous identification and quantification.
Chromatographic Separation of Regioisomers
High-performance liquid chromatography (HPLC) is the primary technique for separating FAHFA-TG regioisomers.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for separating lipids. Using a C18 column, it is possible to separate FAHFA regioisomers based on the position of the ester linkage.[8]
-
Silver Ion HPLC (Ag+-HPLC): This technique is particularly useful for separating lipids based on the number and position of double bonds in their fatty acyl chains. It can also be employed to resolve TG regioisomers.[5]
Mass Spectrometric Identification and Structural Elucidation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is indispensable for the structural characterization of FAHFA-TGs.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that allows for the analysis of intact lipid molecules.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion in MS/MS provides valuable structural information. The fragmentation pattern of a FAHFA-TG will reveal the identities of the fatty acids at each position on the glycerol backbone, as well as the structure of the FAHFA moiety.[3][9] Diagnostic fragment ions can be used to pinpoint the location of the ester bond within the FAHFA.[10]
Table 1: Key Analytical Techniques for FAHFA-TG Characterization
| Technique | Principle | Application in FAHFA-TG Analysis |
| RP-HPLC | Separation based on hydrophobicity. | Separation of FAHFA-TG regioisomers. |
| Ag+-HPLC | Separation based on interaction with silver ions, sensitive to unsaturation. | Resolution of TG regioisomers, especially those with unsaturated fatty acids. |
| LC-MS | Combines the separation power of HPLC with the detection sensitivity and structural information of MS. | The gold standard for FAHFA-TG analysis, allowing for both separation and identification of regioisomers. |
| MS/MS | Fragmentation of selected ions to generate structural information. | Elucidation of the fatty acid composition at each sn-position and the structure of the FAHFA moiety. |
Self-Validation and Troubleshooting
The protocols described herein are designed to be self-validating through rigorous analytical characterization at each step.
-
Purity of Intermediates: The purity of the 1,3-DAG precursor is critical. Incomplete purification will lead to a mixture of FAHFA-TG regioisomers. Ensure complete removal of 1,2-DAGs and MAGs before proceeding to the second step.
-
Enzyme Specificity: The choice of lipase is paramount. Verify the regioselectivity of the sn-1,3-specific lipase used in the first step to minimize the formation of 2-MAGs.
-
Acyl Migration: Acyl migration, the intramolecular transfer of acyl groups on the glycerol backbone, can be a side reaction, particularly at higher temperatures. It is important to use the mildest possible reaction conditions and to analyze the final product for isomeric purity.
-
Comprehensive Characterization: The final FAHFA-TG product must be subjected to thorough analysis by LC-MS/MS to confirm its molecular weight, fatty acid composition, and the specific regioisomer of the FAHFA moiety.
Conclusion
The enzymatic synthesis of specific FAHFA-TG regioisomers is a challenging but achievable goal. The two-step methodology outlined in this application note provides a rational and robust framework for the production of these important bioactive lipids. By carefully selecting the appropriate lipases and controlling the reaction conditions, researchers can gain access to structurally defined FAHFA-TGs, which will be invaluable tools for advancing our understanding of their role in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Estolides Synthesis Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol [mdpi.com]
- 8. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vivo Delivery of FAHFA-Containing Triacylglycerols
Introduction: The Therapeutic Promise and Delivery Challenge of FAHFA-TGs
The discovery of branched fatty acid esters of hydroxy fatty acids (FAHFAs) as a class of endogenous lipids has opened new avenues in metabolic and inflammatory disease research.[1][2][3] Specific isomers, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), exhibit potent anti-diabetic and anti-inflammatory effects, making them highly attractive therapeutic candidates.[1][3] These beneficial lipids are primarily stored in the body within a novel class of neutral lipids: FAHFA-containing triacylglycerols (FAHFA-TGs).[4][5][6][7] In tissues like adipose, FAHFA-TGs serve as a major reservoir, with concentrations over 100-fold higher than their nonesterified FAHFA counterparts.[4][5][6] The release of active FAHFAs from this TG backbone is an enzymatically regulated process, suggesting that the delivery of stable FAHFA-TGs could provide a sustained, controlled release of the bioactive FAHFA molecule in vivo.[4][7]
However, the profound lipophilicity of FAHFA-TGs presents a significant hurdle for in vivo administration. Direct injection is not feasible, and oral delivery is challenged by poor aqueous solubility. Therefore, advanced formulation strategies are required to enable systemic delivery and subsequent investigation of their physiological effects. This guide provides a detailed overview of the primary methods for formulating and delivering FAHFA-TGs in vivo, with a focus on the causal relationships between formulation choice, delivery route, and experimental outcome.
PART 1: Formulation—The Critical First Step
Before any in vivo administration, FAHFA-TGs must be formulated into a biocompatible vehicle that allows for safe and effective delivery. Given their triacylglycerol nature, lipid-based formulations are the most logical and effective choice.
Core Formulation: The Lipid Emulsion
The gold standard for intravenous delivery of lipids is the oil-in-water emulsion.[8][9][10] These systems consist of the lipid (in this case, FAHFA-TG) dispersed as fine droplets in an aqueous phase, stabilized by an emulsifying agent.
Causality Behind the Components:
-
Oil Phase: This is the core of the formulation, containing the therapeutic FAHFA-TG. It can be composed solely of the FAHFA-TG or blended with a carrier triglyceride like soybean oil or medium-chain triglycerides (MCTs) to control concentration and physical properties.[9][11]
-
Aqueous Phase: Typically Water for Injection (WFI) containing tonicity-adjusting agents like glycerol to make the emulsion isotonic with blood, preventing hemolysis or cell crenation upon injection.
-
Emulsifier: This is crucial for stability. Phospholipids, such as purified egg yolk or soy lecithin, are commonly used.[12] They arrange themselves at the oil-water interface, reducing surface tension and preventing the oil droplets from coalescing (breaking the emulsion). The phospholipid-to-triglyceride ratio is a critical parameter that can influence plasma lipoprotein and lipid levels.[12]
Protocol 1: Preparation of a Basic FAHFA-TG Lipid Emulsion for Preclinical Research
This protocol describes the preparation of a 10% (w/v) FAHFA-TG emulsion for parenteral administration.
Materials:
-
FAHFA-containing Triacylglycerol (FAHFA-TG)
-
Carrier Oil (e.g., sterile, purified Soybean Oil) (optional)
-
Purified Egg Yolk Lecithin (or other suitable phospholipid emulsifier)
-
Glycerol
-
Sterile Water for Injection (WFI)
-
High-shear homogenizer or sonicator
-
Sterile, depyrogenated glassware
-
0.22 µm sterile filter
Procedure:
-
Preparation of the Aqueous Phase:
-
In a sterile beaker, add 2.25 g of glycerol to approximately 80 mL of WFI.
-
Stir until the glycerol is completely dissolved. This creates an isotonic aqueous phase.
-
-
Preparation of the Oil Phase:
-
In a separate sterile beaker, weigh 10 g of FAHFA-TG. If using a carrier, adjust the weights accordingly (e.g., 5 g FAHFA-TG + 5 g Soybean Oil).
-
Gently warm the oil phase to ~60-70°C to ensure it is fully liquid and to facilitate emulsification.
-
-
Pre-emulsification:
-
Add 1.2 g of egg yolk lecithin to the heated oil phase. Stir gently until it is completely dispersed.
-
Heat the aqueous phase to the same temperature (~60-70°C).
-
Slowly add the hot aqueous phase to the oil phase while mixing with a standard magnetic stirrer. This will form a coarse, milky-white pre-emulsion.
-
-
Homogenization (Critical Step):
-
Immediately transfer the warm pre-emulsion to a high-shear homogenizer or use a probe sonicator.
-
Homogenize at high speed. The energy input here is critical to reduce the oil droplet size to the sub-micron range required for safe intravenous injection. The process will generate heat, so it's often done in an ice bath to maintain the temperature below 80°C.
-
Self-Validation: The endpoint is a stable, homogenous, bluish-white emulsion. A key indicator of success is the absence of visible oil droplets upon standing. For rigorous quality control, droplet size should be analyzed using dynamic light scattering (DLS) to ensure a mean particle diameter well below 1 µm.
-
-
Final Steps:
-
Allow the emulsion to cool to room temperature.
-
Adjust the final volume to 100 mL with WFI in a sterile volumetric flask.
-
Sterile filter the final emulsion through a 0.22 µm filter into a sterile, sealed vial. This step removes bacteria and larger particulates.
-
Store at 2-8°C. Do not freeze.
-
PART 2: In Vivo Delivery Routes & Protocols
The choice of administration route is dictated by the experimental question, including the desired pharmacokinetic profile, target tissue, and study duration.
Workflow for In Vivo Delivery of FAHFA-TGs
The following diagram outlines the general experimental workflow from formulation to analysis.
Caption: General workflow for FAHFA-TG in vivo studies.
Intravenous (IV) Injection
Direct administration into the systemic circulation.
-
Principle: The lipid emulsion droplets mimic natural chylomicrons, entering the bloodstream directly. They are then metabolized by lipoprotein lipase (LPL) on the surface of endothelial cells, releasing the FAHFA-TG payload for tissue uptake.
-
Expertise & Causality: This route provides 100% bioavailability and immediate systemic exposure, making it the gold standard for pharmacokinetic studies and for assessing acute systemic effects.[13] It bypasses the complexities of absorption and first-pass metabolism, ensuring the administered dose is the circulating dose. This precision is critical for dose-response studies.
-
Trustworthiness: The protocol must ensure the emulsion is sterile and has a sub-micron particle size to prevent emboli, which can be fatal. The infusion rate must be controlled to avoid overwhelming the body's lipid clearance capacity, which could lead to hypertriglyceridemia.[11][14]
Protocol 2: IV Tail Vein Injection in Mice
Materials:
-
Prepared FAHFA-TG emulsion (from Protocol 1)
-
Mouse restrainer
-
Heat lamp or warm water bath
-
27-30G needle with 1 mL syringe
-
70% Ethanol
Procedure:
-
Animal Preparation: Place the mouse in a suitable restrainer, exposing the tail.
-
Vein Dilation (Causality): Warming the tail with a heat lamp or by immersing it in warm water for 30-60 seconds causes vasodilation of the lateral tail veins, making them easier to visualize and cannulate. This single step dramatically increases the success rate and reduces animal stress.
-
Dose Preparation: Draw the calculated dose of the FAHFA-TG emulsion into the syringe. Ensure no air bubbles are present. A typical dose volume for a mouse is 5-10 mL/kg.
-
Injection: Swab the tail with 70% ethanol. Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirmation & Infusion: You should see a "flash" of blood in the needle hub if placed correctly. Slowly infuse the emulsion. The vein should blanch as it fills. If a subcutaneous bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Rate of Infusion: The infusion should be slow, over at least 60 seconds. For an adult human, the initial rate is often limited to 0.5-1 mL/minute.[14] For mice, a slow, steady push is recommended, not to exceed 1 g fat/kg in four hours.[14]
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Oral Gavage (PO)
Administration directly into the stomach via a feeding tube.
-
Principle: The lipid formulation undergoes digestion in the small intestine by pancreatic lipases and bile salts, which emulsify the FAHFA-TGs into mixed micelles.[15][16] These micelles are then absorbed by enterocytes. The FAHFA-TGs are re-packaged into chylomicrons, which enter the lymphatic system, eventually reaching systemic circulation and bypassing the liver's first-pass metabolism—a key advantage of lipid-based oral delivery.[16][17]
-
Expertise & Causality: This is the most convenient and least invasive route for chronic dosing studies.[17] It mimics the natural route of dietary fat absorption. However, bioavailability can be variable and is often lower than parenteral routes due to incomplete absorption or potential degradation in the GI tract.[15] The presence of food can significantly impact absorption, so studies are typically performed in fasted animals for consistency.
-
Trustworthiness: The primary risk is accidental administration into the trachea, which can be fatal. Using the correct length of a flexible, ball-tipped gavage needle is a critical self-validating step. The length should be pre-measured from the tip of the animal's nose to the last rib.
Protocol 3: Oral Gavage in Mice
Materials:
-
FAHFA-TG formulation (can be a simple oil solution or an emulsion)
-
Flexible, ball-tipped gavage needle (e.g., 20-22G for an adult mouse)
-
1 mL syringe
Procedure:
-
Animal Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize the head. The body should be held securely.
-
Needle Insertion: Gently introduce the gavage needle into the mouth, just off-center to avoid the trachea. Guide it along the roof of the mouth and down the esophagus. The animal should swallow the tube. There should be no resistance. If the animal struggles or you feel resistance, withdraw immediately.
-
Dose Administration: Once the needle is in place (pre-measured length), slowly administer the dose. The maximum recommended volume for a mouse is typically 10 mL/kg.
-
Withdrawal: Smoothly and quickly withdraw the needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress.
Subcutaneous (SC) Injection
Injection into the fatty tissue layer just under the skin.
-
Principle: The formulation forms a localized depot in the subcutaneous space.[18][19] From this depot, the lipid vehicle is slowly absorbed by capillaries or, more significantly for lipids, by the lymphatic vessels.[18] This results in a slow, sustained release of the FAHFA-TG into systemic circulation.
-
Expertise & Causality: This route is ideal for achieving prolonged therapeutic exposure and reducing dosing frequency.[19][20] The slow absorption profile avoids the high peak plasma concentrations (Cmax) seen with IV administration, which can reduce potential toxicity.[18] It is often preferred for long-acting injectable formulations.[20]
-
Trustworthiness: The formulation must be sterile, non-irritating, and isotonic to avoid local tissue damage or inflammation at the injection site. The injection volume is limited (typically <2 mL/kg in mice) to prevent discomfort and ensure proper absorption.
Protocol 4: Subcutaneous Injection in Mice
Materials:
-
Sterile, isotonic FAHFA-TG emulsion
-
25-27G needle with 1 mL syringe
Procedure:
-
Animal Restraint: Grasp the mouse by the scruff, creating a "tent" of skin over the shoulders.
-
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent at a shallow angle.
-
Injection: Aspirate briefly to ensure the needle is not in a blood vessel. Slowly inject the dose, which will form a small bleb under the skin.
-
Withdrawal: Withdraw the needle and gently pinch the injection site closed for a moment to prevent leakage.
-
Monitoring: Return the animal to its cage and monitor the injection site over the next 24-48 hours for any signs of irritation, swelling, or necrosis.
Intraperitoneal (IP) Injection
Injection into the peritoneal cavity.
-
Principle: The drug is absorbed through the highly vascularized peritoneal membrane into systemic circulation. For lipids, a significant portion can also be taken up by the lymphatic system.
-
Expertise & Causality: IP injection is often used as a practical alternative to IV administration in small animals. It is technically easier to perform and allows for larger injection volumes than SC. Absorption is generally faster and more complete than SC or PO, but slower and less predictable than IV.[21] It largely bypasses first-pass metabolism. Studies have shown that fat emulsions can be quantitatively absorbed from the peritoneal cavity.[21]
-
Trustworthiness: The primary risk is lacerating an internal organ, such as the intestine or bladder. To mitigate this, the injection should be performed in the lower right quadrant of the abdomen, where vital organs are less likely to be present. Using a short, sharp needle is essential.
Protocol 5: Intraperitoneal Injection in Mice
Materials:
-
Sterile FAHFA-TG emulsion
-
25-27G needle with 1 mL syringe
Procedure:
-
Animal Restraint: Hold the mouse securely with its head tilted downwards. This causes the abdominal organs to shift forward, creating a safer space for injection in the lower abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen, avoiding the midline.
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle. The depth should be just enough to penetrate the abdominal wall.
-
Injection: Aspirate to check for blood (vessel) or yellow fluid (bladder). If clear, inject the dose smoothly.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
PART 3: Data Presentation & Comparative Analysis
Table 1: Comparison of In Vivo Delivery Routes for FAHFA-TGs
| Feature | Oral Gavage (PO) | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Principle | GI absorption via lymphatics | Direct systemic circulation | Peritoneal membrane absorption | Depot formation, slow absorption |
| Bioavailability | Low to Moderate, Variable | 100% (by definition) | High, but <100% | High, but <100% |
| Speed of Onset | Slowest | Fastest (Immediate) | Fast | Slow |
| Key Advantage | Non-invasive, good for chronic dosing | Precise dose control, rapid effect | Easier than IV, larger volumes | Sustained, prolonged release |
| Key Disadvantage | First-pass effect, variable absorption | Risk of embolism, requires skill | Risk of organ puncture, irritation | Limited volume, local irritation |
| Typical Formulation | Oil solution or emulsion | Sterile, sub-micron emulsion | Sterile emulsion | Isotonic, sterile emulsion/depot |
Visualization of Pharmacokinetic Profiles
The choice of delivery route profoundly impacts the resulting concentration of the drug in the plasma over time. The following diagram illustrates the conceptual pharmacokinetic profiles for each route.
Caption: Conceptual plasma concentration-time profiles after administration.
References
- 1. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Analysis of phospholipids and triacylglycerols in intravenous lipid emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Injectable Lipid Emulsions—Advancements, Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid emulsions – Guidelines on Parenteral Nutrition, Chapter 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of administration of different intravenous lipid emulsions on plasma LP-X concentrations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid emulsion administered intravenously or orally attenuates triglyceride accumulation and expression of inflammatory markers in the liver of nonobese mice fed parenteral nutrition formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Subcutaneous Administration of Liposomes - Creative Biolabs [creative-biolabs.com]
- 19. Injectable Lipid-Based Depot Formulations: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of solid lipid nanoparticles as a long-term drug delivery platform for intramuscular and subcutaneous administration: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The quantitative transperitoneal absorption of a fat emulsion: implications for intraperitoneal nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracing Using 13C-Labeled FAHFA-Triacylglycerols
Introduction: Unraveling the Dynamic Metabolism of FAHFAs
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-diabetic and anti-inflammatory properties.[1][2][3][4] First identified in the adipose tissue of insulin-sensitive mice, these lipids are now recognized as critical regulators of metabolic homeostasis.[1][4] The FAHFA family is structurally diverse, with numerous isomers identified, among which palmitic acid esters of hydroxy stearic acids (PAHSAs) are particularly well-studied for their beneficial metabolic effects.[2]
Recent groundbreaking research has revealed that FAHFAs can be esterified to a glycerol backbone, forming FAHFA-containing triacylglycerols (FAHFA-TGs).[5][6][7] These FAHFA-TGs are found at concentrations over 100-fold higher than their nonesterified FAHFA counterparts in adipose tissue, suggesting they serve as a major storage reservoir.[6][8] The dynamic interplay between the synthesis of FAHFA-TGs and their subsequent hydrolysis to release free FAHFAs is a critical, enzymatically regulated process that influences the bioavailability of these signaling lipids.[5][6][8]
To fully understand the therapeutic potential of FAHFAs and the mechanisms governing their homeostasis, it is crucial to delineate their metabolic fate. Stable isotope tracing, a powerful technique in metabolic research, allows for the tracking of molecules as they are processed through various biochemical pathways.[9][10][11] By introducing a heavy isotope, such as carbon-13 (¹³C), into a molecule of interest, researchers can distinguish it from its endogenous, unlabeled counterparts using mass spectrometry.[9][12] This application note provides a comprehensive guide to the use of ¹³C-labeled FAHFA-TGs for metabolic tracing studies in both in vitro and in vivo models, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Core Principles of ¹³C-FAHFA-TG Metabolic Tracing
The foundational principle of stable isotope tracing is that the ¹³C-labeled FAHFA-TG is biochemically indistinguishable from the endogenous molecule.[9] This allows it to be processed by the same enzymatic machinery responsible for FAHFA-TG synthesis, storage, and breakdown. The increased mass due to the ¹³C atoms enables its detection and quantification by high-resolution mass spectrometry (MS), providing a dynamic view of its metabolic journey.[11][13]
By administering ¹³C-FAHFA-TGs to cells or animal models, researchers can address key questions, including:
-
Hydrolysis and Release: What is the rate of FAHFA release from the FAHFA-TG storage pool?
-
Inter-organ Trafficking: How are FAHFA-TGs and their liberated FAHFAs transported between different tissues?
-
Modification and Degradation: Are the released ¹³C-FAHFAs further metabolized into other bioactive lipids or degraded?
-
Target Engagement: Do the released ¹³C-FAHFAs incorporate into specific cellular lipid pools, such as phospholipids in cell membranes?
The choice of ¹³C labeling position within the FAHFA-TG molecule is a critical experimental design consideration. Labeling the fatty acid, hydroxy fatty acid, or glycerol backbone can provide distinct insights into the metabolic fate of each component.
Experimental Workflow Overview
The successful execution of a ¹³C-FAHFA-TG metabolic tracing study involves a series of well-defined steps, from initial experimental design to final data analysis. Each stage requires meticulous attention to detail to ensure the generation of high-quality, reproducible data.
Caption: Overall experimental workflow for ¹³C-FAHFA-TG metabolic tracing.
Detailed Protocols
Protocol 1: In Vitro Metabolic Tracing in Adipocytes
This protocol describes the tracing of ¹³C-FAHFA-TG metabolism in a differentiated adipocyte cell culture model, such as 3T3-L1 cells.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Cell culture medium (DMEM with 10% FBS)
-
¹³C-labeled FAHFA-TG (e.g., ¹³C₁₈-9-PAHSA-TG)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Methanol, ice-cold
-
Chloroform
-
Water, LC-MS grade
-
Internal standards for lipid extraction (e.g., a commercially available deuterated lipid mix)
Procedure:
-
Preparation of ¹³C-FAHFA-TG Dosing Medium:
-
Prepare a stock solution of ¹³C-FAHFA-TG in ethanol.
-
Complex the ¹³C-FAHFA-TG with fatty acid-free BSA in serum-free DMEM to enhance solubility and cellular uptake. A molar ratio of 4:1 (FAHFA-TG:BSA) is a good starting point.
-
The final concentration of ¹³C-FAHFA-TG in the dosing medium should be determined based on preliminary dose-response experiments, typically in the range of 10-50 µM.
-
-
Cell Labeling:
-
Plate differentiated adipocytes and allow them to mature.
-
Aspirate the standard culture medium and wash the cells once with warm PBS.
-
Add the prepared ¹³C-FAHFA-TG dosing medium to the cells.
-
Incubate the cells for a time-course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂.
-
-
Sample Harvesting and Metabolic Quenching:
-
At each time point, aspirate the dosing medium.
-
Immediately wash the cells twice with ice-cold PBS to remove residual extracellular tracer.
-
Quench metabolic activity by adding 1 mL of ice-cold methanol to each plate and scraping the cells.[9] This step is critical to halt enzymatic activity and preserve the metabolic state.
-
Transfer the cell suspension to a glass tube for lipid extraction.
-
-
Lipid Extraction (Folch Method):
-
To the 1 mL of methanol cell suspension, add a spike-in of the internal standard mix.[14]
-
Add 2 mL of chloroform. Vortex vigorously for 1 minute.
-
Add 0.8 mL of water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[14]
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.[9]
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until LC-MS/MS analysis.
-
Protocol 2: In Vivo Metabolic Tracing in a Mouse Model
This protocol outlines the administration of ¹³C-FAHFA-TG to mice to trace its distribution and metabolism across different tissues.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
¹³C-labeled FAHFA-TG
-
Formulation vehicle (e.g., corn oil)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate mice to the experimental conditions for at least one week.
-
Fast the mice for 4-6 hours prior to dosing to ensure consistent metabolic states.
-
Prepare the dosing solution by suspending the ¹³C-FAHFA-TG in the chosen vehicle. A typical dose might range from 10-50 mg/kg body weight.[4]
-
Administer the ¹³C-FAHFA-TG solution via oral gavage.
-
-
Time-Course and Sample Collection:
-
At predetermined time points post-gavage (e.g., 0, 2, 6, 12, 24 hours), collect blood via tail vein or cardiac puncture under anesthesia.
-
Immediately following blood collection, sacrifice the animals by an approved method.
-
Rapidly dissect tissues of interest (e.g., adipose tissue, liver, intestine, plasma).
-
Flash-freeze the tissues in liquid nitrogen to quench metabolic activity.[14][15]
-
Store all samples at -80°C until processing.
-
-
Tissue Homogenization and Lipid Extraction:
-
For tissues, weigh a small piece of the frozen tissue (approx. 15-50 mg).[15]
-
Keep the tissue frozen during homogenization using a liquid nitrogen-cooled mortar and pestle or a bead beater to create a fine powder.[15][16]
-
Perform lipid extraction on the homogenized tissue powder or plasma using the Folch method as described in Protocol 1, scaling the solvent volumes according to the sample weight.[14][17]
-
Protocol 3: LC-MS/MS Analysis
This protocol provides general guidelines for the analysis of ¹³C-labeled lipids using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving ¹³C isotopologues.[13]
Procedure:
-
Sample Preparation for Analysis:
-
Reconstitute the dried lipid extracts in an appropriate solvent, such as isopropanol:methanol (1:1, v/v).[16]
-
Centrifuge the reconstituted samples to pellet any insoluble material.
-
Transfer the supernatant to LC vials.
-
-
Chromatographic Separation:
-
Employ a reversed-phase C18 column suitable for lipidomics.[18]
-
Use a gradient elution with mobile phases typically consisting of acetonitrile/water and isopropanol/acetonitrile, often with additives like ammonium formate or acetate to improve ionization.
-
The gradient should be optimized to resolve the FAHFA-TGs, free FAHFAs, and other relevant lipid classes.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode for the analysis of free FAHFAs, as they readily form [M-H]⁻ ions.[18]
-
For intact FAHFA-TGs, positive ion mode may be preferable, detecting ammoniated adducts [M+NH₄]⁺.
-
Acquire data in full scan mode to observe the entire isotopic envelope of the labeled compounds.[19]
-
Perform data-dependent MS/MS to obtain fragmentation spectra, which can confirm the identity of the lipids and the location of the ¹³C label within the molecule.[20]
-
| Parameter | Typical Setting | Rationale |
| Ionization Mode | ESI Negative (for FAHFA) / Positive (for FAHFA-TG) | Optimizes ionization for different lipid classes. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Provides good separation of nonpolar lipid species. |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate | Common starting mobile phase for lipidomics. |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate | Strong organic solvent for eluting lipids. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for UHPLC applications. |
| MS Resolution | > 60,000 | Necessary to resolve ¹³C isotopologues from other peaks. |
| Scan Range | m/z 150 - 1500 | Covers the expected mass range for FAHFAs and FAHFA-TGs. |
Data Analysis and Interpretation
The primary goal of data analysis is to determine the isotopic enrichment in the parent ¹³C-FAHFA-TG and its downstream metabolites.
-
Isotopologue Extraction: Use specialized software to extract the ion chromatograms for each isotopologue of the target lipids. The software must be able to handle non-standard isotopic patterns arising from the ¹³C label.[13]
-
Correction for Natural Abundance: The natural abundance of ¹³C in the unlabeled portion of the molecule must be mathematically corrected to accurately determine the enrichment from the tracer.
-
Calculation of Fractional Enrichment: This value represents the proportion of the lipid pool that has been newly synthesized from the administered tracer.
-
Metabolic Flux Analysis: By analyzing the rate of change in fractional enrichment over time, the flux through the metabolic pathway (i.e., the rate of FAHFA-TG hydrolysis) can be calculated.
Caption: Potential metabolic fate of ¹³C-FAHFA-TG after administration.
Trustworthiness and Self-Validation
To ensure the integrity of the results, every protocol should incorporate self-validating steps:
-
Internal Standards: The use of a suite of internal standards, added at the very beginning of the extraction process, is non-negotiable. These standards, which should ideally be isotopically labeled (e.g., with deuterium), correct for variations in extraction efficiency and instrument response.[21]
-
Blank Controls: Processing a blank sample (without biological material) through the entire workflow is essential to identify and exclude background contaminants.[14]
-
Time-Zero Point: The 0-hour time point serves as a crucial baseline, confirming that the labeled compound is not endogenously present and that no significant metabolism has occurred prior to the intended start of the experiment.
-
Linearity and Dose-Response: Preliminary experiments should establish a linear range for both the dose of the tracer and the analytical response of the mass spectrometer. This ensures that the system is not saturated and that the observed effects are proportional to the amount of tracer administered.
By adhering to these principles and protocols, researchers can confidently apply ¹³C-labeled FAHFA-TGs to gain unprecedented insights into the dynamic metabolism of this exciting class of therapeutic lipids, paving the way for novel drug development strategies in metabolic and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 15. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 16. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 17. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 18. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving stability of 1-Palmitoyl-2-12-pahsa-3-oleoyl-sn-glycerol in solution
A Note to Our Researchers: The compound 1-Palmitoyl-2-12-pahsa-3-oleoyl-sn-glycerol is a highly specific and novel triacylglycerol (TAG). While direct stability data for this exact molecule is proprietary or under development, its stability in solution is governed by fundamental chemical principles common to all complex lipids. This guide leverages established knowledge of triacylglycerol chemistry to provide you with robust strategies for its handling, storage, and use. The principles discussed here are applicable to TAGs containing saturated, monounsaturated, and functionalized fatty acid residues.
Part 1: Understanding the Molecule - A Structural Approach to Stability
The stability of this compound is intrinsically linked to its molecular structure. By understanding the vulnerabilities of each component, we can proactively prevent degradation.
-
sn-1 Palmitoyl Group: A 16-carbon saturated fatty acid. This chain is highly stable and not susceptible to oxidation.
-
sn-3 Oleoyl Group: An 18-carbon monounsaturated fatty acid with a single cis double bond. This double bond is the primary site of oxidative attack.
-
sn-2 "pahsa" Group: Assuming "pahsa" represents a polar hydroxylated fatty acid (a class known as FAHFA - Fatty Acid Esters of Hydroxy Fatty Acids), the hydroxyl group (-OH) can alter the molecule's overall polarity, influencing solubility and potentially participating in side reactions.[1]
-
Ester Bonds: The three fatty acids are linked to the glycerol backbone via ester bonds. These bonds are susceptible to hydrolysis, a reaction catalyzed by acid, base, or enzymes, which breaks the molecule into free fatty acids and glycerol.[2][3][4]
Below is a diagram illustrating the key structural features and potential degradation sites.
Caption: Structure of the TAG with key stability sites.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of complex triacylglycerols in solution.
Q1: What is the best solvent to dissolve and store this compound?
A1: This lipid is non-polar and will not dissolve in aqueous buffers alone.[5] The choice of organic solvent depends on your downstream application.
-
For Long-Term Storage: High-purity chloroform, hexane, or ethanol are excellent choices.[6] Chloroform is often preferred for its ability to fully solubilize lipids, but it must be handled with care. Ethanol is a less toxic option and is suitable for many biological applications.
-
For Biological Assays: If the final application involves cell culture, dissolving the lipid in 100% ethanol or DMSO to create a concentrated stock is a common practice.[7] This stock can then be diluted into your aqueous media, but be aware of potential precipitation (see Q5).
Q2: What are the optimal storage conditions for a stock solution?
A2: To maximize shelf-life, you must protect the solution from the primary drivers of degradation: oxygen, light, water, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures drastically slow the rate of chemical reactions, including oxidation and hydrolysis.[8][9] For long-term storage (>6 months), -80°C is preferable.[10][11] |
| Atmosphere | Overlay with Inert Gas (Argon or Nitrogen) | The double bond in the oleoyl chain is highly susceptible to oxidation by atmospheric oxygen.[12][13] Replacing the headspace in your vial with an inert gas is the most critical step for preventing oxidative damage.[9][14] |
| Container | Glass Vial with Teflon-Lined Cap | Never use plastic containers for storage in organic solvents.[14] Plasticizers can leach from the container walls and contaminate your sample. Glass is inert, and a Teflon-lined cap prevents solvent evaporation and contamination. |
| Light | Amber Vial or Store in the Dark | Light, particularly UV light, can initiate and accelerate the free-radical chain reaction of lipid oxidation (photo-oxidation).[13][15] |
Q3: My experiment requires adding the lipid to an aqueous buffer. How do I prevent it from precipitating?
A3: This is a common challenge due to the lipid's hydrophobicity. Direct dilution of an organic stock into a buffer will almost certainly cause precipitation.
-
Solvent-Exchange Method: A standard procedure involves first drying the lipid into a thin film.[16] From your organic stock, aliquot the required amount into a new glass vial. Evaporate the solvent under a gentle stream of nitrogen or argon. Then, place the vial under high vacuum for at least 1 hour to remove any residual solvent. The resulting thin lipid film can be resuspended directly in your aqueous buffer.
-
Resuspension: Resuspension of the lipid film requires energy. Use vigorous vortexing or sonication to disperse the lipid into the aqueous phase, which will typically form vesicles or micelles.[17]
-
Carrier Molecules: For cell culture applications, the lipid is often complexed with a carrier like fatty-acid-free Bovine Serum Albumin (BSA) to enhance solubility and delivery to cells.
Q4: What are the visible signs of lipid degradation?
A4: While definitive analysis requires analytical techniques, some physical changes may indicate a compromised sample.
-
Discoloration: A pure lipid solution should be colorless. A yellow or brownish tint can indicate the formation of secondary oxidation products.[15]
-
Odor: The breakdown of unsaturated fatty acids can produce volatile aldehydes and ketones, which have a characteristic rancid or "off" smell.[18]
-
Precipitation/Phase Separation: If you observe unexpected insolubility or phase separation in a previously clear organic solution, it may suggest hydrolysis, where the resulting free fatty acids and glycerol have different solubility profiles.
Part 3: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Prevention |
| Precipitate forms when diluting stock into aqueous media. | Lipid insolubility in water. | Solution: Do not dilute directly. Use the solvent-exchange method described in Q3. Create a thin lipid film by evaporating the organic solvent, then resuspend the film in the aqueous buffer with sonication.[16][17] |
| Stock solution has turned yellow. | Oxidation. | Solution: The stock is likely compromised. It is strongly recommended to discard it and prepare a fresh solution. Prevention: Always store the stock solution under an inert gas (argon/nitrogen) at -20°C or below in an amber vial.[9][14] Minimize exposure to air and light during handling. |
| Inconsistent experimental results between aliquots. | Hydrolysis or incomplete solubilization. | Solution: Ensure the stock solution is completely dissolved before each use; warm slightly and vortex if needed. If using an aqueous suspension, sonicate immediately before each use to ensure homogeneity. Prevention: For stock solutions, use high-purity, anhydrous solvents. For aqueous preparations, use buffers with a neutral pH to minimize acid/base-catalyzed hydrolysis.[19] |
| LC-MS analysis shows unexpected peaks or mass shifts. | Oxidation or Hydrolysis. | Solution: Correlate unexpected masses with potential degradation products. Oxidation adds oxygen atoms (+16 or +32 Da). Hydrolysis will result in the appearance of free fatty acids and diacylglycerols. Prevention: Review and tighten handling and storage protocols. Consider adding a small amount of an antioxidant like BHT to the organic solvent (check for compatibility with your assay).[13] |
Part 4: Key Experimental Protocols
Protocol 1: Preparation of a Standardized Stock Solution
This protocol outlines the best practices for preparing a stable, concentrated stock solution for long-term storage.
Caption: Workflow for preparing a stable lipid stock solution.
Protocol 2: Monitoring Lipid Stability via UV-Spectroscopy
The initial phase of lipid oxidation involves the formation of conjugated dienes, which absorb light around 234 nm. This simple method can be used to periodically check the quality of your stock.
-
Prepare a Blank: Use the same solvent your lipid is stored in (e.g., ethanol) to zero the spectrophotometer.
-
Dilute Sample: Prepare a dilution of your lipid stock solution in the solvent to a concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically < 1.0).
-
Scan Wavelengths: Scan the sample from 300 nm down to 220 nm.
-
Analyze: A fresh, unoxidized sample should show minimal absorbance in this region. The appearance and growth of a peak centered around 234 nm over time is a direct indicator of conjugated diene formation and, therefore, the onset of oxidation.[20][21]
Part 5: Degradation Pathways Overview
The two primary mechanisms of degradation are illustrated below. Understanding these pathways reinforces the importance of the storage and handling protocols.
Caption: The primary pathways of TAG degradation.
References
- 1. Assessing the fate of fatty acid esters of hydroxy fatty acids, diglycerides and monoacetyldiacylglycerides in grilled ruminant meats marinated with unfiltered beer-based marinades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Video: Hydrolysis of an Ester - Concept [jove.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. allresearchjournal.com [allresearchjournal.com]
- 13. scielo.br [scielo.br]
- 14. avantiresearch.com [avantiresearch.com]
- 15. studylib.net [studylib.net]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. avantiresearch.com [avantiresearch.com]
- 18. ifis.org [ifis.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems [ouci.dntb.gov.ua]
Technical Support Center: Preventing Hydrolysis of FAHFA-TGs During Lipid Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in lipidomics: preventing the hydrolysis of Fatty Acid Esters of Hydroxy Fatty Acids-containing Triacylglycerols (FAHFA-TGs) during lipid extraction. Maintaining the structural integrity of these molecules is paramount for accurate quantification and understanding their biological roles.
Introduction: The Challenge of FAHFA-TG Stability
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of bioactive lipids with significant anti-inflammatory and anti-diabetic properties.[1][2][3] A significant portion of these lipids exists in tissues esterified to a glycerol backbone, forming FAHFA-containing triacylglycerols (FAHFA-TGs).[4][5] These FAHFA-TGs act as a major reservoir for FAHFAs, and their breakdown can regulate the levels of free FAHFAs in cells.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of FAHFA-TG hydrolysis during lipid extraction?
A1: FAHFA-TG hydrolysis during extraction is primarily caused by two factors:
-
Enzymatic Activity: Endogenous lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), can remain active during the initial stages of sample homogenization and extraction if not properly quenched.[6] These enzymes are responsible for the natural breakdown of triacylglycerols to release fatty acids.[4]
-
Chemical Lability (pH Extremes): The ester bonds in FAHFA-TGs are susceptible to cleavage under both strong acidic and alkaline conditions.[7] Some common lipid extraction protocols may inadvertently create pH environments that promote this non-enzymatic hydrolysis. While a mild alkaline hydrolysis method is used intentionally to quantify FAHFAs bound in TGs, uncontrolled basic conditions during an extraction aimed at preserving FAHFA-TGs are detrimental.[4][5]
Q2: I'm using a standard Bligh & Dyer or Folch extraction. Is this sufficient to prevent hydrolysis?
A2: While the Bligh & Dyer and Folch methods are gold standards for total lipid extraction, they may not be optimal for preventing the hydrolysis of labile species like FAHFA-TGs without modification.[8][9] The primary goal of these methods is the efficient extraction of a broad range of lipids.[1][10] The standard procedures do not inherently include steps to rapidly inactivate lipases. For samples with high lipase activity, such as adipose tissue, significant hydrolysis can occur during the homogenization and phase separation steps.[8] For accurate FAHFA-TG analysis, modifications to these standard protocols are highly recommended.
Q3: What is the most critical first step to prevent enzymatic hydrolysis?
A3: The most critical step is to quench enzymatic activity immediately upon sample collection. This can be achieved by flash-freezing the tissue in liquid nitrogen.[11] Subsequent steps, including homogenization, should be performed on ice or at 4°C to keep enzymatic activity to a minimum until the enzymes are denatured by the extraction solvents.[11] Some protocols also suggest boiling the sample in isopropanol to inactivate lipases before proceeding with a full lipid extraction.[8]
Q4: Are there specific solvent considerations for extracting FAHFA-TGs?
A4: Yes, the choice and purity of solvents are crucial.
-
Solvent Mixtures: A mixture of polar and non-polar solvents is necessary.[8][9] Chloroform/methanol or dichloromethane/methanol mixtures are commonly used.[8][12] Dichloromethane is often preferred as a safer alternative to chloroform.[12]
-
Acidification: Mild acidification of the extraction solvent can improve the recovery of certain polar lipids by disrupting ionic interactions with other macromolecules.[8][9] However, strong acids should be avoided to prevent chemical hydrolysis. A common approach is to use a citric acid buffer during homogenization.[6]
-
Antioxidants: While not directly preventing hydrolysis, the inclusion of antioxidants like butylated hydroxytoluene (BHT) is good practice to prevent the oxidation of unsaturated fatty acid chains within the FAHFA-TG molecule, which can also compromise the integrity of the lipid.[11]
Q5: How does Solid Phase Extraction (SPE) help in this process?
A5: Solid Phase Extraction (SPE) is a critical purification step after the initial lipid extraction.[1][10][13] It is used to separate the neutral lipids, which include the FAHFA-TGs, from more polar lipids like free FAHFAs and phospholipids.[10][13] This separation is crucial for two reasons:
-
It allows for the isolated analysis of the FAHFA-TG fraction.
-
It removes interfering compounds that could suppress the signal during mass spectrometry analysis.[1][10]
A typical SPE protocol for this purpose uses a silica cartridge. The neutral lipids (including FAHFA-TGs) are eluted with a non-polar solvent mixture (e.g., hexane:ethyl acetate), while the more polar free FAHFAs are retained and can be eluted separately with a more polar solvent like ethyl acetate.[10][13]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High levels of free FAHFAs and low/undetectable levels of FAHFA-TGs in tissues where they are expected (e.g., adipose). | 1. Incomplete quenching of endogenous lipase activity. 2. Hydrolysis due to pH extremes during extraction. 3. Suboptimal SPE separation. | 1. Ensure immediate flash-freezing of tissue in liquid nitrogen post-dissection. Homogenize on ice. Consider adding lipase inhibitors like phenylmethylsulfonyl fluoride (PMSF).[11] 2. Verify the pH of all buffers and aqueous solutions used. Avoid strongly acidic or basic conditions. Use a buffered system (e.g., citric acid buffer) during homogenization.[6] 3. Optimize your SPE protocol. Ensure the cartridge is properly conditioned and that the elution solvents are of the correct composition to separate neutral from polar lipids.[10][13] |
| Poor recovery of FAHFA-TG internal standard. | 1. Inefficient initial lipid extraction. 2. Loss of sample during phase separation or drying steps. | 1. Ensure a sufficient solvent-to-sample ratio. For high-fat tissues, a larger volume of solvent may be necessary to ensure complete extraction.[14][15] The Folch method, which uses a higher solvent ratio, may be more effective for such samples.[14][15] 2. Be meticulous during the transfer of the organic phase after centrifugation. When drying the lipid extract, use a gentle stream of nitrogen to avoid aerosoling the sample.[13][16] |
| High variability between replicate samples. | 1. Inhomogeneous tissue samples. 2. Inconsistent timing in the extraction procedure. 3. Degradation during storage. | 1. Ensure tissue is thoroughly homogenized to a uniform consistency before taking aliquots for extraction. 2. Standardize the time for each step of the extraction process, especially the time between homogenization and the addition of denaturing solvents. 3. Store lipid extracts in an appropriate solvent (e.g., chloroform or methanol) at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[11][13][16] |
Experimental Protocols & Visualizations
Protocol 1: Modified Folch Extraction for FAHFA-TG Preservation
This protocol is designed to rapidly inactivate enzymes and efficiently extract total lipids while preserving the integrity of FAHFA-TGs.
Materials:
-
Tissue sample (flash-frozen in liquid nitrogen)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Chloroform (with internal standards, e.g., ¹³C-labeled FAHFA-TG, added)
-
Methanol
-
0.9% NaCl solution
-
Dounce homogenizer
-
Centrifuge capable of 2,200 x g at 4°C
Procedure:
-
Weigh approximately 150 mg of frozen tissue and place it in a pre-chilled Dounce homogenizer on ice.
-
Add 1.5 mL of ice-cold PBS and homogenize thoroughly.[13][16]
-
Immediately add 3 mL of chloroform (containing the appropriate amount of internal standard) and 1.5 mL of methanol.[13][16] The resulting ratio of Chloroform:Methanol:PBS is 2:1:1.
-
Continue to homogenize for 2 minutes to ensure a single-phase solution and complete lipid extraction.
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.[13][16]
-
Carefully collect the lower organic phase (chloroform layer) using a glass pipette and transfer it to a new vial.
-
Dry the organic phase under a gentle stream of nitrogen.[13][16]
-
Store the dried lipid extract at -80°C until ready for SPE purification.[13][16]
Workflow for Preventing FAHFA-TG Hydrolysis
Caption: Workflow from sample collection to analysis, highlighting key steps to prevent FAHFA-TG hydrolysis.
Mechanism of Hydrolysis to Avoid
Caption: Diagram illustrating the undesired enzymatic or chemical hydrolysis of a FAHFA-TG molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vliz.be [vliz.be]
- 16. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth of FAHFA Analysis: A Technical Support Guide for LC-MS
Welcome to the technical support center for the analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) by Liquid Chromatography-Mass Spectrometry (LC-MS). As a novel class of lipids with profound anti-diabetic and anti-inflammatory properties, the accurate and robust quantification of FAHFAs is paramount for advancing research and drug development.[1] However, their low endogenous abundance, vast isomeric complexity, and susceptibility to analytical artifacts present considerable challenges.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide you, our fellow researchers and scientists, with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively.
Section 1: Sample Preparation - The Foundation of Reliable Data
The journey to accurate FAHFA analysis begins with meticulous sample preparation. Errors introduced at this stage are often amplified downstream, leading to confounded results.
FAQ 1: I'm observing low recovery of my FAHFA internal standards. What are the likely causes and how can I improve this?
Low recovery is a common issue that can often be traced back to the extraction and enrichment steps.
Answer:
Several factors can contribute to the poor recovery of FAHFA internal standards. Let's break down the potential culprits and their solutions:
-
Inefficient Lipid Extraction: The initial lipid extraction from your biological matrix is a critical step. The widely used Bligh-Dyer method, which utilizes a chloroform:methanol:water system, is generally effective for a broad range of lipids, including FAHFAs.[3][4] However, the precise ratio of solvents is crucial and should be maintained at approximately 2:1:1 (chloroform:methanol:aqueous phase) to ensure a single-phase extraction. Remember to account for the water content of your sample (e.g., serum) in this calculation.
-
Suboptimal Solid-Phase Extraction (SPE) Enrichment: FAHFAs are often present at low concentrations and require enrichment to be detected.[4] Silica-based SPE is a common and effective method for this purpose.[3][5] Here are key considerations for successful SPE:
-
Column Overloading: Exceeding the binding capacity of your SPE cartridge is a frequent cause of low recovery. We recommend not exceeding 150 mg of adipose tissue or 80 mg of liver tissue per column.[4] For serum, a typical volume is 150-300 µL, although larger volumes can be processed with careful monitoring for overloading.[4]
-
Improper Solvent Polarity: The elution of FAHFAs from the silica cartridge is highly dependent on solvent polarity. A common protocol involves washing with a non-polar solvent like hexane to remove neutral lipids, followed by elution of FAHFAs with a more polar solvent like ethyl acetate.[3][4] Ensure your wash and elution solvents are fresh and of the correct composition.
-
Inconsistent Internal Standard Addition: To ensure uniformity, dissolve the total amount of your internal standard (e.g., ¹³C-labeled PAHSA) in the extraction solvent (e.g., chloroform) and then aliquot this solution to each sample.[4] This minimizes variability compared to adding the standard individually to each sample.
-
-
FAHFA Degradation: Although generally stable, prolonged exposure to harsh conditions can lead to degradation. It is advisable to minimize the time samples are kept at room temperature and to store extracts at -80°C.[6] Quenching enzymatic activity, particularly in tissue samples, by rapid freezing and maintaining low temperatures during homogenization is crucial.[6]
Here is a workflow to guide you through the troubleshooting process:
Caption: Troubleshooting workflow for low FAHFA internal standard recovery.
FAQ 2: I'm observing significant background signal for my target FAHFAs, especially in my blank samples. What is the source of this contamination and how can I mitigate it?
Answer:
Background contamination is a pervasive issue in trace-level analysis. For FAHFAs, particularly Palmitic Acid esters of Hydroxy Stearic Acids (PAHSAs), the SPE cartridges themselves can be a source of background.[7] Additionally, interferences from co-eluting species can masquerade as your target analytes.
Here's a breakdown of the problem and solutions:
-
SPE Cartridge Contamination: Silica SPE columns can contribute to background signals for certain FAHFAs.[7] It is imperative to run a "method blank" (a blank sample, e.g., water, taken through the entire extraction and SPE procedure) with every batch of samples.[4] The signal from this blank can then be subtracted from your biological samples. Pre-washing the SPE cartridges extensively can also help reduce this background.[7]
-
Co-eluting Interferences: A significant challenge in FAHFA analysis is the potential for co-elution with other lipid species that share similar mass-to-charge ratios and fragmentation patterns. For example, C16:0 ceramides can produce MRM transitions that are identical to those of PAHSAs.[5]
-
Chromatographic Resolution: Enhancing your chromatographic separation is the most effective way to resolve your FAHFAs from these interferences. This can be achieved by using a longer column, a smaller particle size, or by optimizing your mobile phase and gradient.
-
Monitoring Multiple Transitions: While one MRM transition is used for quantification, monitoring one or two additional "qualifier" transitions can increase confidence in your peak identification.[4] The ratio of the quantifier to qualifier transitions should be consistent between your standards and your samples. A deviation in this ratio may indicate the presence of an interference.
-
-
Formation of Fatty Acid Dimers: Recent studies have shown that fatty acid dimers can form in the ion source of the mass spectrometer and be misidentified as FAHFAs, as they can have the same m/z.[8][9] This is particularly problematic in untargeted analyses.
-
Chromatographic Separation: True FAHFAs will have different retention times than the fatty acids that form these dimers. Comparing the retention times of your suspected FAHFA peaks to those of authentic standards is crucial for confirmation.
-
Stable Isotope Labeling: Spiking samples with stable isotope-labeled fatty acids can help to identify the formation of these dimers.
-
Section 2: Liquid Chromatography - The Art of Separation
The separation of FAHFA isomers is arguably the most challenging aspect of the analytical workflow. Given that different regio-isomers can have distinct biological activities, their accurate quantification is essential.
FAQ 3: I'm struggling to separate the different regio-isomers of my target FAHFA family (e.g., 5-PAHSA and 9-PAHSA). What LC conditions should I be using?
Answer:
The separation of FAHFA regio-isomers requires a highly optimized chromatographic method. Standard lipidomics gradients are often insufficient for this task.[4]
Here are the key parameters to focus on for improving isomeric separation:
-
Column Chemistry and Dimensions:
-
Stationary Phase: Reversed-phase columns, particularly C18 phases, are the most commonly used for FAHFA analysis.[3][10]
-
Column Length and Particle Size: A longer column provides more theoretical plates, leading to better separation.[4] Similarly, smaller particle sizes (e.g., 1.7 µm) result in sharper peaks and improved resolution.[11] A column with dimensions of at least 2.1 mm x 100 mm is a good starting point.[11]
-
-
Mobile Phase Composition:
-
Organic Solvents: Methanol, isopropanol, and acetonitrile are common organic solvents used in reversed-phase chromatography for lipids.
-
Additives: The addition of a mobile phase modifier is crucial for good peak shape and ionization efficiency. Ammonium acetate or ammonium formate at concentrations of 5-10 mM are frequently used.[11][12] For negative ion mode, a small amount of a weak acid like acetic acid can sometimes improve performance.[12]
-
-
Gradient Elution: A shallow, slow gradient is often necessary to resolve closely eluting isomers. An isocratic or near-isocratic hold during the elution window of your target FAHFAs can significantly improve separation.[11]
Recommended Starting Conditions for PAHSA Isomer Separation:
| Parameter | Recommendation | Rationale |
| Column | C18, ≥ 100 mm length, ≤ 3 µm particle size | Longer column and smaller particles increase separation efficiency.[4] |
| Mobile Phase A | Water with 5-10 mM Ammonium Acetate | Provides good peak shape and ionization.[11][12] |
| Mobile Phase B | Methanol or Isopropanol/Acetonitrile mixture | Elutes the non-polar FAHFAs. |
| Flow Rate | 0.2 - 0.4 mL/min | Lower flow rates can improve resolution. |
| Gradient | Isocratic or very shallow gradient | Allows for maximal separation of closely eluting isomers.[11] |
It is essential to run a mix of authentic FAHFA isomer standards to confirm their retention times and the resolving power of your method.[4]
Section 3: Mass Spectrometry - Sensitive and Specific Detection
The mass spectrometer is the workhorse for the sensitive and specific detection of FAHFAs. Proper optimization of MS parameters is critical for achieving the required limits of quantification.
FAQ 4: What is the best ionization mode for FAHFA analysis, and what are the key MRM transitions to monitor?
Answer:
The choice of ionization mode and the selection of appropriate MRM transitions are fundamental to developing a robust quantitative method.
-
Ionization Mode:
-
Negative Electrospray Ionization (ESI-): This is the most common mode for the analysis of underivatized FAHFAs.[3][10] The free carboxylic acid group on the FAHFA molecule is readily deprotonated to form the [M-H]⁻ ion. However, the ionization efficiency of carboxylic acids in negative mode can sometimes be poor.[13][14]
-
Positive Electrospray Ionization (ESI+): While not typically used for native FAHFAs, derivatization of the carboxylic acid group with a reagent containing a tertiary amine (e.g., 2-dimethylaminoethylamine, DMED) can significantly enhance sensitivity in positive ion mode.[10][15][16] This approach introduces a permanently charged moiety, improving ionization efficiency.[10]
-
-
Multiple Reaction Monitoring (MRM) Transitions: For targeted quantification on a triple quadrupole mass spectrometer, MRM is the preferred acquisition mode due to its high sensitivity and selectivity.[4] The selection of precursor and product ions is based on the characteristic fragmentation of the FAHFA molecule.
For example, with 9-PAHSA ([M-H]⁻ at m/z 537.5), the common fragments observed are:
-
m/z 255.2: Corresponds to the palmitate fatty acid fragment. This is often the most abundant fragment and is typically used as the quantifier .[4]
-
m/z 281.2: Corresponds to the dehydrated hydroxy stearic acid fragment.
-
m/z 299.2: Corresponds to the hydroxy stearic acid fragment.
The relative abundance of these fragments can vary between different FAHFA isomers, providing an additional layer of identification.[4]
-
Table of Common MRM Transitions for Selected FAHFAs (Negative Ion Mode):
| FAHFA Family | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| PAHSA | 537.5 | 255.2 (Palmitate) | 281.2 | 299.2 |
| OAHSA | 563.5 | 283.2 (Oleate) | 281.2 | 299.2 |
Note: The optimal collision energy for each transition should be determined empirically on your specific instrument.
Caption: Overview of the FAHFA analysis workflow by LC-MS.
FAQ 5: My data processing software is flagging numerous potential FAHFAs in my untargeted analysis. How can I confidently identify them and avoid false positives?
Answer:
Untargeted metabolomics is a powerful tool for discovering novel lipids, but it is also prone to false positives.[17] The annotation of FAHFAs based solely on accurate mass and in-silico fragmentation libraries can be misleading.[8][18]
Here is a step-by-step protocol for the confident identification of FAHFAs:
Protocol for Confident FAHFA Identification:
-
Initial Annotation: Use your data processing software and in-silico libraries (such as the Fiehn Lab FAHFA lipids library) to generate a list of putative FAHFA candidates based on accurate mass and MS/MS fragmentation patterns.[19][20]
-
Retention Time Validation: This is a critical step. Compare the retention times of your putative FAHFAs with those of authentic chemical standards run on the same LC system.[8] Due to the existence of numerous isomers, it is important to have a range of standards available. Note that heavily deuterated standards may have slightly different retention times than their endogenous counterparts, so ¹³C-labeled standards are preferred for retention time alignment.[10]
-
MS/MS Fragmentation Pattern Matching: Manually inspect the MS/MS spectra of your putative FAHFAs and compare them to the spectra of your authentic standards. The relative ratios of the fragment ions should be consistent.
-
Rule out Fatty Acid Dimers: Be aware of the potential for in-source formation of fatty acid dimers, which can be isobaric with FAHFAs.[8][9] These dimers will typically have different retention times than true FAHFAs.
-
Spiking Experiments: If you have a putative FAHFA for which a standard is not available, you can perform a spiking experiment where you add a known amount of a closely related standard to your sample. The increase in peak area should be consistent with the amount spiked.
By following this rigorous validation process, you can have high confidence in the FAHFAs you report and avoid the pitfalls of misidentification.
References
- 1. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Artifactual FA dimers mimic FAHFA signals in untargeted metabolomics pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 13. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 14. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In-Silico-Generated Library for Sensitive Detection of 2-Dimethylaminoethylamine Derivatized FAHFA Lipids Using High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fiehn Lab - FAHFA lipids library [fiehnlab.ucdavis.edu]
Technical Support Center: Optimizing Chromatographic Separation of FAHFA-TG Regioisomers
Welcome to the technical support center for the analysis of Fatty Acid Hydroxy Fatty Acid-containing Triacylglycerol (FAHFA-TG) regioisomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating and identifying these structurally similar lipid molecules. The analysis of FAHFA-TGs presents a significant challenge due to the vast number of potential regioisomers and their low endogenous concentrations.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and methodologies.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic separation of FAHFA-TG regioisomers. Each issue is followed by potential causes and detailed, step-by-step solutions to guide your method optimization.
Problem 1: Poor or No Chromatographic Resolution of FAHFA-TG Regioisomers
You're injecting your sample, but the resulting chromatogram shows a single broad peak or multiple overlapping peaks for your target FAHFA-TG regioisomers.
Potential Causes:
-
Inadequate Stationary Phase Chemistry: The column chemistry is not selective enough to differentiate between the subtle structural differences of the regioisomers.
-
Suboptimal Mobile Phase Composition: The solvent gradient is not effectively resolving the isomers.
-
Incorrect Flow Rate or Temperature: These parameters can significantly impact chromatographic selectivity.
-
Co-elution with Other Lipid Species: The complexity of the biological matrix can lead to interference from other lipids with similar retention times.[3]
Solutions:
-
Column Selection is Critical:
-
Reverse-Phase (RP) Chromatography: RP-HPLC and UPLC are the most common techniques for FAHFA analysis.[1][2][4] C18 columns are widely used and can provide good separation.[1][4] For enhanced resolution, consider columns with different selectivities, such as those with phenyl-hexyl or biphenyl stationary phases.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for separating hydrophobic isomers and can offer unique selectivity compared to LC.[5][6][7] It often provides better resolution for lipid isomers without the need for derivatization.[5][7] Normal-phase columns like silica or diol are commonly used in SFC for lipid analysis.[5]
-
-
Optimize Your Mobile Phase Gradient:
-
Fine-tune the Gradient Slope: A shallower gradient can often improve the resolution of closely eluting peaks. Start with a broad gradient to determine the elution window of your analytes, and then develop a shallow gradient focused on that region.
-
Solvent Composition: In reverse-phase LC, common mobile phases include methanol, acetonitrile, and isopropanol with water. The addition of modifiers like formic acid and ammonium formate can improve peak shape and ionization efficiency in mass spectrometry.[3] For SFC, supercritical CO2 is the primary mobile phase, with a polar co-solvent such as methanol.[7]
-
-
Method Parameter Adjustments:
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.
-
Adjust Column Temperature: Temperature affects solvent viscosity and analyte solubility. Systematically evaluate a range of column temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal condition for your separation.
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): A crucial step to enrich for FAHFAs and remove interfering neutral lipids like other triacylglycerols.[3][4] Silica-based SPE cartridges are effective for this purpose.[3][4]
-
Two-Step SPE: For complex matrices, a two-step SPE procedure can further purify the sample and reduce interferences.[3]
-
Workflow for Optimizing Regioisomer Separation
Caption: A decision-making workflow for troubleshooting poor chromatographic resolution of FAHFA-TG regioisomers.
Problem 2: Low Signal Intensity or Poor Sensitivity for FAHFA-TG Analytes
You've achieved some separation, but the peaks for your FAHFA-TGs are very small, making accurate quantification difficult.
Potential Causes:
-
Low Abundance in the Sample: FAHFA-TGs are often present at very low concentrations in biological tissues.[1][2]
-
Inefficient Ionization: The mass spectrometer source conditions are not optimal for your analytes.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analytes.[8]
-
Suboptimal Sample Preparation: Loss of analytes during extraction and cleanup steps.
Solutions:
-
Optimize Mass Spectrometry Parameters:
-
Ionization Mode: FAHFAs are typically analyzed in negative ion mode due to the presence of a free carboxyl group after hydrolysis.[1][4] However, for intact FAHFA-TGs, positive ion mode using ammonium adducts ([M+NH4]+) is common.[3]
-
Source Parameters: Systematically optimize source parameters such as spray voltage, sheath gas, auxiliary gas, and ion transfer tube temperature to maximize the signal for your specific FAHFA-TG standards.[3][9]
-
Multiple Reaction Monitoring (MRM): For triple quadrupole mass spectrometers, developing a highly specific and sensitive MRM method is crucial for quantification.[9]
-
-
Address Matrix Effects:
-
Improve Sample Cleanup: As mentioned previously, effective SPE is critical.[3][4]
-
Use Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards (e.g., 13C-labeled FAHFA-TGs) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[3] Be aware that heavily deuterated standards can sometimes show a retention time shift.[4]
-
-
Consider Chemical Derivatization:
Data Summary: Typical Mass Spectrometry Parameters for FAHFA-TG Analysis
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Positive ESI ([M+NH4]+) | Forms stable adducts with the intact triacylglycerol molecule.[3] |
| Spray Voltage | 3.4 - 3.5 kV | Optimizes the electrospray process for lipid molecules.[3][9] |
| Ion Transfer Tube Temp. | ~325 - 329 °C | Facilitates desolvation of the analyte ions.[3][9] |
| Vaporizer Temperature | ~275 - 297 °C | Aids in the evaporation of the mobile phase.[3][9] |
| Sheath and Aux Gas | Variable (e.g., 15 & 7 L/min) | Nebulizes the eluent and aids in desolvation.[3] |
| Collision Energy (for MS/MS) | 10, 20, 40 V | Different collision energies can provide specific fragmentation patterns for isomer identification.[1] |
Problem 3: Misidentification of Peaks as FAHFA-TGs
You have peaks that appear to be FAHFA-TGs based on their mass, but you are unsure of their true identity.
Potential Causes:
-
Presence of Isobaric Interferences: Other lipid species can have the same nominal mass as your target FAHFA-TGs.
-
In-source Fragmentation or Dimerization: Artifacts can be generated within the mass spectrometer source. A notable issue is the formation of fatty acid dimers that can mimic FAHFA signals.[10]
-
Lack of Authentic Standards: Without reference standards, confident identification is challenging.
Solutions:
-
High-Resolution Mass Spectrometry (HRMS):
-
Tandem Mass Spectrometry (MS/MS):
-
Analyze the fragmentation patterns of your putative FAHFA-TG peaks. The fragmentation of FAHFA-TGs will yield characteristic product ions corresponding to the neutral loss of the fatty acid and FAHFA moieties.[3][11] The relative intensities of these fragment ions can sometimes provide information about the position of the FAHFA on the glycerol backbone.[3][12]
-
Compare the experimental MS/MS spectra to in-silico fragmentation libraries or to the spectra of authentic standards if available.[1][13]
-
-
Beware of Artifacts:
-
Be aware of the potential for the formation of fatty acid dimers, which are isobaric with some FAHFAs.[10] These dimers can be formed in the LC-MS pipeline and can be mistakenly identified as FAHFAs.[10] Careful validation with authentic standards and blank injections is necessary to rule out these artifacts.
-
Experimental Workflow for Peak Identification and Validation
Caption: A stepwise process for the confident identification and validation of FAHFA-TG peaks.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for FAHFA-TG regioisomers?
A1: A good starting point is a reverse-phase UPLC system with a C18 column coupled to a high-resolution mass spectrometer.[1][4] Begin with a generic gradient of water and methanol/isopropanol containing 0.1% formic acid and 5 mM ammonium formate.[3] Inject a commercially available FAHFA-TG standard, if possible, to establish a retention time window and optimize the MS parameters. Subsequent optimization of the gradient, flow rate, and column temperature can then be performed to resolve specific regioisomers.
Q2: How can I differentiate between the sn-1/3 and sn-2 regioisomers of a FAHFA-TG?
A2: This is a significant challenge in lipidomics. While chromatographic separation is the primary goal, mass spectrometry can provide clues. The fragmentation patterns in MS/MS can differ between sn-1/3 and sn-2 isomers.[3][12] The neutral loss of a fatty acid from the sn-1/3 position is often more favorable than from the sn-2 position, leading to different relative intensities of the resulting fragment ions.[3][14] However, this requires careful calibration with authentic standards for reliable quantification.[12][14][15] Supercritical fluid chromatography (SFC) has also shown promise in separating these types of positional isomers.[5][16]
Q3: Is derivatization necessary for FAHFA-TG analysis?
A3: For the analysis of intact FAHFA-TGs, derivatization is generally not required. Modern mass spectrometers are sensitive enough to detect the ammonium adducts of these molecules in positive ion mode.[3] Derivatization is more commonly used when analyzing the free FAHFA molecules after they have been hydrolyzed from the triacylglycerol backbone to improve their ionization efficiency in positive ion mode.[1][8]
Q4: Can I use shotgun lipidomics for FAHFA-TG analysis?
A4: While shotgun lipidomics (direct infusion analysis without chromatographic separation) is a high-throughput technique, it is not ideal for the analysis of FAHFA-TG regioisomers.[1] The presence of numerous isomers with the same mass would make it impossible to distinguish and quantify them without prior separation.[1] However, a shotgun approach with derivatization has been successfully used for the sensitive analysis of the total FAHFA pool after chemical release from the glycerol backbone.[8]
Q5: What are the key considerations for sample preparation?
A5: The key goals of sample preparation are to efficiently extract the lipids, remove interfering substances, and enrich for the low-abundant FAHFA-TGs. A standard lipid extraction method (e.g., a modified Bligh-Dyer or Folch extraction) should be followed by solid-phase extraction (SPE) on a silica cartridge.[3][4][17] It is crucial to use an appropriate internal standard, ideally a stable isotope-labeled version of your analyte, added at the beginning of the extraction process to account for any sample loss.[3]
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods | MDPI [mdpi.com]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chromatography â Case Study of Diglyceride Isomers â : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advion.com [advion.com]
- 9. escholarship.org [escholarship.org]
- 10. Artifactual FA dimers mimic FAHFA signals in untargeted metabolomics pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping the regioisomeric distribution of fatty acids in triacylglycerols by hybrid mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fiehn Lab - FAHFA lipids library [fiehnlab.ucdavis.edu]
- 14. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Triacylglycerol regioisomers containing palmitic acid analyzed by ultra-performance supercritical fluid chromatography and quadrupole time-of-flight mass spectrometry: Comparison of standard curve calibration and calculation equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. who.int [who.int]
Technical Support Center: Addressing Solubility of 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol, also known as TG(16:0/12-PAHSA/18:1). This novel triacylglycerol, containing a branched fatty acid ester of a hydroxy fatty acid (FAHFA), presents unique opportunities in metabolic research. However, its complex structure and high molecular weight (1141.9 g/mol ) also introduce significant handling challenges, primarily related to its poor aqueous solubility.[1]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to overcome these solubility issues, ensuring the integrity and success of your experiments.
Core Concept: Understanding the Challenge
This compound is an exceptionally hydrophobic molecule.[2] Its structure consists of a glycerol backbone esterified with three distinct fatty acyl chains:
-
sn-1: Palmitic acid (16:0) , a saturated fatty acid.
-
sn-2: 12-PAHSA , a complex branched FAHFA.
-
sn-3: Oleic acid (18:1) , a monounsaturated fatty acid.
This large, nonpolar structure leads to strong intermolecular hydrophobic interactions, making it virtually insoluble in water and challenging to dissolve even in some organic solvents.[3] The primary goal of any solubilization protocol is to sufficiently overcome these forces to achieve a stable, homogenous solution or a fine, uniform dispersion suitable for experimental use.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project. What are the best initial solvents for dissolving this compound?
A1: Based on empirical data, several organic solvents are effective for creating stock solutions. The choice depends on the requirements of your downstream application, particularly regarding solvent compatibility and potential toxicity.
Rationale: Polar organic solvents are required to dissolve this complex lipid. Solvents like DMSO, DMF, and ethanol can effectively disrupt the hydrophobic interactions between the triglyceride molecules. The lipid is often supplied in a methyl acetate solution, which is volatile and can be easily removed if necessary.[1][4]
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Concentration | Notes |
| Ethanol | ~20 mg/mL[1] | Good choice for cell culture applications when diluted, but final concentration must be kept low (<0.5%) to avoid toxicity.[5] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL[1] | Common solvent for in vitro assays. Can be toxic to cells at higher concentrations. Requires careful dilution.[6] |
| Dimethylformamide (DMF) | ~20 mg/mL[1] | High solubilizing power but also higher potential toxicity. Use with caution. |
| Methyl Acetate | ~5 mg/mL[4] | Often used as a shipping and storage solvent. Can be evaporated to create a lipid film for reconstitution in another solvent. |
| Chloroform/Methanol Mixtures | Variable | Excellent for lipid extraction and analytical purposes, but not suitable for biological experiments due to high toxicity.[7][8] |
Q2: My lipid is not dissolving in the recommended organic solvent, even at the specified concentration. What's wrong?
A2: This is a common issue that can typically be resolved by applying gentle energy to the system. The high molecular weight of the lipid means it can take time and energy to fully solvate.
Troubleshooting Logic: If the lipid appears as a precipitate or an oily film, the intermolecular forces have not been sufficiently overcome. Increasing the kinetic energy of the system through heat or breaking apart aggregates with mechanical energy is the solution.
Caption: Troubleshooting workflow for dissolving the lipid in organic solvents.
Q3: How do I prepare a working solution for my cell culture experiment? The lipid precipitates immediately when I add it to my aqueous medium.
A3: Direct dilution of a concentrated organic stock into aqueous media is destined to fail due to the hydrophobic nature of the lipid.[6] The key is to create a stable dispersion or to use a carrier molecule.
Scientific Principle: To make the lipid "bioavailable" in an aqueous environment, you must either create a pseudo-soluble formulation (like a microemulsion or liposome) or complex it with a carrier protein that can shuttle it through the aqueous phase.
Effective Strategies:
-
Co-Solvent Dilution: Prepare a concentrated stock in a water-miscible solvent like ethanol.[9] Add this stock drop-wise into your pre-warmed cell culture medium while vortexing. This rapid dilution can form a fine, kinetically stable dispersion. The final solvent concentration must be non-toxic to your cells (typically <0.5%).[5]
-
Carrier Protein Complexation: Use Bovine Serum Albumin (BSA) as a carrier. Lipids bind to hydrophobic pockets in BSA, rendering them soluble. This method is common for delivering fatty acids to cells and is highly effective.[9]
-
Surfactant-Assisted Dispersion: Use a low concentration of a biocompatible, non-ionic surfactant like Tween-80.[10] The surfactant helps to form micelles or stabilize small lipid droplets, preventing aggregation.[11] However, this must be carefully controlled, as surfactants can have their own biological effects.[12]
Q4: What are the best practices for storing this lipid to prevent degradation and maintain solubility?
A4: Proper storage is critical for ensuring experimental reproducibility. The unsaturated oleoyl chain is susceptible to oxidation, and the ester linkages can undergo hydrolysis.
Storage Recommendations:
-
As a Solid/Powder: If you receive the lipid as a solid, store it at -20°C or below.[13] Before opening the vial, always allow it to warm to room temperature to prevent water condensation onto the cold lipid, which can promote hydrolysis.[14][15]
-
In Organic Solvent: Store solutions at -20°C or -80°C in glass vials with Teflon-lined caps.[14][15] Do not use plastic containers for organic solutions, as plasticizers can leach into your sample.[14] Overlay the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[15]
Troubleshooting Guides & Experimental Protocols
Guide 1: Preparation of a Concentrated Stock Solution in Ethanol
This protocol details the steps for reliably creating a 20 mg/mL stock solution in ethanol, a common solvent for biological applications.
Materials:
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Glass vial with Teflon-lined cap
-
Water bath sonicator
-
Water bath set to 40°C
-
Argon or Nitrogen gas source
Step-by-Step Protocol:
-
Equilibration: Allow the vial containing the lipid to warm to room temperature for at least 30 minutes before opening.[14]
-
Solvent Addition: Add the calculated volume of anhydrous ethanol to the vial to achieve a final concentration of 20 mg/mL.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1 minute. Visually inspect for undissolved material.
-
Gentle Warming: Place the vial in a 40°C water bath for 10-15 minutes. Periodically remove and vortex gently. This step increases lipid molecular motion and solvent penetration.
-
Sonication (if necessary): If the solution is still not clear, place it in a bath sonicator. Sonicate in 5-minute intervals for a total of 10-15 minutes.[16] Caution: Monitor the water bath temperature to ensure it does not overheat, which could degrade the lipid. Probe sonicators are not recommended as they can cause local overheating and metal contamination.[6]
-
Final Inspection & Storage: The final solution should be clear and free of any visible particulates. Flush the headspace of the vial with argon or nitrogen, cap tightly, and store at -20°C.[15]
Guide 2: Preparing Working Solutions for Cell Culture
This guide presents two validated methods for introducing the lipid into an aqueous cell culture medium.
Caption: Comparison of workflows for preparing aqueous working solutions.
Protocol 2A: Co-Solvent Dilution Method
-
Prepare a 20 mg/mL stock solution in 100% ethanol as described in Guide 1 .
-
Pre-warm both the lipid stock and your final volume of serum-free cell culture medium to 37°C.
-
While vigorously vortexing the cell culture medium, slowly add the required volume of the lipid stock drop by drop. For example, to achieve a 20 µg/mL final concentration, add 10 µL of the 20 mg/mL stock to 10 mL of medium. This results in a final ethanol concentration of 0.1%, which is tolerated by most cell lines.
-
Use the freshly prepared medium immediately. This method creates a fine dispersion that is kinetically stable for several hours but may aggregate over longer periods.
Protocol 2B: Carrier-Mediated (BSA) Solubilization
-
Prepare a 10 mM stock of the lipid in ethanol (11.42 mg/mL).
-
In a separate sterile glass tube, prepare a 1 mM solution of fatty-acid-free BSA in serum-free medium or PBS.
-
Warm both solutions to 37°C.
-
While stirring the BSA solution, slowly add the lipid stock to achieve a desired molar ratio (e.g., 3:1 lipid-to-BSA).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complexation.
-
This lipid-BSA complex can now be sterile-filtered and added to your cell culture experiments. Remember to include a BSA-only vehicle control.
References
- 1. 1-Palmitoyl-2-12-OAHSA-3-Oleoyl-sn-glycerol | Cayman Chemical | Biomol.com [biomol.com]
- 2. CAS 2190-27-4: 1-Palmitoyl-2-oleoyl-3-stearoylglycerol [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. caymanchem.com [caymanchem.com]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanodiamond promotes surfactant-mediated triglyceride removal from a hydrophobic surface at or below room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | TargetMol [targetmol.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. stratech.co.uk [stratech.co.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Background Noise in FAHFA LC-MS/MS Analysis
Welcome to the technical support center for Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in their Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) experiments. Given the low biological abundance of FAHFAs, achieving a high signal-to-noise (S/N) ratio is critical for accurate detection and quantification.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Sample Preparation and Extraction
Effective sample preparation is the first and most critical line of defense against background noise. Contaminants introduced at this stage can persist throughout the entire workflow, masking the low-level FAHFA signals.
Frequently Asked Questions (FAQs)
Q1: My blank samples show significant background peaks in the FAHFA mass-to-charge ratio (m/z) range. What is the likely source?
A1: This is a common and frustrating issue. The source is often contamination from the extraction process itself. We have observed that solid-phase extraction (SPE) cartridges and aqueous buffers can contribute a background signal equivalent to as much as 15% of the total signal seen in serum samples.[1] Other significant sources include:
-
Solvents: Using HPLC-grade instead of LC-MS grade solvents can introduce a myriad of small molecule contaminants that elevate the noise floor.[3]
-
Plastics: Plasticizers, such as phthalates, can leach from tubes and pipette tips. Whenever possible, use glass or polypropylene labware.[4]
-
Detergents: Residues from glassware washed with detergents are a major source of contamination. Establish a dedicated set of glassware for LC-MS use, cleaned only with high-purity solvents.[1]
Actionable Advice: Always process a "blank" sample (e.g., water instead of serum) alongside your study samples, using the exact same extraction and SPE protocol.[1][5] The signal from this blank can then be subtracted from your sample signals for more accurate quantification.[1]
Q2: How can I be sure my Solid-Phase Extraction (SPE) protocol is enriching for FAHFAs and not just concentrating contaminants?
A2: A well-optimized SPE protocol is crucial for FAHFA enrichment and the removal of interfering compounds like triglycerides.[5] The key is in the careful selection of wash and elution solvents. A proven method for silica-based SPE involves the following steps:
-
Conditioning: Condition the cartridge with hexane.
-
Loading: Load your lipid extract reconstituted in a non-polar solvent like chloroform.
-
Wash Step: Wash the cartridge with a non-polar solvent mixture, such as 95:5 hexane:ethyl acetate, to remove neutral lipids.[1]
-
Elution: Elute the target FAHFAs with a more polar solvent like 100% ethyl acetate.[1]
To validate your protocol, analyze the "wash" and "elution" fractions separately to ensure your FAHFAs are in the elution and not the wash, while interferences are primarily in the wash.
Diagram: Sources of Background Contamination
The following diagram illustrates the primary entry points for contaminants in the analytical workflow.
Caption: Major sources of background noise introduced during sample preparation.
Section 2: Liquid Chromatography (LC) Optimization
Your chromatographic setup directly impacts the signal-to-noise ratio by separating FAHFAs from co-eluting matrix components that can cause ion suppression.[6]
Frequently Asked Questions (FAQs)
Q1: My peaks are broad and the baseline is noisy. Should I change my column or my mobile phase?
A1: Address the mobile phase first, as it's the most common culprit and easiest to fix.
-
Purity is Paramount: Always use LC-MS grade solvents and additives.[3][7] HPLC-grade solvents contain impurities that significantly increase background noise, especially in the low m/z range.[3]
-
Additive Choice: The choice and concentration of mobile phase additives are critical. While formic acid is common for positive ion mode, its ability to suppress ionic interactions can be limited, leading to peak tailing.[8] A combination of ammonium formate and formic acid can improve peak shape by increasing ionic strength.[8]
-
Fresh Preparation: Prepare mobile phases fresh and sonicate them to remove dissolved gases. Storing mobile phases, especially aqueous ones, can lead to microbial growth and increased noise.[9]
If optimizing the mobile phase doesn't resolve the issue, consider your column. Column contamination from sample matrix buildup can lead to high backpressure, broad peaks, and a noisy baseline.[9] Try flushing the column or replacing it if it's old.
Q2: I'm struggling to separate FAHFA isomers. Will a longer column help?
A2: While a longer column can increase resolution, it also leads to longer run times, which is not ideal for high-throughput analysis.[10] Before investing in a longer column, ensure your current method is fully optimized. Reversed-phase chromatography using a C18 column is commonly and effectively employed for lipid analysis.[1] Focus on optimizing the gradient elution. A slow, shallow gradient will provide better separation of closely eluting isomers than a fast, steep one. For example, a 90-minute gradient has been successfully used to resolve PAHSA isomers.[10]
Protocol: LC System Flush for Contamination Removal
If you suspect system contamination is contributing to background noise, perform a rigorous flush.
Objective: To remove common contaminants from the LC pump, lines, and autosampler.
Materials:
-
LC-MS Grade Isopropanol (IPA)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water
-
Union fitting (to bypass the column)
Procedure:
-
Remove the column and replace it with a union.
-
Place all solvent lines (A, B, C, D) into a bottle of 100% IPA.
-
Flush the system at a low flow rate (e.g., 0.2 mL/min) for 30 minutes for each pump line.
-
Repeat Step 3 with 100% ACN.
-
Repeat Step 3 with 100% LC-MS Grade Water.
-
Finally, purge the system with your initial mobile phase conditions until the pressure stabilizes.
-
Run a blank injection (mobile phase only) to confirm a clean baseline before reinstalling the column.
Section 3: Mass Spectrometry (MS) and Detection
Fine-tuning the mass spectrometer settings is essential for maximizing the FAHFA signal while minimizing the detection of background ions.
Frequently Asked Questions (FAQs)
Q1: How do I optimize MS detection for low-abundance FAHFAs?
A1: Given their low concentration relative to other lipids, a targeted approach is superior to a general scanning method.[1]
-
Use Multiple Reaction Monitoring (MRM): This is a powerful technique for targeted, simultaneous quantification with high sensitivity.[1] By selecting a specific precursor ion (the FAHFA) and a specific product ion (a fragment), you filter out a vast majority of chemical noise.
-
Optimize Source Parameters: Ion source settings like cone voltage and gas flow can be tuned to reduce background. For instance, increasing the cone gas flow rate has been shown to significantly reduce baseline noise for certain transitions. Similarly, optimizing the cone voltage can help fragment background dimers or adducts, cleaning up the baseline.[11]
-
Consider Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects because ionization occurs in the gas phase.[3] If you are facing severe ion suppression, testing an APCI source may be beneficial.
Q2: I see a lot of sodium ([M+Na]+) and potassium ([M+K]+) adducts in my spectra, which complicates quantification. How can I reduce them?
A2: Adduct formation is a common issue that splits your analyte signal across multiple ions, reducing the sensitivity for your target protonated molecule ([M-H]- for FAHFAs in negative mode).
-
Mobile Phase Modifiers: The primary strategy is to provide a consistent and abundant source of the desired ion. For negative mode analysis of FAHFAs, mobile phase additives like ammonium acetate can provide acetate ions to promote the formation of [M+CH3COO]- adducts, but care must be taken. The standard approach is to use ESI in negative mode to detect the deprotonated molecule [M-H]-, as FAHFAs have a free carboxyl group.[2]
-
High Purity Solvents: Sodium and potassium ions often leach from glass solvent bottles or are present as impurities in lower-grade solvents and salts.[12] Using high-purity solvents and additives is crucial.
-
System Cleanliness: Ensure the ion source is cleaned regularly according to the manufacturer's instructions. Contaminant buildup can be a reservoir for adduct-forming ions.[4]
Table: Common Background Ions & Contaminants
| m/z (Positive Mode) | Identity | Common Source |
| 149, 279, 391 | Phthalates | Plastic labware (tubes, containers)[4] |
| Repeating +44 Da | Polyethylene Glycol (PEG) | Detergents, lubricants[4] |
| Various | Keratins | Dust, skin, hair[4] |
| [M+Na]+, [M+K]+ | Sodium, Potassium Adducts | Glassware, solvent impurities[12] |
Diagram: Workflow for S/N Ratio Optimization
This diagram outlines the logical flow for systematically improving the signal-to-noise ratio in your FAHFA analysis.
Caption: A systematic troubleshooting workflow for enhancing signal-to-noise.
References
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Important Qualities of Mobile Phase Additives for LC-MS Applications | Technology Networks [technologynetworks.com]
- 8. halocolumns.com [halocolumns.com]
- 9. zefsci.com [zefsci.com]
- 10. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
validation of FAHFA quantification methods in complex biological matrices
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these low-abundance, structurally diverse lipids in complex biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you develop robust, reliable, and validated analytical methods.
The analysis of FAHFAs is challenging due to the existence of numerous regio-isomers and their low endogenous concentrations.[1][2] This guide is structured to address the most common questions and troubleshooting scenarios encountered during method development and validation, from sample collection to final data analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of FAHFA analysis.
Q1: What are the primary challenges in accurately quantifying FAHFAs?
The accurate quantification of FAHFAs is complicated by two main factors:
-
Low Abundance: FAHFAs are present at very low concentrations in most biological tissues and fluids (e.g., plasma, serum, adipose tissue) relative to other major lipid classes like triglycerides or phospholipids.[3] This necessitates highly sensitive analytical techniques.
-
Isomeric Complexity: FAHFAs exist as a large family of molecules with numerous regio-isomers (differing in the position of the ester linkage) and potential stereoisomers.[1][4][5] For example, Palmitic Acid esters of Hydroxy Stearic Acids (PAHSAs) can have the ester bond at various positions along the stearic acid chain (e.g., 5-PAHSA, 9-PAHSA). These isomers are often isobaric (have the same mass), making their differentiation solely by mass spectrometry impossible.[3] Therefore, efficient chromatographic separation is essential for accurate isomer-specific quantification.[3][6]
Q2: What is the current gold-standard methodology for FAHFA quantification?
The consensus in the field is to use a targeted approach with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2][4] This methodology provides the necessary selectivity and sensitivity. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is frequently employed, as it allows for the targeted, simultaneous quantification of multiple FAHFAs with high sensitivity and a wide dynamic range.[3][7]
Q3: Why is a Stable Isotope-Labeled Internal Standard essential for this analysis?
Using a stable isotope-labeled (e.g., ¹³C or ²H) internal standard (SIL-IS) that is structurally identical to the analyte of interest is critical for achieving accurate and precise quantification.[8][9] This strategy, known as stable isotope dilution, is the gold standard for quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: The SIL-IS co-elutes with the endogenous analyte and experiences the same ionization suppression or enhancement in the MS source, allowing for reliable correction of these common matrix-related issues.[10][11]
-
Correction for Sample Loss: The SIL-IS is added at the very beginning of the sample preparation process.[3] It accounts for any analyte loss during extraction, enrichment, and sample handling steps, ensuring the final calculated concentration is accurate.
-
Improved Precision: By normalizing the analyte signal to the SIL-IS signal, run-to-run variations in instrument performance and injection volume are minimized, leading to higher precision.
For FAHFA analysis, a suite of SIL-IS covering different families and isomers (e.g., ¹³C₁₆-9-PAHSA) should be used.[3]
Q4: What are the most critical Quality Control (QC) measures to include in a FAHFA validation workflow?
A robust QC system is non-negotiable for reliable FAHFA quantification. Key QC samples to include in every analytical batch are:
-
Procedural Blanks (Blank Extraction): A sample containing only the extraction solvents (and no biological matrix) that is processed through the entire sample preparation workflow. This is crucial for identifying and quantifying background contamination, which can be significant for certain FAHFAs (like PAHSAs) originating from SPE columns or lab materials.[3][12]
-
Quality Control Pools (QC Pools): A pooled sample created by combining small aliquots from all study samples. This pooled sample is then aliquoted and stored. Several QC pool aliquots should be run with each batch to monitor the precision and stability of the entire analytical process.[13] The coefficient of variation (%CV) of the FAHFA concentrations in the QC pools should be less than 15%.[13]
-
Calibration Curve: A series of standards at known concentrations prepared in the same or a surrogate matrix to establish the linear range of the assay and quantify the analytes.
Workflow Overview: From Sample to Data
The following diagram illustrates a typical, validated workflow for the quantification of FAHFAs in biological matrices.
Caption: High-level workflow for FAHFA quantification.
Section 2: Troubleshooting Guides
This section provides detailed, question-and-answer-based solutions to specific problems you may encounter during your experiments.
Sample Collection and Handling
Q: My results show high variability between replicate samples collected at the same time. What could be the cause?
High variability often points to issues with sample stability. FAHFAs, like other lipids, are susceptible to degradation.
Root Causes & Solutions:
-
Ex Vivo Degradation: Endogenous esterases in tissues or plasma can hydrolyze FAHFAs. Samples must be flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C to minimize enzymatic activity.[3]
-
Oxidation: Polyunsaturated FAHFAs are prone to oxidation. Thaw samples on ice immediately before extraction.[3] It is also best practice to perform extractions in the presence of antioxidants like butylated hydroxytoluene (BHT) and chelating agents like ethylenediaminetetraacetic acid (EDTA).[13]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can compromise sample integrity. Prepare single-use aliquots if multiple analyses are planned.[13]
| Parameter | Recommendation | Rationale |
| Collection | Flash-freeze in liquid nitrogen immediately. | Halts enzymatic activity that can degrade FAHFAs. |
| Storage | -80°C in airtight tubes. | Ensures long-term stability and prevents oxidation. |
| Handling | Thaw on ice; avoid repeated freeze-thaw cycles. | Minimizes degradation and maintains sample integrity.[13] |
| Additives | Consider adding antioxidants (e.g., BHT) during homogenization. | Prevents oxidative damage to unsaturated FAHFA species.[13] |
Lipid Extraction
Q: I'm experiencing low recovery of my FAHFA internal standard. How can I improve my extraction efficiency?
Low recovery is a classic sign of an inefficient or inappropriate extraction protocol.
Root Causes & Solutions:
-
Incorrect Solvent System: The Bligh-Dyer method (using a chloroform:methanol:aqueous buffer mixture) is a widely used and validated protocol for extracting FAHFAs and other common lipid classes.[1][3] A methyl tert-butyl ether (MTBE)-based system is another effective alternative.[1]
-
Incorrect Solvent Ratios: For the Bligh-Dyer extraction, maintaining a final solvent ratio close to 2:1:1 chloroform:methanol:aqueous phase (v/v/v) is critical for creating the biphasic system that ensures efficient lipid partitioning into the lower organic layer.[3] Remember to account for the volume of the aqueous sample (e.g., serum) in this calculation.[3]
-
Insufficient Homogenization: For solid tissues, incomplete homogenization will trap lipids within the tissue matrix, preventing their efficient extraction. Use a pre-cooled tissue grinder and ensure the tissue is homogenized directly in the extraction solvent to prevent thawing and degradation.[3]
Protocol: Bligh-Dyer Lipid Extraction for Tissue
-
Place a pre-weighed, frozen tissue aliquot (e.g., ~150 mg adipose) in a pre-cooled dounce homogenizer on ice.[12]
-
Add the SIL-IS dissolved in chloroform. The standard should be added before any extraction steps to account for all subsequent sample losses.[3][12]
-
Add the appropriate volumes of ice-cold PBS (or other aqueous buffer), methanol, and chloroform to the homogenizer.[12]
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
Transfer the homogenate to a glass tube and centrifuge (e.g., 2,200 x g, 5 min, 4°C) to separate the phases.[12]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
Dry the collected organic phase under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C until the SPE step.[12]
Solid-Phase Extraction (SPE) Enrichment
Q: My procedural blanks show a high background signal for PAHSAs, leading to inaccurate quantification of low-level samples. What is causing this and how can I fix it?
This is a very common and well-documented issue. The background signal for PAHSAs can originate from the silica-based SPE cartridges themselves.[12]
Root Causes & Solutions:
-
Column Bleed/Contamination: The silica material or plastic housing of the SPE cartridge can leach contaminants that are isobaric with PAHSAs.
-
Solution 1: Pre-wash the SPE cartridge. Before loading your sample, aggressively pre-wash the cartridge with a strong elution solvent like ethyl acetate. This removes many of the interfering compounds.[12]
-
Solution 2: Run a procedural blank. Always include a blank extraction in your sample batch. The signal detected in this blank can then be subtracted from the signals in your biological samples for more accurate quantification, especially for serum or plasma where FAHFA levels are low.[3][12]
-
-
Carryover of Neutral Lipids: Overloading the SPE column can lead to incomplete removal of highly abundant neutral lipids (like triglycerides), which can cause ion suppression during MS analysis.
-
Solution: Do not overload the column. Adhere to recommended tissue weight limits (e.g., <150 mg for adipose tissue, <80 mg for liver).[3] Ensure the wash step with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) is sufficient to remove these interfering lipids before eluting the more polar FAHFAs.[3][12]
-
SPE Workflow Diagram
Caption: Step-by-step solid-phase extraction (SPE) protocol.
Liquid Chromatography (LC) Separation
Q: I cannot resolve key regio-isomers like 9-PAHSA and 5-PAHSA. What LC parameters should I optimize?
Achieving baseline separation of FAHFA isomers is paramount for accurate quantification and is one of the most challenging aspects of the workflow.
Root Causes & Solutions:
-
Insufficient Chromatographic Resolving Power: A standard C18 column with a short length may not provide enough theoretical plates to separate these structurally similar isomers.
-
Solution 1: Column Selection. Use a longer column (e.g., 250 mm) with smaller particle sizes (e.g., <3 µm).[3] Columns with different stationary phase chemistry, such as a C30 phase, can offer alternative selectivity and may improve resolution for certain isomers.[13]
-
Solution 2: Gradient Optimization. A long, shallow elution gradient is often required. Avoid steep gradients. A typical mobile phase system involves a gradient of acetonitrile/isopropanol in water with a buffer like ammonium formate.[13] Extending the run time (e.g., from 30 to 90 minutes) can significantly improve resolution.[12]
-
| Column Type | Particle Size (µm) | Dimensions (mm) | Typical Application | Reference |
| Luna C18(2) | 3 | 250 x 2.0 | Gold-standard for isomer separation, but requires long gradients. | [3][12] |
| Acquity BEH C18 | 1.7 | 100 x 2.1 | UPLC column for faster analysis, may compromise some isomer resolution. | [12] |
| C30 Reverse-Phase | 3 | 100 x 2.1 | Offers enhanced shape selectivity, useful for resolving isomers. | [13] |
Mass Spectrometry (MS) Detection
Q: My signal intensity is very low, even for my internal standard. How can I improve sensitivity?
Low signal intensity can stem from poor ionization efficiency or sub-optimal MS parameters.
Root Causes & Solutions:
-
Poor Ionization Efficiency: FAHFAs contain a free carboxylic acid group, which ionizes well in negative electrospray ionization (ESI) mode.[1] However, for some matrices, sensitivity can still be an issue.
-
Solution 1: Derivatization. Chemical derivatization can dramatically improve sensitivity. Reagents like 2-Dimethylaminoethylamine (DMED) or N-(4-aminomethylphenyl) pyridinium (AMPP) convert the carboxylic acid to a permanently charged amine, allowing for highly sensitive detection in positive ESI mode.[1][2][7] This can lower limits of detection by orders of magnitude.[1]
-
-
Sub-optimal MRM Transitions: The choice of precursor and product ions is critical for sensitivity and specificity.
| FAHFA Family | Precursor Ion ([M-H]⁻) | Quantifier Ion | Qualifier Ion(s) | Reference |
| PAHSA | 537.5 | 255.2 | 283.3 | [1][3] |
| OAHSA | 563.5 | 281.2 | 283.3 | [1] |
| SAHSA | 565.5 | 283.3 | 283.3 | [1] |
| POHSA | 561.5 | 279.2 | 283.3 | [1] |
Troubleshooting Diagram: Low MS Signal
Caption: Decision tree for troubleshooting low MS signal intensity.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAHFAs Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Validation & Comparative
A Researcher's Guide to the Functional Dichotomy of FAHFA-TG Positional Isomers: More Than Just Storage
Introduction: Beyond the Canonical Lipid Landscape
In the intricate world of lipidomics, the discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) has opened a new frontier in understanding metabolic and inflammatory signaling.[1][2][3] These endogenous lipids, characterized by a fatty acid esterified to a hydroxy fatty acid, are not mere structural components but potent signaling molecules with significant anti-diabetic and anti-inflammatory properties.[1][4] The FAHFA family is vast, with hundreds of regioisomers identified, each defined by the specific fatty acids involved and, crucially, the position of the ester bond.[1] While much of the initial research has focused on the free FAHFA molecules, a deeper understanding of their biology necessitates a closer look at their storage form: FAHFA-containing triacylglycerols (FAHFA-TGs).[4] This guide provides a comprehensive comparison of the functional differences between FAHFA positional isomers, delving into the nuanced interplay between their storage in FAHFA-TGs and the selective release of these bioactive lipids. For researchers in metabolic disease and drug development, understanding these differences is paramount for harnessing the therapeutic potential of this unique lipid class.
The Core Functional Distinction: A Tale of Two Activities
The biological activity of a FAHFA molecule is profoundly influenced by the position of the ester linkage on the hydroxy fatty acid backbone. Experimental data reveals a fascinating functional dichotomy among positional isomers: some are potent enhancers of insulin secretion, while others excel as anti-inflammatory agents.[1][2]
Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)
A key anti-diabetic effect of certain FAHFAs is their ability to potentiate GSIS from pancreatic β-cells. This action is largely mediated through the activation of G protein-coupled receptor 40 (GPR40).[1] Studies have shown a clear structure-activity relationship: FAHFAs with the ester bond positioned further from the carboxylate head group (higher branching) are more effective at potentiating GSIS. [1][2] For instance, within the palmitoleic acid hydroxy stearic acid (POHSA) family, the 10-, 12-, and 13-isomers are potent stimulators of GSIS, whereas isomers with lower branch points are less effective.[1] This suggests that the spatial arrangement of the molecule is critical for optimal interaction with GPR40 and subsequent signaling cascades that lead to enhanced insulin release.
Anti-Inflammatory Efficacy
In contrast, the anti-inflammatory properties of FAHFAs appear to favor isomers with the ester bond closer to the carboxylate head.[1][2] These isomers are effective at attenuating the inflammatory response in immune cells, such as macrophages, by inhibiting the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in response to stimuli like lipopolysaccharide (LPS).[1][5] The anti-inflammatory effects of some FAHFAs are mediated, at least in part, through the G protein-coupled receptor 120 (GPR120), a known receptor for omega-3 fatty acids that dampens inflammatory signaling pathways.[4][5] The differential activation of these signaling pathways by various isomers underscores the importance of the ester bond position in dictating the primary biological function.
Table 1: Comparative Biological Activities of FAHFA Positional Isomers
| FAHFA Isomer Family | Positional Isomer | Primary Biological Activity | Key Receptor(s) |
| PAHSA (Palmitic Acid Hydroxy Stearic Acid) | 5-PAHSA | Potent GSIS potentiation, enhanced insulin-stimulated glucose uptake[1] | GPR40[1] |
| 9-PAHSA | Potent GSIS potentiation, enhanced insulin-stimulated glucose uptake, anti-inflammatory effects[1][4] | GPR40, GPR120[1][4] | |
| POHSA (Palmitoleic Acid Hydroxy Stearic Acid) | 10-, 12-, 13-POHSA | Strong GSIS potentiation[1] | GPR40[1] |
| OAHSA (Oleic Acid Hydroxy Stearic Acid) | 9-OAHSA | Anti-inflammatory effects[1] | GPR120 (putative) |
| LAHLA (Linoleic Acid Hydroxy Linoleic Acid) | 13-LAHLA | Potent anti-inflammatory effects[5] | GPR120 (putative) |
FAHFA-TGs: The Regulated Reservoir
While free FAHFAs are the direct effectors of biological activity, they are predominantly stored in tissues as FAHFA-containing triacylglycerols.[4] This storage is not static; it is a dynamically regulated process that controls the bioavailability of bioactive FAHFA isomers. The synthesis and breakdown of FAHFA-TGs are governed by specific enzymes, suggesting a sophisticated mechanism for controlling which FAHFA isomers are released to exert their effects.
Synthesis and Storage
The incorporation of FAHFAs into the glycerol backbone of triacylglycerols is a key metabolic step. This process is catalyzed by diacylglycerol acyltransferases (DGATs), the same enzymes responsible for the final step of canonical triglyceride synthesis. The ability of cells to esterify FAHFAs into TGs indicates that FAHFA-TGs are a major depot, sequestering these bioactive lipids until they are needed.
Lipolysis and Selective Release
The release of FAHFAs from their TG storage is mediated by lipases, primarily adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). Crucially, recent research has unveiled a layer of specificity in this process. ATGL, a key regulator of basal lipolysis, preferentially liberates FAHFA isomers where the ester branch point is located closer to the glycerol ester bond. This suggests that the structure of the FAHFA itself influences its mobilization from storage. HSL, on the other hand, appears to be a more potent hydrolase for the estolide bond within the free FAHFA molecule. This enzymatic selectivity implies that the pool of circulating free FAHFAs is not just a random assortment but is shaped by the specific actions of these lipases on the FAHFA-TG stores.
The functional implications of this selective release are significant. If FAHFA-TGs in a particular tissue are enriched in isomers with "lower" branch points, ATGL-mediated lipolysis would preferentially release these more anti-inflammatory FAHFAs. Conversely, if the stores are rich in "higher" branch point isomers, their release might be governed by different enzymatic kinetics, leading to a distinct physiological response.
Below is a diagram illustrating the metabolic regulation of FAHFA-TGs and the selective release of bioactive FAHFA isomers.
Caption: Metabolic pathway of FAHFA-TG synthesis, storage, and selective lipolysis.
Experimental Protocols: Differentiating and Characterizing FAHFA Isomers
The study of FAHFA and FAHFA-TG isomers requires robust analytical techniques to separate and identify these structurally similar molecules. Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of FAHFA analysis.
Protocol 1: Extraction and Quantification of Free FAHFAs and FAHFA-TGs from Adipose Tissue
This protocol outlines a method for the differential extraction and analysis of free FAHFAs and those esterified in triglycerides.
1. Lipid Extraction: a. Homogenize frozen adipose tissue (approx. 50-100 mg) in a mixture of chloroform:methanol (2:1, v/v). b. Add an internal standard, such as a deuterated or 13C-labeled FAHFA (e.g., d4-9-PAHSA), for quantification. c. After vigorous mixing and centrifugation, collect the lower organic phase containing the total lipid extract.
2. Separation of Lipid Classes (Solid-Phase Extraction): a. Apply the total lipid extract to a silica solid-phase extraction (SPE) cartridge. b. Elute neutral lipids, including FAHFA-TGs, with a non-polar solvent system (e.g., hexane:diethyl ether). c. Elute free fatty acids, including free FAHFAs, with a more polar solvent system (e.g., diethyl ether with 2% acetic acid).
3. Analysis of Free FAHFAs by LC-MS/MS: a. Dry the free fatty acid fraction under nitrogen and reconstitute in a suitable solvent (e.g., methanol). b. Inject the sample onto a reverse-phase C18 column for chromatographic separation. c. Employ a tandem mass spectrometer (e.g., a triple quadrupole) operating in negative ion mode. d. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each FAHFA isomer and the internal standard.
4. Analysis of FAHFA-TGs: a. Dry the neutral lipid fraction containing FAHFA-TGs. b. To quantify the FAHFA content within the TGs, perform a mild alkaline hydrolysis (e.g., with NaOH in methanol) to release the FAHFAs. c. Neutralize the reaction and extract the released FAHFAs using a liquid-liquid extraction. d. Analyze the released FAHFAs by LC-MS/MS as described in step 3.
5. Data Analysis: a. Construct a standard curve using synthetic FAHFA standards. b. Quantify the amount of each FAHFA isomer in both the free and TG-derived fractions by comparing their peak areas to that of the internal standard.
Protocol 2: In Vitro Lipase Activity Assay for FAHFA-TG Hydrolysis
This assay can be used to determine the substrate preference of lipases like ATGL and HSL for different FAHFA-TG isomers.
1. Substrate Preparation: a. Synthesize or obtain FAHFA-TGs containing specific FAHFA positional isomers. b. Emulsify the FAHFA-TG substrate in a buffer containing a detergent (e.g., Triton X-100) to create a stable emulsion.
2. Enzyme Reaction: a. Prepare a reaction mixture containing the emulsified FAHFA-TG substrate, buffer (e.g., Tris-HCl), and any necessary co-factors. b. Initiate the reaction by adding the purified lipase (e.g., recombinant ATGL or HSL). c. Incubate the reaction at 37°C with gentle agitation for a defined period. d. Stop the reaction by adding a solution to lower the pH (e.g., HCl) or by heat inactivation.
3. Product Extraction and Analysis: a. Extract the lipids from the reaction mixture using a solvent system like hexane:isopropanol:water. b. Separate the released free FAHFAs from the remaining FAHFA-TGs using thin-layer chromatography (TLC) or SPE. c. Quantify the released FAHFAs using LC-MS/MS as described in Protocol 1.
4. Data Analysis: a. Calculate the rate of hydrolysis for each FAHFA-TG isomer by the specific lipase. b. Compare the rates of release for different FAHFA positional isomers to determine the enzyme's substrate preference.
The following diagram outlines the general workflow for characterizing FAHFA-TG positional isomer metabolism.
Caption: Workflow for the analysis of free and TG-esterified FAHFAs.
Future Directions and Unanswered Questions
The study of FAHFA-TG positional isomers is still in its nascent stages, with several key questions remaining:
-
Positional Specificity on the Glycerol Backbone: A critical unanswered question is whether the position of the FAHFA on the glycerol backbone (sn-1, sn-2, or sn-3) influences its storage, selective release by lipases, or even confers direct biological activity to the FAHFA-TG molecule itself. Advanced analytical techniques, such as regioselective enzymatic digestion followed by mass spectrometry, will be needed to address this.
-
Direct Biological Activity of FAHFA-TGs: While currently viewed as a storage form, it is plausible that FAHFA-TGs may have intrinsic biological activities, perhaps interacting with different receptors or cellular pathways than free FAHFAs.
-
Tissue-Specific Distribution of FAHFA-TG Isomers: Understanding how the composition of FAHFA-TG positional isomers varies across different tissues (e.g., visceral vs. subcutaneous adipose tissue, liver) will provide insights into their tissue-specific roles in metabolic homeostasis.
Conclusion
The functional differences between FAHFA positional isomers are a testament to the remarkable specificity of lipid signaling. The emerging role of FAHFA-TGs as a regulated reservoir, with lipases acting as gatekeepers for the selective release of these bioactive molecules, adds a new layer of complexity and control. For researchers in drug development and metabolic science, the path forward lies in dissecting the intricate relationship between FAHFA-TG structure, enzymatic processing, and the ultimate physiological response. By continuing to unravel these complexities, we can unlock the full therapeutic potential of this exciting class of lipids.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 4. researchgate.net [researchgate.net]
- 5. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol's Role in Glucose Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for validating the therapeutic potential of 1-Palmitoyl-2-12-pahsa-3-oleoyl-sn-glycerol (PAHSA-TG) in glucose metabolism. Moving beyond simple protocol recitation, we will explore the causal logic behind experimental design, ensuring a robust and self-validating approach to your research.
Introduction: Unpacking a Novel Lipid Class
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a recently identified class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] Within this class, Palmitic Acid Hydroxy Stearic Acids (PAHSAs) have garnered substantial interest. Circulating levels of PAHSAs are strongly correlated with insulin sensitivity in humans and are found to be lower in individuals with insulin resistance.[3][4][5] The specific molecule of interest, this compound, is a triacylglycerol (TAG) containing a 12-PAHSA moiety at the sn-2 position.[6][7] Research indicates that FAHFA-containing triacylglycerols are over 100 times more abundant than their non-esterified counterparts in adipose tissue, suggesting they serve as a major intracellular reservoir for these bioactive lipids.[6][7][8][9]
The central hypothesis is that the enzymatic breakdown of PAHSA-TG within tissues releases bioactive 12-PAHSA, which then modulates glucose homeostasis. This guide will compare the known effects of the parent PAHSA molecules with other metabolic regulators and provide a comprehensive workflow to validate the specific action of PAHSA-TG.
Comparative Analysis: PAHSA vs. Alternative Metabolic Modulators
The therapeutic potential of PAHSA-TG is best understood in the context of existing agents and related lipids. PAHSAs primarily exert their effects by improving glucose tolerance, enhancing insulin secretion, and augmenting insulin-stimulated glucose transport.[5][10] A key mechanism involves the activation of G-protein coupled receptors (GPCRs), such as GPR120, which enhances insulin-stimulated glucose uptake in adipocytes.[11][12]
| Compound/Class | Primary Mechanism of Action | Effect on Glucose Uptake | Effect on Insulin Secretion | Key Receptor(s) |
| PAHSAs | Enhance insulin sensitivity, reduce inflammation, stimulate GLP-1 secretion.[4][5][10] | Augments insulin-stimulated uptake.[5][10][12] | Potentiates glucose-stimulated insulin secretion (GSIS).[5][10][13] | GPR120, GPR40.[5][10] |
| Thiazolidinediones (TZDs) | Increase insulin sensitivity by activating PPARγ. | Enhance insulin-stimulated uptake in adipose and muscle tissue. | No direct stimulation; improves β-cell function secondarily. | PPARγ |
| Metformin | Reduces hepatic glucose production; improves insulin sensitivity. | Increases glucose uptake in peripheral tissues. | No direct effect. | AMPK |
| Omega-3 Fatty Acids | Anti-inflammatory; activate lipid-sensing GPCRs.[14] | Can improve insulin sensitivity and glucose uptake. | Can modulate insulin secretion. | GPR120, GPR40.[14] |
| Saturated Fatty Acids (e.g., Palmitate) | Can induce insulin resistance and inflammation ("lipotoxicity"). | Impairs insulin-stimulated glucose uptake. | Can cause β-cell dysfunction with chronic exposure. | TLR4 |
This comparison highlights the unique, multi-faceted mechanism of PAHSAs, which combine direct insulin sensitization with beneficial effects on insulin and incretin secretion. The critical task is to determine if PAHSA-TG can effectively deliver these benefits upon metabolic processing.
Mechanistic Validation: The PAHSA Signaling Cascade
The primary signaling pathway for PAHSAs involves the activation of GPR120. This initiates a cascade that enhances the canonical insulin signaling pathway, leading to improved glucose uptake.
Experimental Validation Workflow
A multi-tiered approach, from in vitro cell-based assays to in vivo animal models, is essential for a thorough validation. This workflow ensures that observations are physiologically relevant and mechanistically understood.
Detailed Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay using 2-NBDG
Objective: To quantify the effect of PAHSA-TG on glucose uptake in an insulin-sensitive cell line, such as 3T3-L1 adipocytes. This assay uses 2-NBDG, a fluorescent glucose analog that is taken up by cells but not metabolized, allowing for accumulation and measurement.
Rationale: This is the foundational assay to determine if PAHSA-TG, or its hydrolyzed products, has a direct effect on the primary function of insulin-sensitive cells. Differentiated 3T3-L1 cells are an excellent model as they develop a robust insulin-responsive glucose transport system.
Materials:
-
Fully differentiated 3T3-L1 adipocytes (in 96-well plates)
-
PAHSA-TG, 12-PAHSA (positive control), vehicle control (e.g., DMSO in media)
-
Serum-free DMEM
-
Insulin solution
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader (Excitation/Emission ~465/540 nm)
Procedure:
-
Serum Starvation: Gently wash differentiated 3T3-L1 adipocytes twice with warm PBS. Incubate cells in serum-free DMEM for 2-4 hours at 37°C.[15]
-
Causality: Serum starvation minimizes basal glucose uptake and insulin signaling, creating a low-noise background to measure the effects of subsequent treatments.
-
-
Pre-treatment: Remove starvation media. Add serum-free DMEM containing PAHSA-TG (at various concentrations), 12-PAHSA (positive control), or vehicle. Incubate for 2-4 hours.
-
Causality: This incubation allows for cellular uptake and potential enzymatic hydrolysis of the PAHSA-TG into its active components.
-
-
Insulin Stimulation: Add insulin to a final concentration of 100 nM to appropriate wells (include non-insulin stimulated controls). Incubate for 30 minutes at 37°C.[15]
-
Causality: This step stimulates the translocation of GLUT4 transporters to the plasma membrane, a prerequisite for maximal glucose uptake. The key test is whether PAHSA-TG enhances this process.
-
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM to all wells and incubate for 30-60 minutes at 37°C.[15][16]
-
Termination: Remove the 2-NBDG-containing medium and immediately wash the cells three times with ice-cold PBS.[15]
-
Causality: The ice-cold PBS instantly stops all metabolic activity and transport, trapping the intracellular 2-NBDG for accurate measurement.
-
-
Measurement: Add PBS to each well and measure fluorescence using a plate reader. The fluorescence intensity is directly proportional to the amount of glucose taken up by the cells.[17]
Protocol 2: Insulin Signaling Pathway Analysis by Western Blot
Objective: To determine if the effects observed in Protocol 1 are mediated through the canonical insulin signaling pathway, specifically by measuring the phosphorylation status of key proteins Akt and GSK3β.
Rationale: Insulin binding to its receptor triggers a phosphorylation cascade. Increased phosphorylation of Akt (at Ser473) and its downstream target GSK3β (at Ser9) are hallmark indicators of active, pro-glycogen synthesis signaling.[18][19] This protocol validates that PAHSA-TG is not acting through an unrelated, off-target mechanism.
Materials:
-
Treated cell lysates from a parallel experiment to Protocol 1.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment (as in Protocol 1, steps 1-3), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To measure total protein levels, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies for total Akt, total GSK3β, and the loading control.
-
Analysis: Quantify band intensity using densitometry software. The key metric is the ratio of the phosphorylated protein to the total protein. An increase in this ratio indicates pathway activation.[20]
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of PAHSA-TG on whole-body glucose homeostasis in a physiologically relevant model of insulin resistance, such as high-fat diet (HFD)-fed mice.
Rationale: An OGTT mimics the post-meal glucose challenge humans experience. The ability to efficiently clear glucose from the blood is a primary indicator of insulin sensitivity.[21] This assay integrates the complex interplay of absorption, insulin secretion, and tissue glucose uptake, providing the ultimate validation of therapeutic potential.[22][23]
Materials:
-
High-fat diet-induced obese/insulin-resistant mice (e.g., C57BL/6J on HFD for 12-16 weeks).
-
PAHSA-TG formulated for oral gavage.
-
Glucose solution (e.g., 20% dextrose).
-
Handheld glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Acclimation and Dosing: Acclimate animals to handling and gavage. Administer PAHSA-TG or vehicle control orally daily for a predetermined period (e.g., 1-4 weeks) to assess chronic effects. For acute effects, a single dose can be given before the test.[10]
-
Fasting: Fast the mice overnight (approx. 16 hours) but ensure free access to water.[21][24]
-
Baseline Glucose: Weigh each mouse. Obtain a baseline blood sample (t=0 min) via a small tail snip and measure blood glucose with a glucometer.[25]
-
Glucose Challenge: Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.[21][25]
-
Time-Course Measurement: Collect blood from the tail snip at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose gavage, and measure blood glucose at each point.[24][25]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. The primary endpoint is the Area Under the Curve (AUC), calculated from t=0 to t=120 min. A statistically significant reduction in the AUC for the PAHSA-TG group compared to the vehicle group indicates improved glucose tolerance.[10]
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for validating the role of this compound in glucose metabolism. Successful completion of these protocols would provide strong evidence for its therapeutic potential. Positive in vitro results would confirm a direct cellular mechanism, while improved glucose tolerance in an in vivo model would demonstrate physiological efficacy.
Future research should focus on identifying the specific lipases responsible for hydrolyzing PAHSA-TG, exploring the pharmacokinetics and bioavailability of orally administered PAHSA-TG, and investigating its long-term effects on metabolic health and adipose tissue inflammation.
References
- 1. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]
- 2. avantiresearch.com [avantiresearch.com]
- 3. pnas.org [pnas.org]
- 4. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
- 25. protocols.io [protocols.io]
A Comparative Analysis of FAHFA-Containing Triacylglycerols: A Guide for Researchers
Introduction: The Emerging Role of FAHFA-Containing Triacylglycerols in Metabolic and Inflammatory Regulation
Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] These bioactive lipids are found esterified to the glycerol backbone of triacylglycerols (TGs), forming FAHFA-containing triacylglycerols (FAHFA-TGs). These FAHFA-TGs serve as the primary storage depot for FAHFAs in adipose tissue, with concentrations exceeding those of their non-esterified counterparts by over 100-fold.[1][2] The regulated synthesis and hydrolysis of FAHFA-TGs play a crucial role in maintaining the homeostasis of free FAHFAs, thereby influencing a range of physiological processes.
This guide provides a comparative analysis of different FAHFA-containing triacylglycerols, focusing on their metabolic regulation and the distinct biological activities of the released FAHFA moieties. While direct comparative studies on intact FAHFA-TGs are currently limited, this document synthesizes the existing experimental data to offer researchers a comprehensive understanding of how structural variations in the FAHFA component can dictate biological outcomes. We will delve into the enzymatic machinery governing their turnover, present a comparative analysis of the functional diversity of different FAHFA isomers, and provide detailed experimental protocols for their study.
Metabolic Regulation of FAHFA-Containing Triacylglycerols: A Dynamic Balance of Synthesis and Hydrolysis
The cellular pool of FAHFA-TGs is dynamically regulated by the interplay of synthesis and breakdown, primarily within adipocytes. This metabolic turnover is critical for the controlled release of bioactive FAHFAs.
Synthesis of FAHFA-Containing Triacylglycerols
The synthesis of FAHFA-TGs is a multi-step enzymatic process. Free FAHFAs are incorporated into diacylglycerols (DAGs) through the action of diacylglycerol acyltransferases (DGATs), specifically DGAT1 and DGAT2.[1] Inhibition of these enzymes has been shown to significantly reduce the synthesis of FAHFA-TGs in adipocytes.[1]
Experimental Workflow: In Vitro Synthesis of FAHFA-TGs in Adipocytes
Caption: Workflow for monitoring FAHFA-TG synthesis in adipocytes.
Hydrolysis of FAHFA-Containing Triacylglycerols
The release of FAHFAs from their triacylglycerol stores is mediated by lipolysis, a process primarily controlled by adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL).[1][3] Stimulation of lipolysis leads to a significant increase in the levels of non-esterified FAHFAs.[1] ATGL has been identified as a key enzyme not only in the hydrolysis of FAHFA-TGs but also in their synthesis through a transacylase activity.[4]
Signaling Pathway: Lipolysis-Mediated Release of FAHFAs
Caption: Hormonal regulation of FAHFA release from FAHFA-TGs.
Comparative Analysis of Biological Activities of FAHFA Isomers
While the intact FAHFA-TG molecule is primarily a storage form, the biological activity is conferred by the specific FAHFA isomer released upon hydrolysis. Different FAHFA isomers exhibit distinct and sometimes contrasting biological effects, particularly in the realms of glucose metabolism and inflammation.
| FAHFA Family | Isomer Position | Primary Biological Activity | Supporting Experimental Evidence |
| PAHSA (Palmitic acid hydroxy stearic acid) | 9-PAHSA | Potent Insulin Sensitizer & Anti-inflammatory: Stimulates glucose-stimulated insulin secretion (GSIS) and GLP-1 secretion. Reduces adipose tissue inflammation.[5] | Administration in mice lowers blood glucose and improves glucose tolerance.[5] Reduces pro-inflammatory cytokine production in macrophages.[1] |
| 5-PAHSA | Insulin Sensitizer: Correlates with insulin sensitivity. | Levels are reduced in insulin-resistant humans.[6] Improves glucose tolerance in mice upon oral administration.[6] | |
| Higher Branching (e.g., 9-PAHSA) | Enhanced GSIS: More likely to potentiate glucose-stimulated insulin secretion. | Studies in β-cells and human islets show greater GSIS potentiation with higher branched FAHFAs.[7] | |
| Lower Branching (e.g., 5-PAHSA) | More Reliably Anti-inflammatory: Attenuates LPS-induced pro-inflammatory cytokine secretion. | Attenuates LPS-induced Tnf-α and Il-6 secretion in bone marrow-derived dendritic cells and macrophages. | |
| OAHSA (Oleic acid hydroxy stearic acid) | 9-OAHSA | Anti-inflammatory: Inhibits LPS-induced cytokine secretion. | Suppresses LPS-induced Tnf-α secretion in immune cells.[7] |
| POHSA (Palmitoleic acid hydroxy stearic acid) | 9-POHSA | GSIS Potentiation: Activates GPR40 to enhance insulin secretion. | Potentiates GSIS in β-cells and human islets.[7] |
Key Insights from Comparative Data:
-
Structure-Function Relationship: The position of the ester bond on the hydroxy fatty acid chain is a critical determinant of biological activity. FAHFAs with higher branching (ester bond further from the carboxyl group) tend to be more effective at stimulating insulin secretion, potentially due to better interaction with receptors like GPR40.[7]
-
Differential Anti-inflammatory Profiles: FAHFAs with lower branching (ester bond closer to the carboxyl group) appear to be more consistently anti-inflammatory across different immune cell types.
-
Therapeutic Potential: The diverse biological activities of different FAHFA isomers suggest that specific FAHFA-TGs could be developed as targeted therapeutics for metabolic and inflammatory diseases. For instance, a therapeutic designed to deliver 9-PAHSA could be beneficial for type 2 diabetes, while one delivering a lower-branched PAHSA might be more suitable for inflammatory conditions.
Experimental Protocols
Synthesis of FAHFA-Containing Triacylglycerols
A general method for the chemical synthesis of FAHFA-TGs involves a stepwise esterification of a glycerol backbone.
Step-by-Step Methodology:
-
Protection of Glycerol: Protect one primary hydroxyl group of glycerol using a suitable protecting group (e.g., trityl).
-
First Esterification: React the protected glycerol with the first fatty acid (non-FAHFA) using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Deprotection: Remove the protecting group to expose the second primary hydroxyl group.
-
Second Esterification: React the diol with the desired FAHFA molecule under similar coupling conditions. This step may require optimization to favor esterification at the primary hydroxyl.
-
Third Esterification: Esterify the remaining secondary hydroxyl group with the third fatty acid.
-
Purification: Purify the final FAHFA-TG product using column chromatography on silica gel.
Note: For the synthesis of specific regioisomers, advanced protecting group strategies and purification techniques are required.
Enzymatic Hydrolysis of FAHFA-TGs and Quantification of Released FAHFAs
This protocol allows for the in vitro assessment of the release of FAHFAs from their triacylglycerol stores by lipases.
Step-by-Step Methodology:
-
Prepare Substrate Emulsion: Emulsify the FAHFA-TG substrate in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing a detergent like Triton X-100.
-
Enzyme Reaction: Add the purified lipase (e.g., recombinant human ATGL) to the substrate emulsion and incubate at 37°C with gentle agitation.
-
Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform/methanol).
-
Lipid Extraction: Perform a Bligh-Dyer or Folch extraction to separate the lipid phase.
-
Solid-Phase Extraction (SPE): Fractionate the lipid extract using a silica-based SPE cartridge to isolate the free FAHFA fraction from the remaining neutral lipids.[8][9]
-
LC-MS/MS Analysis: Quantify the released FAHFAs using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope-labeled internal standards.[9][10]
Future Directions and Knowledge Gaps
The field of FAHFA-TG research is still in its nascent stages. While significant progress has been made in understanding their metabolism and the biological roles of the released FAHFAs, several key questions remain:
-
Biological Activity of Intact FAHFA-TGs: Do intact FAHFA-TGs have biological activities independent of their hydrolysis to free FAHFAs? Do they interact with cellular receptors or influence membrane properties?
-
Comparative Enzymology: What are the comparative rates of hydrolysis of different FAHFA-TG isomers by key lipases like ATGL and HSL? Does the position of the FAHFA on the glycerol backbone (sn-1, sn-2, or sn-3) influence its release?
-
Cellular Uptake and Trafficking: How are FAHFA-TGs taken up by cells and trafficked to lipid droplets for storage and hydrolysis? Are there specific transporters involved?
-
In Vivo Pharmacokinetics: What are the pharmacokinetic profiles of different FAHFA-TGs when administered in vivo? How does the FAHFA isomer affect absorption, distribution, metabolism, and excretion?
Answering these questions will be crucial for fully elucidating the therapeutic potential of this exciting new class of lipids. The development of robust synthetic methods for a wider range of FAHFA-TG isomers and direct comparative studies are essential next steps for the field.
References
- 1. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. biorxiv.org [biorxiv.org]
A Researcher's Guide to Distinguishing FAHFA Regioisomers and Their Biological Effects
In the expanding landscape of lipidomics, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) have emerged as a fascinating class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] First identified in mammals in 2014, this discovery has opened new avenues for understanding and potentially treating metabolic and inflammatory diseases.[2] However, the therapeutic promise of FAHFAs is intricately linked to their structural diversity. The term "FAHFA" encompasses a vast family of molecules, with hundreds of regioisomers identified, each potentially possessing a unique biological activity profile.[3] For researchers and drug development professionals, the ability to distinguish between these regioisomers and understand their specific biological effects is paramount.
This guide provides an in-depth technical comparison of FAHFA regioisomers, focusing on their structural nuances, differential biological activities, and the analytical methodologies required for their distinction. We will delve into the causality behind experimental choices and provide validated protocols to empower your research in this exciting field.
The Structural Landscape of FAHFA Regioisomers
FAHFAs are characterized by an ester bond linking a fatty acid to a hydroxy fatty acid. The diversity within this lipid class arises from variations in the constituent fatty acid and hydroxy fatty acid chains, as well as the position of the ester linkage along the hydroxy fatty acid backbone. This positional isomerism gives rise to a multitude of regioisomers.
The nomenclature of FAHFAs reflects their structure. For example, PAHSA stands for P almitic A cid H ydroxy S tearic A cid. A number preceding the acronym, such as 9-PAHSA , specifies the carbon on the hydroxy stearic acid where the palmitic acid is esterified.
Beyond regioisomerism, FAHFAs also exhibit stereoisomerism at the carbon bearing the hydroxyl group, existing as either R or S enantiomers. This adds another layer of complexity and specificity to their biological functions.
Here is a simplified representation of the structural differences between two common PAHSA regioisomers:
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 3. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol and the Landscape of Anti-Inflammatory Lipids
In the intricate world of inflammatory research, the discovery of endogenous lipid mediators that actively orchestrate the resolution of inflammation has opened new frontiers for therapeutic development. This guide provides an in-depth, objective comparison of 1-Palmitoyl-2-12-pahsa-3-oleoyl-sn-glycerol (PAHSA-G), a representative of the emerging class of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), with other well-established anti-inflammatory lipid families. This document is tailored for researchers, scientists, and drug development professionals, offering a technical comparison supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.
Introduction: A New Player in a Complex Field
Inflammation is a fundamental protective response; however, its dysregulation is a hallmark of numerous chronic diseases. The paradigm has shifted from viewing resolution as a passive process to recognizing it as an active, highly regulated program mediated by specialized pro-resolving mediators (SPMs).[1][2] This guide focuses on a novel class of lipids, FAHFAs, and specifically discusses the triglyceride form, PAHSA-G, in the context of established anti-inflammatory lipid families such as resolvins, protectins, maresins, and lipoxins.
This compound (PAHSA-G) belongs to a class of FAHFA-containing triglycerides.[3] FAHFAs, such as palmitic acid hydroxy stearic acids (PAHSAs), are endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[3][4][5][6][7] Research indicates that FAHFA-containing triglycerides serve as a major intracellular reservoir for FAHFAs, with their levels being over 100-fold higher than non-esterified FAHFAs.[3][8] The breakdown of these triglycerides through lipolysis can regulate cellular levels of bioactive FAHFAs.[3][8] Therefore, the biological activity of PAHSA-G is likely attributable to the release of its constituent 12-PAHSA.
Comparative Analysis of Anti-Inflammatory Lipid Mediators
The anti-inflammatory potency of these lipid mediators is evaluated through a variety of in vitro and in vivo models. While direct head-to-head comparative studies are still emerging, this section synthesizes available data to provide a quantitative comparison.
Table 1: Quantitative Comparison of Anti-Inflammatory Activity
| Lipid Mediator Family | Representative Molecule(s) | In Vitro Anti-Inflammatory Potency (IC50) | In Vivo Efficacy (Effective Dose) | Target Receptor(s) |
| FAHFAs | 9-PAHSA & 12-OAHSA | Weak to moderate; ~10-100 µM for chemokine secretion reduction in vitro.[9][10] | 5-10 mg/kg daily oral gavage in a mouse colitis model showed protective effects.[6] | GPR120, GPR40[7] |
| Resolvins | Resolvin D1 (RvD1) | High; IC50 for TNF-α, IL-1β, and IL-8 inhibition in LPS-stimulated human monocytes are 1.9 nM, 2.3 nM, and 3.4 nM, respectively.[11] | 100 ng/mouse in a peritonitis model significantly reduced neutrophil infiltration. | GPR32, ALX/FPR2[12][13][14] |
| Lipoxins | Lipoxin A4 (LXA4) | Potent; nM range for inhibiting neutrophil chemotaxis and adhesion. | 300-1000 µg/kg oral daily in a rat colitis model attenuated inflammation.[15] | ALX/FPR2[15][16][17][18][19][20] |
| Protectins | Protectin D1 (PD1) | Potent; nM range for inhibiting pro-inflammatory cytokine production. | ng/mouse range in vivo for reducing neutrophil infiltration. | GPR32 |
| Maresins | Maresin 1 (MaR1) | High; IC50 for TNF-α, IL-1β, and IL-8 inhibition in LPS-stimulated human monocytes are 2.8 nM, 3.1 nM, and 4.2 nM, respectively.[11] | 100 ng/mouse in a peritonitis model reduced inflammatory cell influx. | LGR6, RORα |
Mechanisms of Action: Diverse Signaling Pathways
The anti-inflammatory effects of these lipid mediators are transduced through distinct receptor-mediated signaling pathways, primarily involving G-protein coupled receptors (GPCRs).
PAHSA-G and the GPR120 Pathway
The anti-inflammatory actions of PAHSAs, the active component of PAHSA-G, are partly mediated by the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[7] GPR120 is expressed on various immune cells, including macrophages.[21] Upon binding of PAHSAs, GPR120 can initiate downstream signaling cascades that lead to the suppression of pro-inflammatory pathways. This includes the inhibition of the NLRP3 inflammasome and the NF-κB signaling pathway, resulting in reduced production of pro-inflammatory cytokines like IL-1β and TNF-α.[22][23]
References
- 1. Resolvins: anti-inflammatory and proresolving mediators derived from omega-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A β-oxidation-resistant lipoxin A4 analog treats hapten-induced colitis by attenuating inflammation and immune dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resolution of Inflammation Through the Lipoxin and ALX/FPR2 Receptor Pathway Protects Against Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Annexin A1 interaction with the FPR2/ALX receptor: identification of distinct domains and downstream associated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Annexin A1 Interaction with the FPR2/ALX Receptor: IDENTIFICATION OF DISTINCT DOMAINS AND DOWNSTREAM ASSOCIATED SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel anti-inflammatory role of GPR120 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Confirming the Intracellular Storage of FAHFA-TGs: A Comparative Guide to Experimental Approaches
Introduction: Unveiling the Reservoir of Bioactive Lipids
The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) has introduced a new class of bioactive lipids with promising therapeutic potential in metabolic diseases and inflammation.[1] Subsequent research has revealed that these important signaling molecules are primarily stored within cells not as free molecules, but esterified to a glycerol backbone, forming FAHFA-containing triacylglycerols (FAHFA-TGs).[2][3] This finding positions FAHFA-TGs as a critical intracellular reservoir, regulating the bioavailability of FAHFAs.[1][2][3] For researchers and drug development professionals, rigorously confirming and characterizing this storage function is paramount to understanding FAHFA metabolism and harnessing its therapeutic potential.
This guide provides an in-depth comparison of key experimental approaches to validate the intracellular storage of FAHFA-TGs. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for interpreting the resulting data. Our focus is on creating self-validating experimental systems that provide robust and reproducible evidence.
The Central Hypothesis: FAHFA-TGs Reside in Lipid Droplets
The central hypothesis underpinning the investigation of FAHFA-TG storage is that these molecules, like canonical triacylglycerols (TGs), are sequestered within specialized intracellular organelles called lipid droplets (LDs). LDs are composed of a neutral lipid core, primarily TGs and sterol esters, enclosed by a phospholipid monolayer and a unique proteome.[4] Confirming the localization of FAHFA-TGs to these dynamic organelles is a key step in validating their storage function.
The following sections will compare and contrast three major experimental strategies to test this hypothesis:
-
Metabolic Labeling with Isotope Tracers: A quantitative approach to trace the incorporation of FAHFAs into the TG pool and their subcellular localization.
-
Microscopy and Imaging Techniques: A visual approach to directly observe the colocalization of FAHFAs with lipid droplet markers.
-
Subcellular Fractionation and Biochemical Analysis: A biochemical approach to isolate lipid droplets and quantify their FAHFA-TG content.
I. Metabolic Labeling with Isotope Tracers: Tracing the Path of FAHFAs
Metabolic labeling with stable isotopes is a powerful and quantitative method to track the metabolic fate of molecules within a cell. By introducing isotope-labeled FAHFAs to cultured cells, we can trace their incorporation into the FAHFA-TG pool and subsequently determine the subcellular location of these newly synthesized lipids.
Causality Behind Experimental Choices
The choice of a stable isotope-labeled FAHFA (e.g., ¹³C- or ²H-labeled) over radioactive isotopes ensures safety and allows for analysis by mass spectrometry, which provides high sensitivity and structural information.[5][6] Adipocytes, such as 3T3-L1 cells, are an excellent model system as they are professionally adapted for lipid storage and have been shown to readily incorporate FAHFAs into FAHFA-TGs.[1][2]
Experimental Workflow: Isotope Labeling and Analysis
dot graph TD { A[Differentiated Adipocytes] --> B{Incubation with ¹³C-labeled FAHFA}; B --> C{Cell Lysis & Lipid Extraction}; C --> D{Separation of Neutral Lipids}; D --> E{LC-MS/MS Analysis}; E --> F[Quantification of ¹³C-FAHFA-TGs]; C --> G{Subcellular Fractionation}; G --> H[Isolation of Lipid Droplets]; H --> I{Lipid Extraction from LDs}; I --> J{LC-MS/MS Analysis}; J --> K[Detection of ¹³C-FAHFA-TGs in LDs]; subgraph "Whole Cell Analysis" A; B; C; D; E; F; end subgraph "Subcellular Localization" G; H; I; J; K; end }
Workflow for metabolic labeling to confirm FAHFA-TG storage.
Detailed Experimental Protocol: Isotope Labeling of FAHFA-TGs in 3T3-L1 Adipocytes
1. Cell Culture and Differentiation:
- Culture 3T3-L1 preadipocytes to confluence in a suitable plate format (e.g., 6-well plates).
- Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments after 8-10 days.
2. Isotope Labeling:
- Prepare a stock solution of ¹³C-labeled FAHFA (e.g., ¹³C₁₈-9-PAHSA) in a suitable vehicle (e.g., ethanol or DMSO).
- On the day of the experiment, dilute the labeled FAHFA in serum-free culture medium to the desired final concentration (e.g., 10 µM).
- Wash the differentiated adipocytes with PBS and replace the culture medium with the medium containing the ¹³C-labeled FAHFA.
- Incubate the cells for a time course (e.g., 1, 4, 8, and 24 hours) to monitor the incorporation of the label into TGs.
3. Lipid Extraction:
- After incubation, wash the cells twice with ice-cold PBS.
- Lyse the cells and extract total lipids using a modified Bligh-Dyer method.[2] Briefly, add a mixture of chloroform:methanol (2:1, v/v) to the cells, scrape, and collect the mixture.
- Add water to induce phase separation and collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
4. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):
- Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform, 1:2, v/v).[2]
- Use a high-resolution mass spectrometer coupled to a liquid chromatography system to separate and identify the lipid species.
- Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the ¹³C-labeled FAHFA-TGs based on their unique precursor and fragment ion masses.[7][8]
5. Subcellular Fractionation (Optional but Recommended):
- For definitive localization, perform subcellular fractionation to isolate lipid droplets from the labeled cells.[4][9][10][11]
- After labeling, homogenize the cells and use density gradient centrifugation to separate the buoyant lipid droplet fraction from other organelles.[9][10][11]
- Extract lipids from the isolated lipid droplet fraction and analyze by LC-MS as described above.
Data Interpretation and Comparison
| Parameter | Isotope Labeling Approach | Alternative Approaches (Microscopy, Fractionation) |
| Quantification | Highly quantitative, allows for kinetic analysis of FAHFA incorporation. | Semi-quantitative (microscopy) or quantitative but static (fractionation). |
| Specificity | High, directly traces the fate of the labeled FAHFA. | Relies on the specificity of fluorescent probes or fractionation purity. |
| Throughput | Moderate, requires sample preparation and LC-MS analysis. | High (microscopy) to moderate (fractionation). |
| Cost & Complexity | High, requires stable isotopes and a mass spectrometer. | Moderate to high, requires specialized microscopes or ultracentrifuge. |
II. Microscopy and Imaging Techniques: Visualizing FAHFA-TG Storage
Microscopy provides direct visual evidence of the subcellular localization of molecules. By using fluorescent probes that specifically stain lipid droplets and techniques to visualize FAHFAs or associated proteins, we can assess their colocalization.
Causality Behind Experimental Choices
The choice of fluorescent dyes like BODIPY 493/503 and Nile Red is based on their lipophilic nature, which causes them to accumulate in the neutral lipid core of lipid droplets, providing a bright and specific signal.[][13][14][][16][17] Co-staining with antibodies against lipid droplet-associated proteins, such as perilipin, provides a validated marker for these organelles.[13][18][19] While direct fluorescent labeling of FAHFAs is challenging, the use of fluorescently tagged fatty acids can provide insights into general fatty acid trafficking to lipid droplets.[20]
Experimental Workflow: Co-localization Microscopy
dot graph TD { A[Cultured Cells] --> B{Treatment to Induce Lipid Droplets (e.g., Oleic Acid)}; B --> C{Fixation & Permeabilization}; C --> D{Staining with Lipid Droplet Dye (e.g., BODIPY 493/503)}; D --> E{Immunostaining for a Marker Protein (e.g., Perilipin)}; E --> F{Fluorescence Microscopy (Confocal)}; F --> G[Image Analysis & Colocalization Quantification]; }
Workflow for co-localization microscopy to visualize FAHFA-TG storage.
Detailed Experimental Protocol: Immunofluorescence and Lipid Droplet Staining
1. Cell Culture and Treatment:
- Plate cells (e.g., HeLa, 3T3-L1 adipocytes) on glass coverslips.
- To enhance lipid droplet formation, you can supplement the culture medium with oleic acid (e.g., 100 µM) for 16-24 hours prior to the experiment.[19][21]
2. Fixation and Permeabilization:
- Wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[]
- Wash the cells three times with PBS.
- Permeabilize the cells with a solution of 0.1% Triton X-100 or saponin in PBS for 10 minutes. Saponin is often preferred as it is a milder detergent that better preserves lipid droplet integrity.[20]
3. Immunostaining:
- Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% saponin) for 30 minutes.
- Incubate the cells with a primary antibody against a lipid droplet marker protein (e.g., anti-perilipin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
4. Lipid Droplet Staining:
- Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL) or Nile Red (e.g., 1 µg/mL) in PBS.
- Incubate the cells with the lipid droplet stain for 10-15 minutes at room temperature in the dark.[][21]
- Wash the cells three times with PBS.
5. Mounting and Imaging:
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Image the cells using a confocal fluorescence microscope, capturing separate images for the lipid droplet stain and the immunolabeled protein.
- Analyze the images for colocalization of the two signals.
Data Interpretation and Comparison
| Parameter | Microscopy Approach | Alternative Approaches (Isotope Labeling, Fractionation) |
| Spatial Resolution | High, provides subcellular localization information. | Lower (fractionation) or indirect (isotope labeling). |
| Quantification | Semi-quantitative, based on fluorescence intensity and colocalization coefficients. | Highly quantitative. |
| Live-cell Imaging | Possible with certain dyes (e.g., BODIPY) for dynamic studies. | Not suitable for live-cell dynamics. |
| Artifacts | Potential for artifacts from fixation, permeabilization, and antibody specificity. | Potential for contamination in subcellular fractions. |
III. Subcellular Fractionation and Biochemical Analysis: Isolating the Storage Compartment
Subcellular fractionation allows for the physical separation of cellular organelles, enabling the biochemical analysis of their contents. By isolating a pure fraction of lipid droplets, we can directly measure the amount of FAHFA-TGs present.
Causality Behind Experimental Choices
The low density of lipid droplets, due to their high lipid content, allows for their separation from other organelles by density gradient ultracentrifugation.[9][10][11] This physical separation provides a sample of isolated lipid droplets that can be subjected to lipid extraction and quantitative analysis by mass spectrometry, offering a direct measure of FAHFA-TG enrichment in this compartment.
Experimental Workflow: Lipid Droplet Isolation and Analysis
dot graph TD { A[Cell Culture or Tissue Homogenate] --> B{Cell Lysis}; B --> C{Post-nuclear Supernatant Preparation}; C --> D{Density Gradient Ultracentrifugation}; D --> E[Collection of Lipid Droplet Fraction]; E --> F{Purity Assessment (Western Blot for Marker Proteins)}; E --> G{Lipid Extraction}; G --> H{LC-MS/MS Analysis}; H --> I[Quantification of FAHFA-TGs]; }
Workflow for subcellular fractionation to confirm FAHFA-TG storage.
Detailed Experimental Protocol: Isolation of Lipid Droplets
1. Cell/Tissue Homogenization:
- Harvest cultured cells or homogenize a tissue sample in a hypotonic buffer.
- Lyse the cells using a Dounce homogenizer or sonication.[9][11]
2. Preparation of Post-Nuclear Supernatant:
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
- Collect the supernatant (post-nuclear supernatant).
3. Density Gradient Ultracentrifugation:
- Prepare a discontinuous sucrose or Ficoll density gradient in an ultracentrifuge tube.[10][11]
- Layer the post-nuclear supernatant onto the top of the gradient.
- Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours. The lipid droplets will float to the top of the gradient due to their low density.[9]
4. Collection and Purity Assessment:
- Carefully collect the white, fatty layer at the top of the gradient, which contains the isolated lipid droplets.
- Assess the purity of the lipid droplet fraction by Western blotting for marker proteins of other organelles (e.g., calnexin for the endoplasmic reticulum, COX IV for mitochondria) and a lipid droplet marker (e.g., perilipin).
5. Lipid Extraction and Analysis:
- Extract lipids from the purified lipid droplet fraction using the Bligh-Dyer method.
- Quantify the amount of FAHFA-TGs in the extract using LC-MS/MS, as described in the isotope labeling section.
Data Interpretation and Comparison
| Parameter | Subcellular Fractionation Approach | Alternative Approaches (Isotope Labeling, Microscopy) |
| Directness | Provides direct biochemical evidence of FAHFA-TG presence in an isolated organelle. | Indirect (isotope labeling) or visual (microscopy). |
| Purity Dependent | The validity of the results depends heavily on the purity of the isolated fraction. | Less dependent on physical separation. |
| Sample Requirement | Requires a larger amount of starting material compared to microscopy. | Can be performed on a smaller scale. |
| Labor Intensity | High, involves multiple steps and ultracentrifugation. | Moderate. |
The Role of DGAT Enzymes in FAHFA-TG Synthesis
The synthesis of canonical TGs is catalyzed by diacylglycerol O-acyltransferases (DGATs), with DGAT1 and DGAT2 being the major enzymes.[22][23][24][25][26] Evidence suggests that these enzymes are also involved in the synthesis of FAHFA-TGs.[2] Inhibition of DGAT1 and DGAT2 has been shown to reduce the synthesis of FAHFA-TGs, although not completely, suggesting the potential involvement of other enzymes.[2] Investigating the role of DGATs can be achieved by:
-
Inhibitor studies: Treating cells with specific inhibitors of DGAT1 and DGAT2 and measuring the impact on FAHFA-TG synthesis.[2]
-
Genetic manipulation: Using siRNA or CRISPR/Cas9 to knockdown or knockout DGAT1 and DGAT2 and assessing the effect on FAHFA-TG levels.
-
In vitro enzyme assays: Using purified DGAT enzymes and FAHFA-CoA as a substrate to directly measure their ability to synthesize FAHFA-TGs.
Conclusion: A Multi-faceted Approach for Robust Confirmation
Confirming the intracellular storage function of FAHFA-TGs requires a multi-pronged experimental approach. While each method described in this guide offers unique advantages, a combination of these techniques will provide the most comprehensive and robust evidence.
-
Metabolic labeling provides unparalleled quantitative data on the dynamics of FAHFA incorporation into the TG pool.
-
Microscopy offers compelling visual confirmation of the colocalization of FAHFAs with lipid droplets.
-
Subcellular fractionation allows for the direct biochemical analysis of the lipid composition of isolated storage organelles.
By carefully selecting and executing these experimental strategies, researchers and drug development professionals can build a strong, self-validating case for the intracellular storage of FAHFA-TGs, paving the way for a deeper understanding of their physiological roles and therapeutic applications.
References
- 1. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Isolation of Cellular Lipid Droplets: Two Purification Techniques Starting from Yeast Cells and Human Placentas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent detection of lipid droplets and associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nile Red and BODIPY Staining of Lipid Droplets in Mouse Oocytes and Embryos | Springer Nature Experiments [experiments.springernature.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescent Detection of Lipid Droplets and Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. researchgate.net [researchgate.net]
- 22. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scholars.uthscsa.edu [scholars.uthscsa.edu]
A Senior Application Scientist’s Guide to the Cross-Validation of FAHFA-Triglyceride Quantification Across Different Laboratories
Introduction: The Analytical Challenge of a Novel Lipid Class
The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) has opened a new frontier in lipid research, revealing a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4] These beneficial effects have spurred significant interest in their quantification in various biological matrices. A crucial aspect of this research is understanding their storage and metabolism, which has led to the identification of FAHFA-containing triglycerides (FAHFA-TGs).[5][6] These molecules are believed to serve as a major reservoir for FAHFAs, making their accurate quantification essential for elucidating their physiological roles.[5][6]
However, the analytical journey from sample to reliable quantitative data for FAHFA-TGs is fraught with challenges. The low abundance of these lipids, coupled with the vast number of potential isomers, makes their analysis inherently complex.[3][7][8] When the goal is to compare quantitative data across different laboratories, these challenges are magnified, necessitating a robust cross-validation strategy.
This guide provides an in-depth technical comparison of methodologies for FAHFA-TG quantification, offering insights into the critical parameters for achieving reproducible and comparable results between laboratories. We will delve into the nuances of experimental design, from sample preparation to data analysis, and provide actionable protocols to guide researchers in this emerging field.
The Imperative for Standardization: Lessons from Broader Lipidomics
While dedicated inter-laboratory studies for FAHFA-TG quantification are yet to be established, the broader field of lipidomics provides a valuable roadmap. "Ring trials" and inter-laboratory comparison studies for other lipid classes, such as fatty acids and ceramides, have highlighted the significant variability that can arise between laboratories.[9][10][11] These studies, often spearheaded by organizations like the National Institute of Standards and Technology (NIST) and the Lipidomics Standards Initiative (LSI), underscore the critical need for standardized protocols and reference materials.[9][12][13][14][15] For instance, an inter-laboratory study on fatty acid measurements in serum revealed that while the precision within individual labs was generally good, the agreement between labs was within 20% for only 70% of the submitted data, indicating a clear need for improved comparability.[9]
Core Principles of FAHFA-TG Quantification: A Two-Step Approach
The current consensus for quantifying FAHFA-TGs involves an indirect, two-step approach. This is due to the complexity and lack of commercially available standards for the vast number of individual FAHFA-TG species. The general workflow is as follows:
-
Isolation and Hydrolysis: The total lipid extract from a biological sample is first subjected to a separation step, typically solid-phase extraction (SPE), to isolate the neutral lipid fraction containing the triglycerides. This is followed by a mild alkaline hydrolysis to selectively cleave the ester bonds on the glycerol backbone, releasing the constituent FAHFAs.[5][6]
-
Quantification of Liberated FAHFAs: The released FAHFAs are then quantified using highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][7][8]
This workflow is visualized in the following diagram:
Caption: Workflow for the quantification of FAHFA-TGs.
A Comparative Analysis of Methodologies for Cross-Validation
Achieving inter-laboratory agreement on FAHFA-TG quantification requires a meticulous approach to each step of the analytical workflow. Below, we compare the different methodologies and highlight the critical parameters for standardization.
Sample Handling and Lipid Extraction: The Foundation of Reproducibility
The initial steps of sample collection, storage, and lipid extraction are fundamental to the reliability of any lipidomics study. Inconsistencies at this stage will inevitably lead to divergent results between laboratories.
| Parameter | Method 1: Folch Extraction | Method 2: Bligh-Dyer Extraction | Method 3: Methyl-tert-butyl ether (MTBE) Extraction | Causality and Rationale for Standardization |
| Principle | Biphasic extraction using chloroform and methanol. | A modification of the Folch method using a lower solvent-to-sample ratio. | A less toxic alternative to chloroform-based methods. | The choice of extraction method can influence the recovery of different lipid classes. For cross-validation, all participating labs must use the identical, validated extraction protocol. |
| Key Considerations | - Use of chlorinated solvents. - Potential for lipid oxidation. | - Reduced solvent consumption. - Similar potential for oxidation as the Folch method. | - Improved safety profile. - Can yield different lipid profiles compared to chloroform-based methods. | To minimize variability, a standardized protocol should be followed, including the use of antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent. |
| Recommendation for Cross-Validation | All participating laboratories must agree on and strictly adhere to a single extraction protocol. The chosen method should be validated for its efficiency in extracting both TGs and FAHFAs. |
Isolation of the Triglyceride Fraction and Mild Alkaline Hydrolysis
This is arguably the most critical and variable step in the FAHFA-TG quantification workflow. The efficiency of both the isolation and hydrolysis steps directly impacts the final quantified amount of liberated FAHFAs.
Experimental Protocol: Isolation and Hydrolysis of FAHFA-TGs
-
Solid-Phase Extraction (SPE) for Neutral Lipid Isolation:
-
Condition a silica SPE cartridge (e.g., 500 mg) with hexane.
-
Load the dried total lipid extract, reconstituted in a small volume of a non-polar solvent like hexane.
-
Wash the cartridge with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate) to elute non-polar lipids like cholesterol esters.
-
Elute the triglyceride fraction with a solvent of intermediate polarity (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
-
Dry the eluted triglyceride fraction under a stream of nitrogen.
-
-
Mild Alkaline Hydrolysis:
-
Reconstitute the dried triglyceride fraction in a suitable solvent mixture (e.g., methanol:tetrahydrofuran).
-
Add a solution of lithium hydroxide (LiOH) in water. The final concentration of LiOH should be optimized to ensure complete hydrolysis of the triglyceride ester bonds while minimizing the hydrolysis of the internal FAHFA ester bond.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).
-
Acidify the reaction mixture with an acid (e.g., formic acid) to stop the reaction.
-
Extract the liberated FAHFAs using a liquid-liquid extraction (e.g., with ethyl acetate).
-
Dry the organic phase and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Critical Parameters for Inter-Laboratory Standardization:
| Parameter | Challenge | Recommendation for Cross-Validation |
| SPE Recovery | Incomplete recovery of FAHFA-TGs from the SPE column can lead to underestimation. | The SPE protocol must be rigorously validated using a synthetic, isotopically labeled FAHFA-TG standard to determine the recovery. All labs must use the same SPE sorbent, elution solvents, and volumes. |
| Hydrolysis Efficiency | Incomplete hydrolysis of the triglyceride ester bonds will result in an underestimation of the FAHFA content. Conversely, harsh conditions can lead to the degradation of the liberated FAHFAs. | The hydrolysis conditions (reagent concentration, temperature, and time) must be standardized. The efficiency should be monitored using an isotopically labeled FAHFA-TG internal standard. |
| Internal Standard Selection | The choice of internal standard is paramount for accurate quantification. | An ideal internal standard is a stable isotope-labeled FAHFA-TG that is not endogenously present. This standard should be added at the very beginning of the sample preparation process to account for variability in extraction, SPE, and hydrolysis.[5] |
LC-MS/MS Quantification of Liberated FAHFAs
The final analytical step relies on the robust and sensitive quantification of the released FAHFAs.
Comparison of Analytical Platforms:
| Mass Spectrometer | Advantages | Disadvantages |
| Triple Quadrupole (QqQ) | - High sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. - Excellent for targeted quantification. | - Lower resolution compared to other platforms. |
| Quadrupole Time-of-Flight (QTOF) | - High resolution and accurate mass capabilities, aiding in confident identification. | - May have a slightly lower dynamic range for quantification compared to QqQ. |
| Orbitrap | - Very high resolution and mass accuracy. | - Can be more expensive and complex to operate. |
Key Method Validation Parameters for Cross-Laboratory Comparison:
For a successful cross-validation, each participating laboratory must validate its LC-MS/MS method for FAHFA quantification and demonstrate comparable performance. The following table summarizes key validation parameters and hypothetical acceptable limits for a cross-validation study.
| Parameter | Definition | Hypothetical Acceptance Criteria for Cross-Validation |
| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 for the calibration curve spanning the expected concentration range. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision (CV) ≤ 20%; Accuracy within 80-120%. |
| Precision (CV%) | The closeness of agreement between a series of measurements. Assessed as repeatability (intra-assay) and intermediate precision (inter-assay). | Intra-assay CV ≤ 15%; Inter-assay CV ≤ 20%. |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 80-120% of the nominal concentration for quality control samples. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the sample matrix. | Should be assessed and minimized. The use of a stable isotope-labeled internal standard is crucial for compensation. |
The Role of Reference Materials in Achieving Comparability
A significant hurdle in the cross-validation of FAHFA-TG quantification is the lack of a certified reference material (CRM). While NIST provides SRMs for fatty acids in human serum (e.g., SRM 1950, SRM 2378, SRM 3951), these do not contain certified values for FAHFAs or FAHFA-TGs.[9][16][17][18][19][20]
A Proposed Strategy for Inter-Laboratory Comparison in the Absence of a CRM:
-
Harmonized Protocol: All participating laboratories must agree on and use a single, detailed standard operating procedure (SOP) for the entire workflow.
-
Shared Internal Standards: A common stock of high-purity, stable isotope-labeled FAHFA and FAHFA-TG internal standards should be distributed to all participating labs.
-
Blinded Sample Exchange: A set of identical, homogenized biological samples (e.g., pooled human plasma or animal tissue) should be distributed to all labs for blinded analysis.
-
Inclusion of a "Method Blank": To assess background contamination, a "method blank" (a sample with no biological matrix) should be processed and analyzed alongside the study samples.[21]
-
Centralized Data Analysis: The raw data from all labs should be sent to a central location for standardized processing and statistical analysis.
This process is illustrated in the following diagram:
Caption: A proposed strategy for inter-laboratory cross-validation of FAHFA-TG quantification.
Conclusion and Future Outlook
The cross-validation of FAHFA-TG quantification across different laboratories is a challenging but essential endeavor for advancing our understanding of these novel lipids. While the absence of certified reference materials and established inter-laboratory trial data presents a significant hurdle, a pathway to achieving comparability exists through meticulous protocol harmonization, the use of shared internal standards, and a well-designed sample exchange program.
As research in this field progresses, the development of CRMs for FAHFAs and FAHFA-TGs will be a critical step forward. Furthermore, continued efforts by organizations like the Lipidomics Standards Initiative to develop and disseminate best-practice guidelines will be invaluable.[12][13][14][15] By embracing a collaborative and transparent approach to analytical validation, the scientific community can ensure that the data generated on these promising lipids is both reliable and reproducible, paving the way for new diagnostic and therapeutic strategies.
References
- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. International Ring Trial of a High Resolution Targeted Metabolomics and Lipidomics Platform for Serum and Plasma Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipidomicssociety.org [lipidomicssociety.org]
- 13. lipidomicstandards.org [lipidomicstandards.org]
- 14. lipidomicstandards.org [lipidomicstandards.org]
- 15. lipidomicssociety.org [lipidomicssociety.org]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. NIST Standard Reference Material Supports Clinical Tests for Common Chronic Diseases | NIST [nist.gov]
- 19. Standard Reference Material (SRM) 2378 fatty acids in frozen human serum. Certification of a clinical SRM based on endogenous supplementation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Standard Reference Materials to Support Measurement of Fatty Acids | NIST [nist.gov]
- 21. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to FAHFA Isomers: Unraveling Their Differential Effects on Insulin Sensitivity
Introduction: The Emergence of FAHFAs as Endogenous Regulators of Metabolism
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a relatively new class of endogenous lipids with significant potential in the fields of metabolic research and therapeutic development. First identified in 2014, these molecules have been shown to possess potent anti-diabetic and anti-inflammatory properties[1][2]. Their discovery stemmed from lipidomic analyses of adipose tissue in insulin-sensitive mice, where levels of certain FAHFA families, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), were found to be significantly elevated[3][4].
Subsequent research has established a strong correlation between circulating FAHFA levels and insulin sensitivity in both animal models and humans. Notably, individuals with insulin resistance exhibit lower levels of specific PAHSA isomers in their serum and adipose tissue[3][5]. This has led to the hypothesis that a deficiency in certain FAHFAs may contribute to the pathogenesis of type 2 diabetes and other metabolic disorders.
FAHFAs are structurally diverse, with variations in both the fatty acid and the hydroxy fatty acid components, as well as the position of the ester linkage along the hydroxy fatty acid chain. This structural diversity gives rise to a multitude of isomers, each with potentially distinct biological activities. Among the most studied are the 5- and 9-isomers of PAHSA (5-PAHSA and 9-PAHSA). Understanding the comparative effects of these different isomers is crucial for elucidating their physiological roles and for the development of targeted therapeutic strategies. This guide provides a comprehensive comparison of the effects of different FAHFA isomers on insulin sensitivity, supported by experimental data and detailed protocols for their investigation.
Comparative Analysis of FAHFA Isomers on Insulin Sensitivity
The biological effects of FAHFA isomers can vary significantly, influencing key aspects of insulin action, including glucose uptake, insulin secretion, and hepatic glucose production. The table below summarizes the key comparative findings for two of the most well-studied PAHSA isomers: 5-PAHSA and 9-PAHSA. It is important to note that the field has seen some conflicting results, which are also addressed in this guide.
| Parameter | 5-PAHSA | 9-PAHSA | Key Findings and References |
| Improved Glucose Tolerance (in vivo) | Yes | Yes | Both 5-PAHSA and 9-PAHSA, administered orally, have been shown to improve glucose tolerance in high-fat diet-fed mice[6]. Chronic subcutaneous administration also improves glucose tolerance[2]. |
| Enhanced Insulin Sensitivity (in vivo) | Yes | Yes | Chronic treatment with a combination of 5- and 9-PAHSA improves systemic and hepatic insulin sensitivity in mice[7]. |
| Stimulation of Insulin-Stimulated Glucose Uptake (in vitro) | Potentiates insulin-stimulated glucose uptake in adipocytes[4]. | Potentiates insulin-stimulated glucose uptake in adipocytes[4]. Some studies, however, report no effect of either isomer on glucose uptake in vitro[1][8]. | |
| Stimulation of Glucose-Stimulated Insulin Secretion (GSIS) | Augments GSIS in human islets[6]. | Some studies report augmentation of GSIS, while others find no significant effect[1][6][8]. The S-enantiomer of 9-PAHSA appears to be more potent in stimulating GSIS than the R-enantiomer[9]. | |
| Receptor Activation | Activates GPR120[10]. | Activates GPR120 and GPR40[9][11]. May also activate GPR43[12]. | |
| Contradictory Evidence | Some studies have reported a lack of effect on glucose control in mice[1][8]. | Some studies have reported a lack of effect on glucose control in mice and even potential for hepato-steatosis with prolonged treatment in certain models[1][8][13]. |
The discrepancies in the reported effects of 5-PAHSA and 9-PAHSA may be attributable to differences in experimental protocols, including the animal models used, the dosage and route of administration of the FAHFAs, and the composition of the diets[2].
Signaling Pathways of FAHFA Isomers in Insulin Sensitization
FAHFAs exert their effects on insulin sensitivity primarily through the activation of G protein-coupled receptors (GPCRs), most notably GPR120 and GPR40[14][15]. These receptors are expressed in key metabolic tissues, including adipose tissue, pancreatic β-cells, and the gastrointestinal tract.
Figure 1: Simplified signaling pathways of 5-PAHSA and 9-PAHSA.
Activation of GPR120 and GPR40 by FAHFAs leads to the activation of the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade of events culminates in various physiological responses that enhance insulin sensitivity:
-
In adipocytes: Increased GLUT4 translocation to the plasma membrane, leading to enhanced glucose uptake[4].
-
In pancreatic β-cells: Potentiation of glucose-stimulated insulin secretion[6].
-
In enteroendocrine L-cells: Stimulation of glucagon-like peptide-1 (GLP-1) secretion, which further enhances insulin secretion and improves glucose disposal[6].
-
In immune cells: GPR120 activation also mediates anti-inflammatory effects, which can indirectly improve insulin sensitivity by reducing chronic low-grade inflammation associated with obesity and type 2 diabetes[1].
Experimental Protocols for Assessing FAHFA Effects on Insulin Sensitivity
Rigorous and standardized experimental protocols are essential for accurately comparing the effects of different FAHFA isomers. Below are detailed methodologies for key in vivo and in vitro assays.
In Vivo Assessment of Insulin Sensitivity in Mice
1. Oral Gavage of FAHFAs and Subsequent Oral Glucose Tolerance Test (OGTT)
This protocol assesses the acute effects of FAHFA isomers on glucose disposal.
References
- 1. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
- 13. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Anti-Inflammatory Effects of FAHFA Regioisomers
Introduction: The Nuances of FAHFA Regioisomers in Inflammation
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4] First identified in mammals in 2014, this growing family of lipids has garnered significant attention for its therapeutic potential in metabolic and inflammatory diseases.[5][6][7] FAHFAs are characterized by a fatty acid esterified to a hydroxyl group of another fatty acid, and their structural diversity is vast, with hundreds of regioisomers identified in human and mouse tissues.[1][8] This structural variation, specifically the position of the ester bond on the hydroxy fatty acid backbone, is not trivial; it dictates the biological activity and potency of each molecule. Therefore, rigorous validation of the anti-inflammatory effects of specific FAHFA regioisomers is paramount for advancing our understanding of their physiological roles and for the development of novel therapeutics.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare and validate the anti-inflammatory properties of FAHFA regioisomers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Scientific Imperative: Why Regioisomer-Specific Validation Matters
The anti-inflammatory effects of FAHFAs are not uniform across all isomers. For instance, studies on palmitic acid hydroxy stearic acids (PAHSAs), a well-studied FAHFA family, have revealed that different regioisomers, such as 5-PAHSA and 9-PAHSA, exhibit distinct biological activities.[1][7] While both have demonstrated anti-inflammatory effects, their potency can vary depending on the cellular context and the specific inflammatory pathway being investigated.[1] Furthermore, the stereochemistry of the hydroxyl group (R vs. S enantiomers) can also influence activity, with some effects being stereospecific.[1][2] This underscores the necessity of moving beyond studying FAHFA families as a whole and focusing on the characterization of individual regioisomers. Such precision is critical for identifying the most promising candidates for therapeutic development.
Experimental Validation: A Multi-faceted Approach
A robust validation strategy for the anti-inflammatory effects of FAHFA regioisomers should employ a combination of in vitro and in vivo models. This tiered approach allows for initial screening and mechanistic studies in controlled cellular systems, followed by confirmation of efficacy in a more complex physiological environment.
In Vitro Models: Dissecting Cellular Mechanisms
In vitro assays are indispensable for the initial characterization of the anti-inflammatory potential of FAHFA regioisomers. They offer a high-throughput and cost-effective means to screen compounds and elucidate their mechanisms of action.
1. Macrophage and Dendritic Cell-Based Assays:
Macrophages and dendritic cells are key players in the innate immune response and are primary sources of pro-inflammatory cytokines. Therefore, cell lines such as RAW 264.7 (murine macrophages) and bone marrow-derived macrophages (BMDMs) or dendritic cells (BMDCs) are excellent models.[1][3]
-
Rationale: These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response characterized by the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The ability of FAHFA regioisomers to attenuate this response is a direct measure of their anti-inflammatory activity.[1][3]
2. Key Experimental Readouts:
-
Cytokine Quantification: Measurement of pro-inflammatory cytokine levels in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.
-
Gene Expression Analysis: Quantification of the mRNA levels of inflammatory genes using quantitative real-time PCR (qRT-PCR).
-
Signaling Pathway Analysis: Assessment of the phosphorylation status of key signaling proteins in inflammatory pathways (e.g., NF-κB, MAPKs) by Western blotting or other immunoassays.
In Vivo Models: Assessing Physiological Relevance
While in vitro models provide valuable mechanistic insights, in vivo studies are crucial to confirm the anti-inflammatory efficacy of FAHFA regioisomers in a whole-organism context.
1. LPS-Induced Endotoxemia Model:
-
Rationale: This is a widely used and well-characterized model of systemic inflammation. Administration of LPS to rodents induces a rapid and robust inflammatory response, leading to the release of pro-inflammatory cytokines into the circulation. Pre-treatment or co-administration of a FAHFA regioisomer can be evaluated for its ability to suppress this systemic inflammation.
2. Models of Specific Inflammatory Diseases:
-
Rationale: To assess the therapeutic potential of FAHFA regioisomers for specific conditions, disease-relevant animal models should be employed. Examples include models of colitis, arthritis, or diet-induced obesity where chronic low-grade inflammation is a key feature.[7]
Comparative Potency of FAHFA Regioisomers: A Data-Driven Overview
The following table summarizes publicly available data on the anti-inflammatory effects of various FAHFA regioisomers, providing a comparative overview of their potency.
| FAHFA Regioisomer | Cell Type/Model | Inflammatory Stimulus | Key Anti-Inflammatory Effect | Reference |
| 9-PAHSA | Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | Inhibition of CD80, CD86, CD40, and MHC II expression; Dose-dependent inhibition of IL-12, IL-1β, and TNF-α secretion. | [3] |
| 5-PAHSA | Non-obese diabetic mice | Autoimmune | Delays onset and reduces incidence of type 1 diabetes by attenuating immune responses. | [1] |
| 9-PAHSA | Bone Marrow-Derived Macrophages (BMDMs) | LPS | Attenuation of Ccl2, Ccl3, Ccl5, Il-1β, Tnf-α, and Il-6 gene expression. | [1] |
| 10-POHSA | Bone Marrow-Derived Macrophages (BMDMs) | LPS | Attenuation of Ccl2, Ccl3, Ccl5, Il-1β, Tnf-α, and Il-6 gene expression. | [1] |
| 5-SAHSA | Bone Marrow-Derived Macrophages (BMDMs) | LPS | Attenuation of Ccl2, Ccl3, Ccl5, Il-1β, Tnf-α, and Il-6 gene expression. | [1] |
| 9-OAHSA | Bone Marrow-Derived Macrophages (BMDMs) | LPS | Decreased expression of Tnfα, Il6, Ccl2, Ccl3, and Ccl5. | [1] |
| 13-DHAHLA | Macrophages | LPS | Prevention of pro-inflammatory cytokine expression and secretion. | [1] |
Detailed Experimental Protocol: In Vitro Validation of FAHFA Anti-Inflammatory Effects
This protocol provides a step-by-step methodology for assessing the anti-inflammatory effects of a FAHFA regioisomer using LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM high-glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
FAHFA regioisomer of interest (dissolved in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Actb)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
FAHFA Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of the FAHFA regioisomer or vehicle control. Incubate for 2 hours.
-
LPS Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plates for 6 hours (for gene expression analysis) or 24 hours (for cytokine analysis).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and store them at -80°C for subsequent cytokine analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
RNA Extraction and qPCR: For gene expression analysis, lyse the cells in the wells and extract total RNA using a suitable kit. Synthesize cDNA and perform qPCR to determine the relative expression levels of target inflammatory genes.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the molecular mechanisms by which FAHFAs exert their anti-inflammatory effects is crucial. Many of these effects are mediated through the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[3][9]
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAHFAs: Biological Functions, Analysis and Synthesis [manu56.magtech.com.cn]
- 5. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 6. researchgate.net [researchgate.net]
- 7. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol. As a complex triacylglycerol containing a fatty acid ester of a hydroxy fatty acid (FAHFA), its unique structure necessitates a cautious approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to ensure a self-validating system of laboratory safety.
Hazard Characterization and the Precautionary Principle
This compound is an endogenous triacylglycerol found in mammalian adipose tissue, acting as a key reservoir for FAHFAs.[1][2][3] While structurally similar lipids, such as simple triacylglycerols, are often not classified as hazardous substances under the Globally Harmonized System (GHS)[4][5], the specific product information for this compound from leading suppliers advises that the "material should be considered hazardous until further information becomes available."[2]
Causality: This directive stems from the precautionary principle. The biological activity of FAHFAs and their derivatives is an active area of research, and comprehensive toxicological and ecotoxicological data for this specific molecule are not yet established. Therefore, the most responsible course of action is to manage it as a regulated chemical waste stream to mitigate unknown risks to personnel and the environment. All disposal procedures outlined below are based on this principle.
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, it is critical to be equipped with the appropriate PPE. The primary routes of potential exposure are skin/eye contact and inhalation of aerosols.
-
Eye Protection: Wear chemical safety glasses or goggles at all times.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling and waste collection should ideally be performed within a chemical fume hood to minimize inhalation exposure.[6]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal.[7] Never mix incompatible waste streams.[8] For this compound, three primary waste streams should be considered:
Unused or Expired Pure Compound
This includes the original vial of the compound, whether full or partially used, that is no longer needed.
-
Do Not Empty: Keep the remaining compound in its original, clearly labeled manufacturer's container.
-
Secure Closure: Ensure the cap is tightly sealed.
-
Tagging: Affix a completed hazardous waste tag to the container. The tag must include the full chemical name: "this compound waste".[9][10] Do not use abbreviations.
-
Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous chemical waste.[9]
Contaminated Solid Waste
This stream includes items such as gloves, pipette tips, wipes, or absorbent pads that have come into direct contact with the compound.
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container. A plastic bag or a sealable container is appropriate.[11]
-
Labeling: Clearly label the container with a hazardous waste label, listing the contents as "Solid Waste contaminated with this compound".[8]
-
Storage: Keep the container sealed when not in use and store it in the SAA.
Contaminated Liquid Waste (Solutions)
This includes solutions of the compound in organic solvents (e.g., methyl acetate, ethanol, DMSO) or buffer.
-
Select Container: Use a chemically compatible, leak-proof container with a screw-top cap. Polyethylene containers are suitable for many common solvents.[10] The container must be in good condition.[9]
-
Segregation by Solvent: If possible, collect waste in separate containers based on the solvent type (e.g., halogenated vs. non-halogenated solvents).
-
Labeling: Affix a hazardous waste tag as soon as the first drop of waste is added.[10] List all chemical constituents, including solvents and the full name of the lipid, with estimated percentages. For example: "Methanol: 99%, this compound: <1%".
-
Closure: Keep the container tightly closed at all times except when adding waste.[8][9] Do not leave a funnel in the opening.
-
Storage: Store the container in secondary containment within the SAA to prevent spills.
Spill Management Protocol
Immediate and correct response to a spill is critical for safety.
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a chemical absorbent pad.[6]
-
Collect: Carefully scoop the absorbed material and place it into a designated container for contaminated solid waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (such as the one the compound was dissolved in), followed by soap and water.[6] All cleaning materials must be disposed of as contaminated solid waste.
Major Spill (Outside of a fume hood)
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor. Follow your facility's specific emergency procedures.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Restrict Access: Prevent entry to the spill area until EHS personnel have deemed it safe.
Final Disposal Pathway
Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash.[6][8] The only acceptable disposal route is through your institution's hazardous waste management program.
-
Accumulate Waste: Collect and store waste in the SAA as described in Section 3.
-
Request Pickup: Once a waste container is 90% full, or as per your institution's policy, submit a chemical waste pickup request to your EHS department.[9]
-
Documentation: Ensure all waste tags are filled out completely and legibly. Your EHS office will handle the final transport and disposal in accordance with all local, state, and federal regulations.
Summary of Disposal Procedures
| Waste Type | Container | Key Labeling Information | Storage Location | Disposal Method |
| Pure Compound | Original Manufacturer Vial | Hazardous Waste Tag: "this compound waste" | Satellite Accumulation Area (SAA) | EHS Pickup |
| Contaminated Solids | Labeled, leak-proof bag or container | Hazardous Waste Tag: "Solid Waste with this compound" | SAA | EHS Pickup |
| Contaminated Liquids | Labeled, compatible, screw-top container | Hazardous Waste Tag: List all constituents and percentages (e.g., Solvent Name, Lipid Name) | SAA in Secondary Containment | EHS Pickup |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from work with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Chemicals – EHS [ehs.mit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
